3-(Methyl-nitrosoamino)propionitrile-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
116.14 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3/i1D3 |
InChI Key |
HZDLDFBKYBGNHG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC#N)N=O |
Canonical SMILES |
CN(CCC#N)N=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Methyl-nitrosoamino)propionitrile-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3), a deuterated isotopologue of the potent carcinogen 3-(Methyl-nitrosoamino)propionitrile (MNPN). MNPN is a nitrosamine (B1359907) compound that has been identified in the saliva of betel quid chewers and is associated with an increased risk of oral and esophageal cancers.[1] MNPN-d3 serves as a critical internal standard for the accurate quantification of MNPN in various biological and environmental matrices. This guide details the synthesis, physicochemical properties, and analytical applications of MNPN-d3. Furthermore, it delves into the carcinogenic mechanism of MNPN, including its metabolic activation and interaction with DNA, and provides relevant toxicological data. Experimental protocols for the synthesis and analysis are also presented to aid researchers in their studies.
Introduction
3-(Methyl-nitrosoamino)propionitrile (MNPN) is a potent N-nitrosamine carcinogen.[1] Its deuterated analog, this compound (MNPN-d3), is an essential tool in the analytical workflow for the detection and quantification of MNPN. The stable isotope label allows for its use as an internal standard in mass spectrometry-based methods, correcting for variations in sample preparation and instrument response, thereby ensuring accurate and precise measurements.
Physicochemical Properties
The key physicochemical properties of MNPN-d3 and its non-deuterated counterpart are summarized in the table below.
| Property | This compound (MNPN-d3) | 3-(Methyl-nitrosoamino)propionitrile (MNPN) |
| CAS Number | 1329834-39-0[1] | 60153-49-3[2] |
| Molecular Formula | C4H4D3N3O[1] | C4H7N3O[2] |
| Molecular Weight | 116.14 g/mol [1] | 113.12 g/mol [2] |
| Appearance | Not available (typically a light yellow liquid) | Light yellow liquid[2] |
| Synonyms | 3-[Methyl-d3)nitrosoamino]propanenitrile; 3-[N-Nitroso(methyl-d3)amino]propionitrile[1] | 3-(Methylnitrosoamino)propanenitrile; 3-(N-Nitrosomethylamino)propionitrile[2] |
Synthesis
The synthesis of this compound involves a two-step process: the synthesis of the precursor 3-(Methylamino-d3)propionitrile, followed by nitrosation.
Synthesis of 3-(Methylamino-d3)propionitrile
A common method for the synthesis of β-aminopropionitriles is the Michael addition of an amine to acrylonitrile (B1666552).
-
Reaction:
-
Experimental Protocol:
-
In a sealed reaction vessel, deuterated methylamine (B109427) (CD3NH2) is reacted with acrylonitrile in a suitable solvent, such as ethanol (B145695) or water.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude 3-(Methylamino-d3)propionitrile is purified by vacuum distillation or column chromatography.
-
Nitrosation of 3-(Methylamino-d3)propionitrile
The final step is the nitrosation of the secondary amine to form the N-nitrosamine.
-
Reaction:
-
Experimental Protocol:
-
3-(Methylamino-d3)propionitrile is dissolved in an aqueous acidic solution (e.g., hydrochloric acid).
-
The solution is cooled in an ice bath to 0-5 °C.
-
An aqueous solution of sodium nitrite (B80452) (NaNO2) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for a specified period at low temperature.
-
The product, this compound, is then extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.
-
Analytical Methods
The primary application of this compound is as an internal standard for the quantitative analysis of MNPN by mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and selective quantification of MNPN in complex matrices.
-
Sample Preparation Protocol (for biological samples like saliva or urine):
-
To a known volume of the biological sample, add a precise amount of this compound internal standard solution.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters (Example):
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with a small amount of formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for MNPN and MNPN-d3 are monitored.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MNPN | 114.1 | 79.1 |
| MNPN-d3 | 117.1 | 82.1 |
-
Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Carcinogenic Mechanism of 3-(Methyl-nitrosoamino)propionitrile (MNPN)
The carcinogenicity of MNPN is attributed to its metabolic activation into reactive electrophiles that can damage DNA.
Metabolic Activation Pathway
The metabolic activation of MNPN is primarily mediated by cytochrome P450 enzymes in the liver and other tissues.
Caption: Metabolic activation pathway of MNPN leading to DNA adduct formation and carcinogenesis.
DNA Adduct Formation
The reactive diazonium ions generated from MNPN metabolism can alkylate DNA bases, leading to the formation of various DNA adducts. These adducts, if not repaired, can cause mutations during DNA replication, initiating the process of carcinogenesis.
Toxicology
Toxicological studies in animal models have demonstrated the potent carcinogenicity of MNPN.
Carcinogenicity Studies in Rats
Subcutaneous administration of MNPN to F344 rats has been shown to induce tumors in various organs.
| Species | Route of Administration | Total Dose (mmol/rat) | Target Organ | Tumor Incidence (%) | Reference |
| F344 Rat (Male) | Subcutaneous | 0.23 | Nasal Cavity | 86 | [3] |
| F344 Rat (Female) | Subcutaneous | 0.23 | Nasal Cavity | 71 | [3] |
| F344 Rat (Male/Female) | Subcutaneous | 1.1 | Esophagus, Nasal Cavity, Tongue | 100 | [1] |
DNA Adduct Levels in Rats
Following administration of MNPN to F344 rats, significant levels of DNA adducts have been detected in various tissues.
| Tissue | 7-(2-cyanoethyl)guanine (pmol/µmol guanine) | O6-(2-cyanoethyl)guanine (pmol/µmol guanine) | Reference |
| Nasal Mucosa | 15.2 ± 3.4 | 1.2 ± 0.3 | [4] |
| Liver | 1.8 ± 0.4 | Not Detected | [4] |
| Esophagus | 0.9 ± 0.2 | Not Detected | [4] |
Experimental Workflows
Workflow for Quantitative Analysis of MNPN
Caption: A typical experimental workflow for the quantitative analysis of MNPN using MNPN-d3.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the potent carcinogen MNPN. Understanding its synthesis, properties, and application in validated analytical methods is crucial for researchers in toxicology, epidemiology, and drug development. This guide provides a comprehensive technical resource to support further investigation into the risks associated with MNPN exposure and the development of strategies for its mitigation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(METHYLNITROSAMINO)PROPIONITRILE | 60153-49-3 | Benchchem [benchchem.com]
- 4. Cyanoethylation of DNA in vivo by 3-(methylnitrosamino)propionitrile, an Areca-derived carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 3-(Methyl-nitrosoamino)propionitrile-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and biological properties of 3-(Methyl-nitrosoamino)propionitrile-d3. This deuterated nitrosamine (B1359907) is of significant interest in toxicological and metabolic research, primarily as an internal standard for the quantification of its non-deuterated analogue, 3-(Methylnitrosoamino)propionitrile (MNPN). MNPN is a potent carcinogen identified in the saliva of betel quid chewers.[1][2][3] The strategic placement of deuterium (B1214612) atoms on the methyl group provides a valuable tool for distinguishing it from the naturally occurring compound in mass spectrometry-based analytical methods.
Core Chemical Properties
While specific experimental data for the deuterated compound is limited, the fundamental chemical properties can be inferred from its non-deuterated counterpart and general principles of isotopic labeling.
Table 1: Physicochemical Properties of this compound and its Non-deuterated Analog
| Property | This compound | 3-(Methylnitrosoamino)propionitrile (MNPN) |
| CAS Number | 1329834-39-0[1] | 60153-49-3[4] |
| Molecular Formula | C₄D₃H₄N₃O[1] | C₄H₇N₃O[4] |
| Molecular Weight | 116.14 g/mol [1] | 113.12 g/mol [4] |
| Appearance | Not specified (likely a light yellow liquid) | Light yellow liquid[4] |
| Boiling Point | Not specified | 102-103 °C at 0.04 mmHg[4] |
| Melting Point | Not specified | Not available |
| Density | Not specified | Not available |
| Solubility | Not specified | Not available |
Synthesis and Isotopic Enrichment
The synthesis of this compound is not explicitly detailed in readily available literature. However, it can be reasonably inferred that its synthesis would follow established methods for N-nitrosamine formation, utilizing a deuterated starting material. A plausible synthetic route would involve the nitrosation of 3-(methyl-d3-amino)propionitrile. The isotopic enrichment of the final product is a critical parameter, typically determined by mass spectrometry, to ensure its utility as an internal standard.
Metabolic Activation and Genotoxicity
The carcinogenicity of MNPN is attributed to its metabolic activation by cytochrome P450 enzymes. This process is central to its toxicological profile and is the primary area of research where the deuterated analog serves as an indispensable analytical tool.
Metabolic Pathway of 3-(Methylnitrosoamino)propionitrile
The metabolic activation of MNPN proceeds via α-hydroxylation, leading to the formation of an unstable intermediate, 2-cyanoethyldiazohydroxide. This intermediate can then react with DNA to form covalent adducts, primarily at the N7 and O6 positions of guanine. The formation of these DNA adducts is a critical initiating event in the carcinogenic process.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general workflow for its use in analytical methods can be outlined based on established procedures for nitrosamine analysis.
General Analytical Workflow for Quantification in Biological Matrices
The quantification of MNPN in biological samples, such as saliva or tissue homogenates, typically involves isotope dilution mass spectrometry. This compound is added as an internal standard at the beginning of the sample preparation process to account for analyte loss during extraction and ionization suppression in the mass spectrometer.
Safety and Handling
N-nitrosamines as a class of compounds are considered potent carcinogens and should be handled with extreme caution.[4] While specific toxicity data for this compound are not available, it should be treated as a carcinogen. Research on other deuterated nitrosamines suggests that isotopic substitution at the α-position to the nitroso group can reduce carcinogenic activity, as the cleavage of the C-H (or C-D) bond is often a rate-limiting step in metabolic activation.[5][6] Nevertheless, all appropriate safety precautions for handling a potent carcinogen should be strictly followed.
Table 2: General Safety and Hazard Information for N-Nitrosamines
| Hazard | Precaution |
| Carcinogenicity | Suspected human carcinogen. Handle in a designated area, such as a chemical fume hood. |
| Toxicity | May be toxic if swallowed, inhaled, or absorbed through the skin. |
| Personal Protective Equipment (PPE) | Wear appropriate gloves, lab coat, and eye protection. |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |
Conclusion
This compound is a critical analytical tool for researchers investigating the toxicology and metabolic fate of the potent carcinogen MNPN. While detailed physicochemical and toxicological data for the deuterated compound are scarce, its properties can be largely inferred from its non-deuterated analog and the broader class of N-nitrosamines. The metabolic activation pathway leading to DNA adduct formation is a key area of study where this isotopic standard is invaluable. All handling of this compound should be conducted with the utmost care, adhering to safety protocols for potent carcinogens. Further research to fully characterize the properties of this compound would be beneficial to the scientific community.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 60153-49-3: 3-(Methylnitrosoamino)propanenitrile [cymitquimica.com]
- 4. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects in mutagenesis by nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of deuterium on the carcinogenicity of nitroso-methyl-n-butylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-(Methyl-nitrosoamino)propionitrile-d3 (CAS: 1329834-39-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methyl-nitrosoamino)propionitrile-d3 (CAS: 1329834-39-0), a deuterated isotopologue of the potent carcinogen 3-(Methyl-nitrosoamino)propionitrile (MNPN). This document is intended for researchers, scientists, and professionals in drug development and toxicology. It covers the chemical and physical properties, synthesis, and primary applications of the deuterated compound, with a significant focus on its use as an internal standard in analytical methodologies. Furthermore, this guide delves into the toxicological profile of the non-deuterated parent compound, MNPN, including its metabolic activation, mechanism of carcinogenicity, and quantitative toxicity data. Detailed experimental protocols for analytical applications and diagrams of pertinent biological pathways are provided to support laboratory research and safety assessments.
Introduction
This compound is the deuterium-labeled form of 3-(Methyl-nitrosoamino)propionitrile (MNPN), a nitrosamine (B1359907) compound that has been identified as a potent carcinogen.[1] MNPN was first detected in the saliva of betel quid chewers and is recognized for its carcinogenic properties.[2] The deuterated analogue, this compound, serves as a crucial tool in analytical chemistry, particularly in quantitative analyses using mass spectrometry-based methods. Its primary application is as an internal standard for the accurate determination of MNPN levels in various biological and environmental matrices. The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous analyte without significantly altering its chemical behavior during sample preparation and analysis.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties for both this compound and its non-deuterated form are presented in Table 1.
| Property | This compound | 3-(Methyl-nitrosoamino)propionitrile (MNPN) |
| CAS Number | 1329834-39-0 | 60153-49-3 |
| Molecular Formula | C₄H₄D₃N₃O | C₄H₇N₃O |
| Molecular Weight | 116.14 g/mol [2] | 113.12 g/mol [3] |
| Appearance | Pale Yellow to Yellow Oil[4] | Light yellow liquid[3] |
| Synonyms | 3-[Methyl-d3)nitrosoamino]propanenitrile; 3-[N-Nitroso(methyl-d3)amino]propionitrile[2] | 3-(Methylnitrosoamino)propanenitrile; 3-(N-Nitrosomethylamino)propionitrile[3] |
| Storage Conditions | 2-8°C Refrigerator[2] | Information not available |
Synthesis
Analytical Applications and Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] The use of a stable isotope-labeled internal standard is a robust and widely accepted approach for accurate quantification in complex matrices, as it compensates for variations in sample preparation and instrument response.[7]
General Protocol for Nitrosamine Analysis using a Deuterated Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantification of MNPN in a given matrix using this compound as an internal standard. Method optimization and validation are crucial for specific applications.
4.1.1. Materials and Reagents
-
This compound (Internal Standard)
-
3-(Methyl-nitrosoamino)propionitrile (Analyte Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., plasma, urine, environmental sample)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
4.1.2. Standard Solution Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Analyte Stock Solution: Prepare a stock solution of MNPN in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a dilute solution of the internal standard in the same solvent as the working standards at a fixed concentration.
4.1.3. Sample Preparation
-
Spiking: Add a known volume of the internal standard spiking solution to a measured amount of the sample, standards, and quality control samples.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.
-
Reconstitution: Evaporate the extracted solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.1.4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (MNPN) and the internal standard (this compound) must be determined and optimized.
-
4.1.5. Data Analysis
Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve generated from the standards.
Toxicology and Carcinogenicity of 3-(Methyl-nitrosoamino)propionitrile (MNPN)
The non-deuterated compound, MNPN, is a potent carcinogen. Its toxicological effects are primarily attributed to its metabolic activation into reactive species that can damage DNA.
Metabolic Activation and DNA Adduct Formation
The carcinogenicity of N-nitrosamines like MNPN is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[8] The metabolic process involves the α-hydroxylation of the carbon atom adjacent to the nitroso group. This unstable intermediate then undergoes further reactions to form a diazonium ion, which is a highly reactive electrophile. This electrophilic species can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. In the case of MNPN, this metabolic activation leads to the formation of 7-(2-cyanoethyl)guanine (B35090) and O6-(2-cyanoethyl)deoxyguanosine.[1] The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.
Caption: Metabolic activation pathway of MNPN leading to DNA adduct formation and carcinogenesis.
Quantitative Carcinogenicity Data
Animal studies have demonstrated the potent carcinogenicity of MNPN. The following table summarizes some of the available quantitative data from studies in rats.
| Species | Route of Administration | Dose | Target Organ | Tumor Incidence | Reference |
| F344 Rats | Subcutaneous | 0.23 mmol/rat (total dose) | Nasal Cavity (Malignant) | 86% (males), 71% (females) | [9] |
| F344 Rats | Subcutaneous | 0.055 mmol/rat (total dose) | Liver | 43% | [9] |
Conclusion
This compound is an indispensable tool for the accurate quantification of the potent carcinogen MNPN in various matrices. Its use as an internal standard in LC-MS/MS methods provides the necessary precision and accuracy for toxicological studies, regulatory monitoring, and research in drug development. A thorough understanding of the carcinogenic mechanisms of the parent compound, MNPN, including its metabolic activation and DNA adduct formation, is critical for assessing the risks associated with exposure. The data and protocols presented in this technical guide serve as a valuable resource for scientists and researchers working in these fields.
References
- 1. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile - Google Patents [patents.google.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. quinacrine.org [quinacrine.org]
- 9. Statistical Comparison of Carcinogenic Effects and Dose-Response Relationships in Rats and Mice for 2,4-Toluene Diamine to those Ascribed to Toluene Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Analysis of 3-(Methyl-nitrosoamino)propionitrile-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3), a deuterated isotopologue of the potent carcinogen 3-(Methyl-nitrosoamino)propionitrile (MNPN). MNPN is a nitrosamine (B1359907) compound found in sources such as the saliva of betel quid chewers and is of significant interest in toxicological and cancer research.[1] The deuterated form, MNPN-d3, serves as a critical internal standard for the accurate quantification of MNPN in various biological and environmental matrices. This document details the chemical structure, physicochemical properties, and provides generalized experimental protocols for its synthesis and analysis. Furthermore, it elucidates the metabolic activation pathway of MNPN, a process central to its carcinogenic activity.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of MNPN, where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecular weight increase of approximately 3 Da, which allows for its differentiation from the unlabeled analyte in mass spectrometry-based analytical methods.
Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | 3-(Methyl-nitrosoamino)propionitrile |
| CAS Number | 1329834-39-0 | 60153-49-3[2] |
| Molecular Formula | C4H4D3N3O | C4H7N3O[2] |
| Molecular Weight | 116.14 g/mol [1] | 113.12 g/mol [2] |
| Appearance | Pale Yellow to Yellow Oil (presumed) | Light yellow liquid[2] |
| Boiling Point | Not available | 216-217 °F at 0.04 mmHg[2] |
| Isotopic Purity | Typically ≥98% | Not applicable |
Table 2: Spectroscopic Data for 3-(Methyl-nitrosoamino)propionitrile (Non-Deuterated)
| Data Type | Values |
| ¹H NMR | Predicted shifts based on structure. |
| δ (ppm): ~3.1 (s, 3H, N-CH3), ~3.8 (t, 2H, N-CH2), ~2.8 (t, 2H, CH2-CN) | |
| ¹³C NMR | Predicted shifts based on structure. |
| δ (ppm): ~35 (N-CH3), ~45 (N-CH2), ~15 (CH2-CN), ~118 (CN) | |
| Mass Spectrum (EI) | m/z: 113 (M+), 71, 42 |
Synthesis Protocol (General)
A specific, detailed synthesis protocol for this compound is not widely published. However, a general approach for the synthesis of N-nitrosamines involves the nitrosation of the corresponding secondary amine. The synthesis of MNPN-d3 would likely follow a similar pathway, starting from a deuterated precursor.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Methodology:
-
Precursor: The synthesis would commence with 3-(Methyl-d3-amino)propionitrile.
-
Nitrosation: The deuterated secondary amine is reacted with a nitrosating agent. A common method is the use of sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution (e.g., with hydrochloric acid or acetic acid) at low temperatures (0-5 °C) to form the N-nitrosamine.
-
Extraction: Following the reaction, the product is extracted from the aqueous phase using an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the final this compound.
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Protocol for Quantification (General)
This compound is primarily used as an internal standard for the quantification of MNPN in various samples. The following is a generalized protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for nitrosamine analysis.
Workflow for the Quantification of MNPN using MNPN-d3
Caption: A typical workflow for the analysis of MNPN using MNPN-d3 as an internal standard.
Methodology:
-
Sample Preparation: A known amount of the sample (e.g., saliva, plasma, or an environmental extract) is taken.
-
Internal Standard Spiking: A precise amount of this compound solution of a known concentration is added to the sample.
-
Extraction: The analytes (MNPN and MNPN-d3) are extracted from the sample matrix. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): A C18 column is often used to chromatographically separate the analytes from other components in the extract.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both MNPN and MNPN-d3 are monitored for selective and sensitive detection.
-
-
Quantification: A calibration curve is generated using standards of known MNPN concentrations and a fixed concentration of MNPN-d3. The concentration of MNPN in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Metabolic Activation and Carcinogenic Pathway
The carcinogenicity of 3-(Methyl-nitrosoamino)propionitrile is attributed to its metabolic activation, primarily by cytochrome P450 enzymes in the liver and other tissues.[3] This bioactivation process leads to the formation of reactive intermediates that can form adducts with DNA, leading to mutations and potentially initiating cancer.
Signaling Pathway of MNPN-Induced Carcinogenesis
Caption: The metabolic activation pathway of MNPN leading to DNA adduct formation and carcinogenesis.
Pathway Description:
-
Metabolic Activation: MNPN undergoes metabolic activation through α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[4]
-
Formation of Reactive Intermediates: This hydroxylation leads to the formation of unstable intermediates, which can decompose to form a reactive 2-cyanoethyldiazohydroxide.[4]
-
DNA Adduct Formation: This reactive species can then alkylate DNA bases, primarily guanine, forming DNA adducts such as 7-(2-cyanoethyl)guanine and O⁶-(2-cyanoethyl)deoxyguanosine.[4]
-
Mutagenesis and Carcinogenesis: The formation of these DNA adducts, if not repaired by the cell's DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in mutations. The accumulation of such mutations in critical genes can initiate the process of carcinogenesis.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the carcinogen MNPN in complex matrices. Understanding its chemical properties, synthesis, and analytical applications is crucial for researchers in the fields of toxicology, drug development, and cancer research. Furthermore, elucidating the metabolic pathway of its non-deuterated analog provides vital insights into the mechanisms of nitrosamine-induced carcinogenesis. This guide serves as a foundational resource for professionals working with this important labeled compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanoethylation of DNA in vivo by 3-(methylnitrosamino)propionitrile, an Areca-derived carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Methyl-nitrosoamino)propionitrile-d3 molecular weight
An In-depth Technical Guide on 3-(Methyl-nitrosoamino)propionitrile-d3
This technical guide provides a focused overview of this compound, a deuterated isotopologue of the carcinogen 3-(Methyl-nitrosoamino)propionitrile. This document is intended for researchers, scientists, and professionals in drug development who are interested in the properties and applications of this compound, likely as a stable isotope-labeled internal standard for quantitative analysis.
Core Compound Data
The key quantitative data for 3-(Methyl-nitrosoamino)propionitrile and its deuterated form are summarized below. This information is crucial for mass spectrometry-based applications and for understanding the physical-chemical properties of these molecules.
| Property | 3-(Methyl-nitrosoamino)propionitrile | This compound |
| Molecular Formula | C₄H₇N₃O[1][2][3][4] | C₄H₄D₃N₃O[5][6] |
| Molecular Weight | 113.12 g/mol [1][2][3][4][7] | 116.14 g/mol [5][6] |
| Monoisotopic Mass | 113.058911855 Da[7] | 116.1364 Da[8] |
| CAS Number | 60153-49-3[1][2][4] | 1329834-39-0[5][6] |
Context and Potential Applications
3-(Methyl-nitrosoamino)propionitrile (MNPN) is recognized as a potent carcinogen.[4][5][6] It has been identified in the saliva of betel quid chewers.[1][4][5][6] The deuterated form, this compound, serves as a labeled version of MNPN.[5][6] In analytical chemistry, particularly in studies involving mass spectrometry, stable isotope-labeled compounds are invaluable as internal standards. They allow for precise and accurate quantification of the unlabeled analyte in complex biological matrices by correcting for variations during sample preparation and analysis.
Logical Workflow for Quantitative Analysis
Caption: A generalized workflow for the use of a stable isotope-labeled internal standard in a quantitative bioanalytical method.
Atomic Contributions to Molecular Weight
The difference in molecular weight between the unlabeled compound and its deuterated isotopologue is due to the substitution of three protium (B1232500) (¹H) atoms with three deuterium (B1214612) (²H or D) atoms. The atomic weight of deuterium is approximately 2.014 Da.[9][10][11][12] The following diagram illustrates the conceptual basis for the mass difference.
Caption: The isotopic substitution leading to the mass difference between the unlabeled and deuterated compound.
References
- 1. scbt.com [scbt.com]
- 2. 3-(Methylnitrosamino)propionitrile | CymitQuimica [cymitquimica.com]
- 3. veeprho.com [veeprho.com]
- 4. Propionitrile, 3-(methylnitrosamino). CAS#: 60153-49-3 [m.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Methyl-d3-nitrosoamino)propionitrile | LGC Standards [lgcstandards.com]
- 9. Deuterium - Wikipedia [en.wikipedia.org]
- 10. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 11. quora.com [quora.com]
- 12. Deuterium | H2 | CID 24523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Carcinogenicity of 3-(Methylnitrosamino)propionitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylnitrosamino)propionitrile (B133914) (MNPN) is a potent N-nitrosamine compound that has demonstrated significant carcinogenic activity in animal models.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of MNPN's carcinogenicity, focusing on experimental evidence, mechanisms of action, and metabolic pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to aid in the design and interpretation of future research. This document is intended to serve as a critical resource for professionals in the fields of toxicology, oncology, and drug development.
Introduction
3-(Methylnitrosamino)propionitrile (MNPN) is a nitrosamine (B1359907) of interest due to its identification in the saliva of betel quid chewers and its potent carcinogenic properties observed in laboratory animals.[3][4] Structurally, it is a nitrile-containing nitrosamine with the chemical formula C4H7N3O.[4][5] Understanding the carcinogenic risk associated with MNPN is crucial for public health, particularly in regions where betel quid chewing is prevalent. This guide synthesizes the available data on its carcinogenicity, providing a detailed technical resource for the scientific community.
In Vivo Carcinogenicity Studies
The carcinogenic potential of MNPN has been extensively evaluated in Fischer 344 (F344) rats. These studies have consistently demonstrated that MNPN is a powerful carcinogen, inducing tumors in multiple organs.[1][2]
Subcutaneous Administration
A key study involving the subcutaneous injection of MNPN in F344 rats revealed its potent and multi-organ carcinogenic effects.[1]
Experimental Protocol:
-
Animal Model: 15 male and 15 female F344 rats.[1]
-
Test Compound: 3-(Methylnitrosamino)propionitrile (MNPN), synthesized as previously reported.[3]
-
Dosing Regimen: A total of 1.1 mmol of MNPN was administered in 60 subdoses via subcutaneous injection.[1]
-
Control Group: A solvent control group received injections of the vehicle only.[1]
-
Duration: The study was terminated after 24 weeks due to significant weight loss in the treated animals.[1][3]
-
Endpoint: Gross and microscopic examination of all major organs for tumor formation.[3]
Results:
All 30 rats treated with MNPN developed tumors within the 24-week study period.[1] Notably, 26 of the rats had tumors in at least two different organs.[1] No tumors were observed in the solvent control group.[1]
Table 1: Tumor Incidence in F344 Rats Following Subcutaneous MNPN Administration [1]
| Organ | Number of Rats with Tumors (out of 30) | Percentage (%) |
| Esophagus | 27 | 90 |
| Nasal Cavity | 21 | 70 |
| Tongue | 11 | 36.7 |
| Pharynx/Forestomach | 2 | 6.7 |
Topical Application
The carcinogenicity of MNPN was also assessed via local application to the oral mucosa of rats, simulating exposure from betel quid chewing.[2]
Experimental Protocol:
-
Animal Model: F344 rats (30 animals per group).[2]
-
Test Compound: Aqueous solution of 3-(Methylnitrosamino)propionitrile (MNPN).[2]
-
Dosing Regimen: Twice daily swabbing of the oral cavity.[2]
-
Duration: Up to 61 weeks.[2]
-
Endpoint: Examination for tumors in the oral cavity and distant organs.[2]
Results:
Direct application to the oral cavity resulted in only one oral tumor in the group of 30 rats.[2] However, MNPN induced a high incidence of tumors in distant organs, confirming its potent systemic carcinogenic effects regardless of the administration route.[2]
Table 2: Distant Tumor Incidence in F344 Rats Following Oral Swabbing with MNPN [2]
| Organ | Tumor Incidence (%) |
| Nasal Cavity | 80 |
| Lung (adenomas) | 13 |
| Liver | 10 |
| Esophagus (papillomas) | 7 |
Mechanism of Carcinogenicity: Metabolic Activation and DNA Adduct Formation
N-nitrosamines, including MNPN, require metabolic activation to exert their carcinogenic effects.[6][7] This process, primarily catalyzed by cytochrome P450 enzymes, converts the parent compound into reactive electrophiles that can bind to DNA, forming DNA adducts.[6][7] These adducts, if not repaired, can lead to mutations and the initiation of cancer.[6]
The metabolic activation of MNPN is thought to proceed via α-hydroxylation, leading to the formation of an unstable intermediate, 2-cyanoethyldiazohydroxide.[8][9] This intermediate can then cyanoethylate DNA, forming adducts such as 7-(2-cyanoethyl)guanine (B35090) and O⁶-(2-cyanoethyl)guanine.[8][9][10] The formation of these adducts has been confirmed in vivo in F344 rats, with the highest levels detected in the nasal mucosa, a primary target organ for MNPN-induced carcinogenicity.[8][9]
Experimental Workflow for In Vivo Carcinogenicity Assessment
The following diagram illustrates a generalized workflow for assessing the carcinogenicity of a compound like MNPN in an animal model, based on the methodologies described in the cited literature.[1][2][3]
Conclusion
The available evidence strongly supports the classification of 3-(Methylnitrosamino)propionitrile as a potent, multi-organ carcinogen.[1][2] Its ability to induce tumors at sites distant from the point of administration highlights its systemic carcinogenic potential. The mechanism of action involves metabolic activation to a reactive intermediate that forms pro-mutagenic DNA adducts.[8][9] This technical guide provides researchers, scientists, and drug development professionals with a consolidated resource on the carcinogenicity of MNPN, which should be handled with appropriate caution in a laboratory setting. Further research may be warranted to fully elucidate the dose-response relationship and the specific signaling pathways disrupted by MNPN-induced DNA damage.
References
- 1. A study of betel quid carcinogenesis. 3. 3-(Methylnitrosamino)-propionitrile, a powerful carcinogen in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of betel quid carcinogenesis. IX. Comparative carcinogenicity of 3-(methylnitrosamino)propionitrile and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone upon local application to mouse skin and rat oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 3-(Methylnitrosamino)propionitrile | CymitQuimica [cymitquimica.com]
- 5. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(METHYLNITROSAMINO)PROPIONITRILE | 60153-49-3 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyanoethylation of DNA in vivo by 3-(methylnitrosamino)propionitrile, an Areca-derived carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine, markers for reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Methyl-nitrosoamino)propionitrile-d3 safety data sheet (SDS)
An In-depth Technical Guide on the Safe Handling of 3-(Methyl-nitrosoamino)propionitrile-d3
This guide provides comprehensive safety data and handling protocols for this compound. The information is intended for researchers, scientists, and professionals in drug development who may work with this compound. Given the limited availability of safety data for the deuterated form, this guide primarily relies on the well-documented safety profile of its non-deuterated analogue, 3-(Methyl-nitrosoamino)propionitrile (MNPN), as their toxicological properties are expected to be nearly identical.
Chemical Identification
| Identifier | This compound | 3-(Methyl-nitrosoamino)propionitrile (Analogue) |
| Synonyms | N-(2-Cyanoethyl)-N-(trideuteriomethyl)nitrous amide, 3-(Methyl-d3-nitrosoamino)propionitrile[1][2] | 3-(N-Nitrosomethylamino)propionitrile, MNPN, N-(2-Cyanoethyl)-N-methylnitrous amide[3][4] |
| CAS Number | 1329834-39-0[1][2][5] | 60153-49-3[3][4] |
| Molecular Formula | C4D3H4N3O[1] | C4H7N3O[3] |
| Molecular Weight | 116.14 g/mol [5] | 113.12 g/mol [3] |
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and carcinogenicity. It is harmful to aquatic life with long-lasting effects.
GHS Classification Summary
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Carcinogenicity | Category 1B |
| Short-term (acute) aquatic hazard | Category 3 |
| Long-term (chronic) aquatic hazard | Category 3 |
Label Elements
-
Pictograms:
-
GHS06 (Skull and crossbones)
-
GHS08 (Health hazard)
-
-
Signal Word: Danger
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H350: May cause cancer.
-
H412: Harmful to aquatic life with long lasting effects.
-
-
Precautionary Statements:
-
Prevention: P201, P202, P264, P270, P273, P280
-
Response: P301 + P310 + P330, P308 + P313
-
Storage: P405 (Store locked up)
-
Disposal: P501
-
Experimental Protocols
Detailed experimental protocols for determining the safety data of the non-deuterated analogue are maintained by organizations such as the National Toxicology Program (NTP).[3] Key experiments for hazard evaluation typically include:
-
Acute Oral Toxicity (LD50): As per OECD Test Guideline 423, this study involves administering the substance to animals (e.g., rats) via oral gavage to determine the dose that is lethal to 50% of the test population.
-
Carcinogenicity Studies: Long-term bioassays, often over two years in rodents, are conducted to assess the potential of a substance to cause cancer. These studies are guided by protocols like OECD Test Guideline 451.
-
Ames Test (Bacterial Reverse Mutation Test): An in vitro assay (OECD Test Guideline 471) to assess the mutagenic potential of a chemical.
-
In Vitro Mammalian Cell Gene Mutation Test: This test (OECD Test Guideline 476) is used to detect gene mutations induced by chemical substances in cultured mammalian cells.[6]
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[8] Rinse skin with plenty of water and soap.[8][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10] Call an ophthalmologist.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Specific Hazards: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[11]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][11]
Accidental Release Measures
-
Personal Precautions: Avoid all personal contact.[8] Wear appropriate personal protective equipment (PPE). Ensure adequate ventilation. Remove all sources of ignition.[11]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Dampen the spilled material with 60-70% ethanol (B145695) and transfer it to a suitable, closed container for disposal.[3]
Handling and Storage
-
Handling: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid contact with skin, eyes, and clothing.[8][9] Wash hands thoroughly after handling.[9] Use in a well-ventilated area or under a chemical fume hood.[11]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][10] Keep the container tightly closed.[9][10] Store locked up.[9] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][11]
Exposure Controls and Personal Protection
-
Engineering Controls: Use only under a chemical fume hood.[11] Ensure eyewash stations and safety showers are close to the workstation.[10]
-
Personal Protective Equipment (PPE):
Physical and Chemical Properties
The following data pertains to the non-deuterated analogue, 3-(Methyl-nitrosoamino)propionitrile.
| Property | Value |
| Physical State | Light yellow liquid[3] |
| Boiling Point | 177 °C (351 °F) |
| Density | 0.95 g/cm³ |
| Partition Coefficient (n-octanol/water) | log Pow: 0.48 |
| Stability | Stable under recommended storage conditions[2] |
Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions.
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Conditions to Avoid: Excess heat and incompatible materials.[12]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11] Mixing with strong oxidizing acids can lead to violent reactions.[3]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[11]
Toxicological Information
-
Acute Toxicity: Toxic if swallowed (Oral LD50 data is not specified in the provided results, but it falls into Acute Toxicity Category 3).
-
Carcinogenicity: May cause cancer. It is classified as a carcinogen.[3][4] The International Agency for Research on Cancer (IARC) has determined that 3-(N-Nitrosomethylamino)propionitrile can cause cancer.[3]
-
Germ Cell Mutagenicity: No specific data available in the search results.
-
Reproductive Toxicity: No specific data available in the search results.
-
Specific Target Organ Toxicity: No specific data available in the search results.
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
References
- 1. 3-(Methyl-d3-nitrosoamino)propionitrile | LGC Standards [lgcstandards.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. westliberty.edu [westliberty.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
The Role of Deuterated Internal Standards in Quantitative Analysis
An in-depth technical guide on the utilization of a specific deuterated internal standard, MNPN-d3, is currently not feasible due to the absence of publicly available scientific literature and data pertaining to a compound designated "MNPN-d3." Extensive searches have not yielded specific information on its chemical structure, physicochemical properties, or its application in analytical methodologies.
To fulfill the user's request for a comprehensive technical guide, detailed information regarding MNPN-d3 is essential. This would typically include, but is not limited to:
-
Chemical Identity: The full chemical name and structure of the parent compound, MNPN.
-
Physicochemical Properties: Molecular weight, formula, and relevant physical and chemical characteristics.
-
Analytical Data: Mass spectrometry data (e.g., mass-to-charge ratio of precursor and product ions), chromatographic behavior (e.g., retention time under specific conditions), and spectroscopic data.
-
Experimental Context: The specific analytical assays in which MNPN-d3 is employed, including the matrix (e.g., plasma, urine) and the analyte being quantified.
While a specific guide on MNPN-d3 cannot be provided, this document will outline the fundamental principles and general methodologies for using deuterated internal standards in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS). This information is crucial for researchers, scientists, and drug development professionals working in bioanalysis and related fields.
In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample to facilitate the accurate quantification of a specific analyte.[1] The ideal internal standard has physicochemical properties very similar to the analyte of interest.[2] For this reason, stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, are considered the gold standard in bioanalysis.[1][3]
The primary advantages of using a deuterated internal standard like a hypothetical MNPN-d3 include:
-
Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since a deuterated internal standard is chemically almost identical to the analyte, it experiences similar matrix effects, allowing for accurate correction.
-
Compensation for Variability: Deuterated internal standards can account for variations that may occur during sample preparation, such as extraction efficiency and injection volume.[1]
-
Improved Accuracy and Precision: By minimizing the impact of experimental variability, deuterated internal standards significantly enhance the accuracy and precision of quantitative results.[3]
General Experimental Protocol for Utilizing a Deuterated Internal Standard
The following outlines a typical workflow for the use of a deuterated internal standard in a quantitative LC-MS/MS assay.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Accurately weigh a precise amount of the analytical standard (e.g., MNPN) and the deuterated internal standard (e.g., MNPN-d3) and dissolve in an appropriate solvent (e.g., methanol, DMSO) to create high-concentration stock solutions.
-
Working Solutions: Prepare a series of working solutions for the analyte by serially diluting the stock solution to create calibration standards at different concentrations. A separate working solution for the internal standard is prepared at a constant concentration.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. A common technique is protein precipitation.
Table 1: Example Protein Precipitation Protocol for Plasma Samples
| Step | Procedure |
| 1 | Aliquot a specific volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube. |
| 2 | Add a small volume of the internal standard working solution (e.g., 10 µL of MNPN-d3) to each sample, calibrator, and quality control sample. |
| 3 | Add a protein precipitating agent (e.g., 300 µL of ice-cold acetonitrile). |
| 4 | Vortex the mixture vigorously to ensure complete protein precipitation. |
| 5 | Centrifuge the samples at high speed to pellet the precipitated proteins. |
| 6 | Transfer the supernatant containing the analyte and internal standard to a clean tube. |
| 7 | Evaporate the supernatant to dryness under a gentle stream of nitrogen. |
| 8 | Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis. |
Diagram 1: General Workflow for Sample Preparation
Caption: A typical workflow for preparing biological samples for LC-MS/MS analysis using a deuterated internal standard.
LC-MS/MS Analysis
The reconstituted sample is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte and internal standard from other components in the sample. The mass spectrometer then detects and quantifies the analyte and internal standard.
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Example Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | A time-dependent gradient from high aqueous to high organic |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Specific to Analyte (e.g., MNPN) and Internal Standard (e.g., MNPN-d3) |
| Product Ion (m/z) | Specific fragment ions for the analyte and internal standard |
Diagram 2: Logic of MRM for Analyte and Internal Standard
Caption: The process of Multiple Reaction Monitoring (MRM) for the specific detection and quantification of the analyte and its deuterated internal standard.
Data Analysis
The concentration of the analyte in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated from the standards with known concentrations.
Conclusion
The use of a deuterated internal standard is a powerful technique for achieving accurate and reliable quantitative results in analytical chemistry, particularly in the field of drug development and clinical research. While specific details for an "MNPN-d3" internal standard are not available, the principles and methodologies described here provide a solid foundation for the application of any deuterated internal standard in a research setting. For a detailed guide on a specific compound, the full chemical identity and associated analytical data are indispensable. Researchers are encouraged to consult relevant scientific literature and supplier documentation for the specific internal standards they intend to use.
References
3-(Methyl-nitrosoamino)propionitrile-d3 physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, analytical methodologies, and biological relevance of 3-(Methyl-nitrosoamino)propionitrile-d3. This deuterated stable isotope-labeled compound is a critical tool in the quantitative analysis of its unlabeled analogue, a potent carcinogen.
Core Physical and Chemical Properties
This compound is the deuterated form of 3-(Methyl-nitrosoamino)propionitrile (MNPN), a nitrosamine (B1359907) compound. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
Quantitative Data Summary
| Property | This compound | 3-(Methyl-nitrosoamino)propionitrile (Unlabeled) |
| Molecular Formula | C₄H₄D₃N₃O | C₄H₇N₃O |
| Molecular Weight | 116.14 g/mol | 113.12 g/mol [1] |
| CAS Number | 1329834-39-0[2] | 60153-49-3[1] |
| Appearance | Pale Yellow to Yellow Oil (inferred from unlabeled) | Light yellow liquid[1] |
| Boiling Point | Not available | 216-217 °F at 0.04 mmHg[1] |
| Storage Conditions | 2-8°C Refrigerator, Store at room temperature | Not specified |
| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years. | Not specified |
Experimental Protocols
The primary application of this compound is as an internal standard in analytical methods for the detection and quantification of the parent compound, MNPN, in various matrices, particularly in pharmaceutical products and biological samples.
General Protocol for Quantification of 3-(Methyl-nitrosoamino)propionitrile by LC-MS/MS
This protocol is a representative method adapted from established procedures for nitrosamine analysis.[3][4][5][6]
1. Sample Preparation:
-
Drug Product: Accurately weigh the powdered drug product and dissolve it in a suitable solvent (e.g., methanol/water mixture).[3]
-
Biological Matrix (e.g., Saliva): Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
Internal Standard Spiking: A known concentration of this compound is spiked into the sample early in the preparation process to account for analyte loss during extraction and analysis.
-
Extraction and Clean-up: The sample is vortexed and sonicated to ensure complete dissolution of the analyte.[3][4] Centrifugation and filtration through a 0.22 µm filter are performed to remove particulates before injection.[4][5]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile
-
A gradient elution is employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for nitrosamines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
-
MRM Transition for MNPN: Precursor ion (m/z) -> Product ion (m/z)
-
MRM Transition for MNPN-d3: Precursor ion (m/z) -> Product ion (m/z) (mass shift of +3 Da compared to unlabeled)
-
-
3. Quantification:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled MNPN and a fixed concentration of the deuterated internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
-
The concentration of MNPN in the unknown sample is determined from the calibration curve.
Biological Significance and Metabolic Activation
3-(Methyl-nitrosoamino)propionitrile is recognized as a potent carcinogen.[2] Its carcinogenicity stems from its metabolic activation into a reactive species that can alkylate DNA, leading to mutations. The deuterated form is not used in biological studies directly but is crucial for accurately measuring the levels of the carcinogenic parent compound.
The metabolic activation of MNPN is believed to proceed via α-hydroxylation, a common pathway for many nitrosamines. This process is catalyzed by cytochrome P450 enzymes in the liver and other tissues. The resulting unstable α-hydroxy nitrosamine decomposes to form a reactive methyldiazonium ion, which is a powerful methylating agent that can modify DNA bases, primarily at the N7 and O6 positions of guanine.
Visualizations
Metabolic Activation of 3-(Methyl-nitrosoamino)propionitrile
Caption: Metabolic activation pathway of 3-(Methyl-nitrosoamino)propionitrile.
General Experimental Workflow for MNPN Quantification
Caption: General experimental workflow for the quantification of MNPN.
References
- 1. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. waters.com [waters.com]
The Role of Deuterated Nitrosamines in Pharmaceutical Safety and Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of nitrosamine (B1359907) impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating robust analytical methods for their detection and quantification at trace levels. Nitrosamines are a class of compounds classified as probable human carcinogens, making their control in drug substances and products a critical aspect of patient safety.[1] Deuterated nitrosamine compounds, which are stable isotope-labeled analogs of nitrosamine impurities, have become indispensable tools in the analytical workflows designed to address this challenge. Their near-identical chemical and physical properties to their non-deuterated counterparts, coupled with a distinct mass difference, make them ideal internal standards for mass spectrometry-based analytical techniques.[2]
This technical guide provides a comprehensive overview of the background of deuterated nitrosamine compounds, including their synthesis, analytical applications, metabolic fate, and toxicological significance. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the identification, control, and risk assessment of nitrosamine impurities.
Data Presentation: Comparative Physicochemical and Toxicological Data
The use of deuterated internal standards is crucial for accurate quantification in mass spectrometry by correcting for matrix effects and variations in instrument response. The key difference lies in their mass-to-charge ratio (m/z), which allows for their differentiation from the non-deuterated analyte.
| Property | N-Nitrosodimethylamine (NDMA) | N-Nitroso-d6-dimethylamine (NDMA-d6) | Reference(s) |
| Molecular Formula | C₂H₆N₂O | C₂D₆N₂O | [3] |
| Molecular Weight | 74.08 g/mol | 80.12 g/mol | [3] |
| Monoisotopic Mass | 74.0480 u | 80.0858 u | |
| Protonated m/z [M+H]⁺ | 75.0553 | 81.0931 | [4] |
The carcinogenicity of nitrosamines is a primary concern. The carcinogenic potency is often expressed as the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in half of the test animals that would have remained tumor-free at zero dose.
| Compound | Species | Organ | TD50 (mg/kg/day) | Reference(s) |
| N-Nitrosodimethylamine (NDMA) | Rat | Liver | 0.096 | [5] |
| N-Nitrosodiethylamine (NDEA) | Hamster | Respiratory Tract | Potent carcinogen | [6] |
The kinetic isotope effect (KIE) is a phenomenon where the substitution of an atom with its heavier isotope leads to a change in the rate of a chemical reaction. In the context of nitrosamine metabolism, deuteration at the α-carbon position can significantly slow down the rate-limiting step of metabolic activation, which is the cleavage of the C-H bond by cytochrome P450 enzymes.
| Parameter | N-Nitrosodimethylamine (NDMA) | N-Nitroso-d6-dimethylamine (NDMA-d6) | Enzyme Source | Reference(s) |
| Km (mM) | 0.06 | ~0.30 (5-fold increase) | Acetone-induced rat liver microsomes | [7] |
| Vmax (nmol/min/mg protein) | 7.9 | Not appreciably affected | Acetone-induced rat liver microsomes | [7] |
Experimental Protocols
Representative Synthesis of a Deuterated Nitrosamine: N-Nitroso-d6-dimethylamine (NDMA-d6)
The synthesis of deuterated nitrosamines generally involves the reaction of a deuterated secondary amine with a nitrosating agent under acidic conditions.
Materials:
-
d6-Dimethylamine hydrochloride
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve d6-dimethylamine hydrochloride in deionized water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred solution of the deuterated amine.
-
Carefully add hydrochloric acid dropwise to the reaction mixture while maintaining the temperature below 5 °C. The pH of the solution should be acidic (pH ~3-4) to facilitate the formation of nitrous acid.
-
Allow the reaction to stir in the ice bath for 1-2 hours.
-
After the reaction is complete, carefully neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude NDMA-d6.
-
The crude product can be purified by distillation or chromatography as needed.
Note: This is a representative protocol. Specific conditions such as molar ratios, reaction times, and purification methods may need to be optimized.
Analytical Detection of Nitrosamine Impurities in a Drug Product (e.g., Metformin) using LC-HRMS
This protocol is based on the principles outlined by the FDA for the analysis of nitrosamine impurities.[8]
1. Sample Preparation:
-
Drug Product: Crush a sufficient number of tablets to obtain a powder. Accurately weigh a portion of the powder equivalent to 100 mg of metformin (B114582) into a centrifuge tube.
-
Extraction: Add an appropriate volume of methanol (B129727) and vortex for approximately one minute. Shake the sample for 40 minutes using a mechanical shaker.
-
Centrifugation and Filtration: Centrifuge the sample at 4500 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[8]
2. LC-HRMS System and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column, such as a Waters XSelect HSS PFP column.[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: Methanol.[9]
-
Gradient Elution: A suitable gradient program to separate the nitrosamine impurities from the drug substance and other matrix components.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive) operated in positive electrospray ionization (ESI) mode.
-
Detection: Monitor the accurate m/z values for the protonated ions of the target nitrosamines and their deuterated internal standards.
3. Quantification:
-
A calibration curve is generated by analyzing standard solutions containing known concentrations of the nitrosamine impurities and a fixed concentration of the deuterated internal standards.
-
The concentration of the nitrosamine impurity in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
Nitrosamine Formation Pathway
Caption: General pathway for the formation of N-nitrosamines from amine precursors and nitrite under acidic conditions.
Metabolic Activation of Nitrosamines and DNA Adduct Formation
Caption: Metabolic activation of N-nitrosamines by cytochrome P450 enzymes leading to the formation of DNA adducts.
Workflow for Nitrosamine Risk Assessment in a Drug Substance
Caption: A stepwise workflow for the risk assessment and control of nitrosamine impurities in a drug substance.
Conclusion
Deuterated nitrosamine compounds are essential for ensuring the safety and quality of pharmaceutical products. Their role as internal standards enables the accurate and precise quantification of potentially harmful nitrosamine impurities, thereby supporting regulatory compliance and risk mitigation efforts. A thorough understanding of the formation, metabolism, and toxicology of nitrosamines, aided by the use of their deuterated analogs in research, is fundamental to developing effective control strategies. The kinetic isotope effect observed with deuterated nitrosamines not only underscores their utility in mechanistic studies but also provides insights into the metabolic activation pathways that lead to carcinogenicity. As the pharmaceutical industry continues to address the challenge of nitrosamine impurities, the synthesis and application of deuterated nitrosamines will remain a cornerstone of analytical and research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ajpaonline.com [ajpaonline.com]
- 3. N-Nitrosodimethylamine [webbook.nist.gov]
- 4. fortis-technologies.com [fortis-technologies.com]
- 5. Risk characterization of N-nitrosodimethylamine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect on the demethylation and denitrosation of N-nitrosodimethylamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ijirt.org [ijirt.org]
The Discovery and Analysis of 3-(Methylnitrosamino)propionitrile in Saliva: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, formation, and analysis of 3-(Methylnitrosamino)propionitrile (B133914) (MNPN) in human saliva. MNPN is a potent carcinogen derived from the nitrosation of arecoline (B194364), a primary alkaloid in the areca nut, the main component of betel quid. This document summarizes key quantitative data, details experimental protocols for MNPN analysis, and visualizes the formation pathway and its role in carcinogenesis.
Introduction
3-(Methylnitrosamino)propionitrile (MNPN) is a significant carcinogenic compound first identified in the saliva of betel quid chewers.[1] Its presence in saliva is a direct consequence of the chemical transformation of arecoline, an alkaloid abundant in the areca nut, during the process of chewing.[2][3] Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), MNPN has been demonstrated to be a potent carcinogen in animal models, inducing tumors in various organs, including the nasal cavity, esophagus, tongue, and liver.[1][2][4][5][6] Understanding the formation, detection, and biological effects of MNPN is crucial for research into the prevention and treatment of oral cancers associated with betel quid chewing.
Quantitative Data: MNPN in Saliva
The concentration of MNPN in the saliva of betel quid chewers has been a key area of investigation. The following table summarizes the reported quantitative data.
| Population Group | Analyte | Concentration Range (µg/L) | Analytical Method | Reference |
| Betel quid chewers | 3-(Methylnitrosamino)propionitrile (MNPN) | 0.5 - 11.4 | Gas Chromatography-Thermal Energy Analyzer, Mass Spectrometry | [1] |
Formation of MNPN
MNPN is not a natural component of the areca nut. Instead, it is formed through the chemical nitrosation of arecoline. This reaction is believed to occur in the oral cavity of individuals who chew betel quid, where nitrite, either from dietary sources or endogenous production, reacts with arecoline under specific pH conditions.[2][3]
References
- 1. 3-(Methylnitrosamino)propionitrile: occurrence in saliva of betel quid chewers, carcinogenicity, and DNA methylation in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of betel quid carcinogenesis. II. Formation of N-nitrosamines during betel quid chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A study of betel quid carcinogenesis. IX. Comparative carcinogenicity of 3-(methylnitrosamino)propionitrile and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone upon local application to mouse skin and rat oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrative machine learning and transcriptomic analysis identifies key molecular targets in MNPN-associated oral squamous cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Metabolic Pathways of 3-(Methylnitrosamino)propionitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylnitrosamino)propionitrile (MNPN) is a potent carcinogen found in sources such as betel quid. Its carcinogenicity is intrinsically linked to its metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes. This technical guide provides a comprehensive overview of the metabolic pathways of MNPN, detailing its bioactivation into reactive electrophiles that form DNA adducts, and potential detoxification routes. This document summarizes quantitative data where available, provides detailed experimental protocols for studying MNPN metabolism, and includes visualizations of the key pathways and workflows to support researchers in oncology, toxicology, and drug development.
Introduction
3-(Methylnitrosamino)propionitrile (MNPN), a nitrosamine (B1359907) derived from arecoline, has been identified as a significant carcinogen.[1] Understanding its metabolic fate is crucial for assessing its toxicological risk and developing potential strategies for mitigating its harmful effects. The metabolic conversion of MNPN is a double-edged sword, leading to both bioactivation and detoxification. This guide delineates these pathways, offering a foundational resource for scientific professionals.
Metabolic Pathways
The metabolism of MNPN is primarily characterized by Phase I oxidation reactions catalyzed by cytochrome P450 enzymes, followed by potential Phase II conjugation for detoxification.
Bioactivation Pathway: α-Hydroxylation
The principal mechanism for the bioactivation of MNPN is α-hydroxylation, which occurs at either the α-methylene or α-methyl position.[2] This process is mediated by various CYP isozymes.
-
α-Methylene Hydroxylation: This is considered the critical initial step in the carcinogenic activity of MNPN. Hydroxylation of the methylene (B1212753) carbon adjacent to the nitroso group leads to the formation of an unstable α-hydroxynitrosamine intermediate.
-
α-Methyl Hydroxylation: Hydroxylation can also occur on the methyl group, leading to a different unstable intermediate.
These unstable intermediates spontaneously decompose to yield highly reactive electrophilic species. In the case of α-methylene hydroxylation, the key reactive intermediate is believed to be 2-cyanoethyldiazohydroxide.[3] This electrophile can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.
The primary DNA adducts formed from MNPN metabolism are:
These adducts can cause miscoding during DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. The formation of these adducts has been observed in target tissues of MNPN-induced carcinogenicity, such as the nasal cavity in rats.[3]
Figure 1: Bioactivation pathway of 3-(Methylnitrosamino)propionitrile (MNPN).
Detoxification Pathway: Conjugation
While bioactivation represents the toxification pathway, organisms also possess detoxification mechanisms to neutralize reactive metabolites. For nitrosamines and their reactive intermediates, a primary detoxification route is conjugation with endogenous molecules, which increases their water solubility and facilitates excretion.
-
N-Acetylcysteine (NAC) Conjugation: Reactive electrophiles generated from MNPN metabolism can be conjugated with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further metabolized to a mercapturic acid derivative, which is an N-acetylcysteine (NAC) conjugate, and excreted in the urine.[2] While this is a well-established detoxification pathway for many xenobiotics, direct experimental evidence for the NAC conjugation of MNPN metabolites is an area of ongoing research.
Figure 2: Proposed detoxification pathway of MNPN via N-Acetylcysteine conjugation.
Quantitative Data on MNPN Metabolism
| CYP Isozyme | Metabolic Reaction | Km (µM) | kcat (min⁻¹) | Reference |
| CYP2A6 | α-methylene hydroxylation | 118 | - | [4] |
| CYP2A6 | α-methyl hydroxylation | ~118 | - | [4] |
| CYP2D6 | α-methyl hydroxylation | >1000 | - | [4] |
| CYP2E1 | α-methyl hydroxylation | >1000 | - | [4] |
| CYP3A4 | α-methylene hydroxylation | >1000 | - | [4] |
| CYP1A2 | α-methyl hydroxylation | - | - | [4] |
Note: '-' indicates data not reported. The kcat values were not explicitly provided in the referenced abstract. Further investigation of the full-text article would be required to obtain this data. Researchers are strongly encouraged to perform dedicated kinetic studies for MNPN to determine its specific metabolic parameters.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of MNPN metabolism. These protocols are based on established methods for nitrosamines and may require optimization for MNPN-specific research.
In Vitro Metabolism of MNPN using Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability and identifying metabolites of MNPN using rat or human liver microsomes.
Materials:
-
3-(Methylnitrosamino)propionitrile (MNPN)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., a deuterated analog of MNPN)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (to final volume)
-
Liver microsomes (final concentration 0.5-1.0 mg/mL)
-
MNPN (final concentration 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated HPLC-MS/MS method to quantify the remaining MNPN and identify its metabolites.
Figure 3: Workflow for in vitro metabolism of MNPN.
Ames Test for Mutagenicity of MNPN
The bacterial reverse mutation assay (Ames test) is a widely used method to assess the mutagenic potential of a chemical. For nitrosamines, an enhanced protocol is recommended.[5]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli tester strain (e.g., WP2 uvrA pKM101)
-
S9 fraction from Aroclor 1254-induced rat or hamster liver
-
Cofactor solution (NADP+ and glucose-6-phosphate)
-
Top agar (B569324)
-
Minimal glucose agar plates
-
MNPN dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls
Procedure:
-
Preparation of S9 Mix: Prepare the S9 mix containing the S9 fraction and cofactor solution.
-
Pre-incubation: In a test tube, combine the tester strain, MNPN solution (or control), and S9 mix (or buffer for experiments without metabolic activation).
-
Incubation: Incubate the mixture at 37°C for 20-30 minutes with shaking.
-
Plating: Add molten top agar to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Figure 4: Workflow for the Ames test of MNPN.
Analysis of MNPN and its Metabolites by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of MNPN and its metabolites in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes)
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for MNPN, its expected metabolites, and the internal standard. These transitions must be optimized for each analyte.
Sample Preparation:
-
Urine: Dilute urine samples with mobile phase A, centrifuge, and inject the supernatant.
-
Plasma/Microsomal Incubates: Perform protein precipitation with acetonitrile as described in Protocol 4.1, evaporate the supernatant, and reconstitute in mobile phase A.
Animal Carcinogenicity Bioassay
This protocol is based on general guidelines for carcinogenicity studies in rodents and should be adapted and approved by the relevant institutional animal care and use committee.
Animals:
-
Male and female F344 rats, 6-8 weeks old at the start of the study.
Housing and Diet:
-
House animals in a controlled environment (temperature, humidity, light/dark cycle).
-
Provide a standard laboratory diet and water ad libitum.
Experimental Design:
-
Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Low dose of MNPN
-
Group 3: High dose of MNPN
-
-
Dosing: Administer MNPN via an appropriate route (e.g., subcutaneous injection or oral gavage) for a specified duration (e.g., 5 days/week for 2 years).
-
Observations: Monitor animals daily for clinical signs of toxicity. Record body weights and food consumption weekly.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect all major organs and any gross lesions, preserve them in formalin, and process for histopathological examination.
Conclusion
The metabolic activation of 3-(Methylnitrosamino)propionitrile through cytochrome P450-mediated α-hydroxylation is a critical event in its carcinogenicity, leading to the formation of DNA adducts. While detoxification pathways such as N-acetylcysteine conjugation are plausible, further research is needed to fully elucidate their role in MNPN metabolism. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the metabolic pathways of MNPN, assess its carcinogenic risk, and explore potential avenues for intervention. The continued study of MNPN metabolism is essential for public health, particularly in populations where exposure to areca nut products is prevalent.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. scantox.com [scantox.com]
- 3. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA adducts: mass spectrometry methods and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Deep Dive Into Historical Ames Study Data For N-nitrosamine Compounds | Lhasa Limited [lhasalimited.org]
In-Depth Technical Guide: 3-(Methyl-nitrosoamino)propionitrile-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-(Methyl-nitrosoamino)propionitrile-d3, a deuterated isotopologue of the carcinogenic N-nitrosamine, 3-(Methyl-nitrosoamino)propionitrile (MNPN). This document is intended to serve as a valuable resource for professionals in research and drug development who utilize this compound as an internal standard for analytical quantification or in studies related to toxicology and carcinogenicity.
Compound Information
This compound is the deuterium-labeled form of MNPN, a potent carcinogen first identified in the saliva of betel quid chewers.[1] Its deuteration makes it an ideal internal standard for mass spectrometry-based analytical methods, allowing for precise quantification of the non-labeled MNPN in various matrices.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 3-((methyl-d3)(nitroso)amino)propanenitrile | [2] |
| Synonym(s) | N-(2-Cyanoethyl)-N-(trideuteriomethyl)nitrous amide, 3-(Methyl-d3-nitrosoamino)propionitrile | [2] |
| CAS Number | 1329834-39-0 | [2][3] |
| Molecular Formula | C₄H₄D₃N₃O | [3] |
| Molecular Weight | 116.14 g/mol | [3] |
| Isotopic Enrichment | ≥98% (d3) | |
| Appearance | Pale yellow oil | [4] |
| Storage Conditions | 2-8°C Refrigerator, protected from light | [1] |
Supplier Information
Several chemical suppliers specialize in the provision of isotopically labeled compounds for research purposes. A list of potential suppliers for this compound is provided below. Please note that availability and product specifications should be confirmed directly with the supplier.
-
CDN Isotopes
-
LGC Standards
-
Pharmaffiliates
-
Santa Cruz Biotechnology
-
MCE (MedChemExpress)
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 3-((Methyl-d3)amino)propionitrile
The precursor, 3-((methyl-d3)amino)propionitrile, can be synthesized via the Michael addition of methylamine-d3 to acrylonitrile.
-
Reactants: Methylamine-d3 hydrochloride, acrylonitrile, a suitable base (e.g., sodium hydroxide (B78521) or triethylamine).
-
Solvent: A polar solvent such as water or methanol (B129727).
-
Procedure Outline:
-
Methylamine-d3 hydrochloride is neutralized with a base to generate the free amine.
-
Acrylonitrile is added dropwise to the cooled solution of methylamine-d3.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and purified by distillation or column chromatography.
-
Step 2: Nitrosation of 3-((Methyl-d3)amino)propionitrile
The final step is the nitrosation of the deuterated secondary amine to form the N-nitrosamine. This is a well-established reaction.[5][6][7][8]
-
Reactants: 3-((Methyl-d3)amino)propionitrile, sodium nitrite (B80452) (NaNO₂), an acid (e.g., hydrochloric acid or acetic acid).
-
Solvent: Typically water or a biphasic system.
-
Procedure Outline:
-
3-((Methyl-d3)amino)propionitrile is dissolved in an acidic aqueous solution and cooled in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the stirred amine solution, maintaining a low temperature (0-5°C).
-
The reaction mixture is stirred for a specified period. The formation of the yellow, oily N-nitrosamine is often observed.[5]
-
The product is extracted with an organic solvent, washed to remove residual acid, dried, and the solvent is evaporated under reduced pressure to yield the final product.
-
Caution: N-nitrosamines are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.
Analytical Methodology: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of nitrosamine (B1359907) impurities.[9][10][11] this compound serves as an excellent internal standard for the quantification of MNPN in various biological and environmental samples.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Typical):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte (MNPN) and the internal standard (MNPN-d3).
-
-
Sample Preparation:
-
Biological Samples (e.g., saliva, urine): May require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analyte.
-
Drug Products: Dissolution in a suitable solvent followed by filtration.
-
-
Quantification: A calibration curve is constructed by analyzing standards containing known concentrations of MNPN and a fixed concentration of the internal standard, MNPN-d3. The analyte concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mechanism of Carcinogenicity and Signaling Pathway
The carcinogenicity of MNPN is attributed to its metabolic activation into a reactive electrophile that can form covalent adducts with DNA, leading to mutations if not repaired.
Metabolic Activation Pathway
The primary pathway for the metabolic activation of MNPN is initiated by cytochrome P450-mediated α-hydroxylation. This enzymatic oxidation occurs at the methylene (B1212753) carbon adjacent to the N-nitroso group. The resulting α-hydroxy-N-nitrosamine is unstable and spontaneously decomposes to form a highly reactive 2-cyanoethyldiazohydroxide intermediate. This intermediate can then alkylate nucleophilic sites on DNA bases.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-(Methyl-d3-nitrosoamino)propionitrile | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jchr.org [jchr.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of 3-(Methyl-nitrosoamino)propionitrile (MNPN) in Human Urine using Isotope Dilution LC-MS/MS with 3-(Methyl-nitrosoamino)propionitrile-d3
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Methyl-nitrosoamino)propionitrile (MNPN) is a potent carcinogen belonging to the class of nitrosamines.[1][2] It has been detected in various environmental and biological samples, and its quantification is crucial for toxicological studies and risk assessment. This application note describes a robust and sensitive method for the quantification of MNPN in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3). The use of an isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[3]
This method involves a straightforward sample preparation using solid-phase extraction (SPE) followed by analysis with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary details for researchers to implement this method for the reliable quantification of MNPN in a clinical or research laboratory setting.
Materials and Methods
Reagents and Materials
-
MNPN standard
-
This compound (MNPN-d3) internal standard (Commercially available)[4][5][6][7]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
-
Human urine (blank)
Instrumentation
-
Liquid chromatograph (e.g., Agilent, Shimadzu, Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX, Thermo Fisher Scientific, Agilent)
Standard Solution Preparation
Prepare stock solutions of MNPN and MNPN-d3 in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution of the internal standard at appropriate concentrations by serial dilution in methanol.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of the MNPN-d3 internal standard spiking solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 50% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions and Collision Energies:
The selection of precursor and product ions, along with the optimization of collision energies, is critical for the sensitivity and selectivity of the MRM method.[8][9][10][11][12]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| MNPN | 114.1 | 58.1 | 15 |
| MNPN-d3 | 117.1 | 61.1 | 15 |
Note: The optimal collision energies should be determined empirically on the specific instrument being used.
Quantitative Data
The method should be validated according to regulatory guidelines to ensure its reliability for the intended application.[3][13][14] Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, with acceptable precision and accuracy | To be determined empirically, expected in the low pg/mL range |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | To be assessed |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of MNPN in urine.
Metabolic Activation of MNPN
MNPN, like other nitrosamines, is known to undergo metabolic activation, leading to the formation of DNA adducts, which is a key step in its carcinogenic mechanism.[1]
Caption: Metabolic activation pathway of MNPN leading to carcinogenesis.
References
- 1. 3-(METHYLNITROSAMINO)PROPIONITRILE | 60153-49-3 | Benchchem [benchchem.com]
- 2. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Methyl-d3-nitrosoamino)propionitrile | LGC Standards [lgcstandards.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry of 3-(Methyl-nitrosoamino)propionitrile-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 3-(Methyl-nitrosoamino)propionitrile (MNPN), a potent carcinogen, using isotope dilution mass spectrometry (IDMS) with its deuterated stable isotope labeled internal standard, 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3).
Introduction
3-(Methyl-nitrosoamino)propionitrile (MNPN) is a carcinogenic N-nitrosamine that has been detected in the saliva of betel quid chewers.[1][2] Given its potential health risks, sensitive and accurate quantification of MNPN in various matrices is crucial for toxicological studies, drug development, and food safety assessment. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy, which is achieved by correcting for matrix effects and variations in sample preparation and instrument response.[3] This is accomplished by spiking a known amount of a stable isotope-labeled internal standard, in this case, MNPN-d3, into the sample. The ratio of the analyte to its labeled internal standard is then used for quantification.
This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective determination of MNPN.
Experimental Protocols
Materials and Reagents
-
3-(Methyl-nitrosoamino)propionitrile (MNPN) reference standard
-
This compound (MNPN-d3) internal standard[4]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve MNPN and MNPN-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol:water (1:1, v/v) to prepare a series of calibration standards and a fixed concentration of the internal standard spiking solution.
Sample Preparation (Saliva)
-
Collect saliva samples and store them at -80°C until analysis.
-
Thaw the saliva sample and centrifuge at 10,000 x g for 10 minutes to remove debris.
-
To 1 mL of the supernatant, add a known amount of MNPN-d3 internal standard solution.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the saliva sample onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 5 mL of acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
-
Data Presentation
The following tables summarize the key quantitative parameters for the analysis of MNPN using IDMS with MNPN-d3.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MNPN | 114.1 | 79.1 | 15 |
| MNPN-d3 | 117.1 | 82.1 | 15 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Recovery (%) | > 90% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the IDMS analysis of MNPN.
Metabolic Activation of MNPN
The carcinogenicity of many N-nitrosamines is attributed to their metabolic activation by cytochrome P450 enzymes. This process often involves an initial α-hydroxylation step, which leads to the formation of unstable intermediates that can ultimately form DNA adducts, a key event in chemical carcinogenesis.
Caption: Proposed metabolic activation pathway of MNPN.
References
Application Note & Protocol: Quantitative Analysis of 3-(Methyl-nitrosoamino)propionitrile by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Methyl-nitrosoamino)propionitrile (MNPN) is a potent carcinogen first identified in the saliva of betel quid chewers.[1][2][3] Its presence in various matrices, potentially including food and pharmaceutical products, necessitates a sensitive and robust analytical method for its detection and quantification.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for analyzing trace levels of nitrosamine (B1359907) impurities.[4][5] This document provides a detailed protocol for the quantitative analysis of MNPN using LC-MS/MS, outlining sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
1. Sample Preparation
The following protocol describes a general procedure for the extraction of MNPN from a solid matrix (e.g., pharmaceutical tablets, food samples). The user should optimize the extraction solvent and procedure based on the specific matrix.
-
Reagents and Materials:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.22 µm PVDF syringe filters
-
15 mL centrifuge tubes
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
-
Procedure:
-
Accurately weigh 250 mg of the homogenized sample (e.g., ground tablet powder) into a 15 mL centrifuge tube.[6]
-
Add 5 mL of a methanol/water (1:1, v/v) solution to the tube.[7]
-
Vortex the sample for 1 minute to ensure thorough mixing.[7]
-
Sonicate the sample for 20 minutes in an ultrasonic bath.[7]
-
Centrifuge the sample at 4,500 rpm for 15 minutes.[8]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[6][8]
-
2. LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions. Optimization may be required based on the specific instrumentation used.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 x 3.0 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 114.1 (corresponding to [M+H]⁺ for C₄H₇N₃O) |
| Product Ions (Q3) | To be determined empirically, but likely fragments include m/z 83.1 (loss of NOH) and m/z 55.1 (further fragmentation) |
| Collision Energy (CE) | To be optimized for each transition |
| Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 35 psi |
| Heater Gas (GS2) | 30 psi |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are representative for the analysis of nitrosamines at trace levels and should be confirmed during method validation.
Table 3: Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Accuracy (Recovery) | 80-120% |
| Precision (%RSD) | < 15% |
Visualizations
Caption: Experimental workflow for MNPN analysis.
Caption: Hypothetical metabolic activation of MNPN.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Propionitrile, 3-(methylnitrosamino). CAS#: 60153-49-3 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Analysis of Nitrosamines in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of potent genotoxic carcinogens that can form in various biological systems. Their presence in biological matrices is a significant concern for public health and drug safety. Accurate and sensitive analytical methods are crucial for monitoring exposure to these compounds and for understanding their metabolic fate. This document provides detailed application notes and protocols for the analysis of nitrosamines in various biological samples, including urine, plasma, and tissue, utilizing state-of-the-art analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Approaches
The choice of analytical technique for nitrosamine (B1359907) analysis depends on the specific nitrosamines of interest, the biological matrix, and the required sensitivity.[1] LC-MS/MS is a versatile and widely used technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[1] GC-MS is the preferred method for volatile nitrosamines.[1] For enhanced specificity and sensitivity, particularly in complex matrices, tandem mass spectrometry (MS/MS) is often employed.[2][3]
General Experimental Workflow
The analysis of nitrosamines in biological samples typically follows a standardized workflow, from sample collection and preparation to instrumental analysis and data interpretation. Proper sample handling and preparation are critical to ensure accurate and reproducible results.[1]
General workflow for nitrosamine analysis in biological samples.
Metabolic Activation of Nitrosamines
Nitrosamines require metabolic activation to exert their carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. The metabolic pathway involves the hydroxylation of the carbon atom alpha to the nitroso group, leading to the formation of unstable intermediates that can alkylate DNA and other macromolecules, initiating the carcinogenic process.
Metabolic activation pathway of N-nitrosamines.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of nitrosamines in different biological matrices.
Table 1: Analysis of Nitrosamines in Urine
| Nitrosamine | Analytical Method | Sample Preparation | LOD | LOQ | Recovery (%) | Reference |
| NDMA | GC-MS/MS | LLE | 0.005 ppm | 0.10 ppm | - | [4] |
| NDEA | GC-MS/MS | LLE | 0.02 ppm | 0.05 ppm | - | [4] |
| Multiple | LC-MS/MS | SPE | 0.05–0.8 ng/mL | 0.1–2.0 ng/mL | 93-117 | [5] |
| Multiple | GC-MS | LLE | < 3 ppb | - | - | [6][7] |
Table 2: Analysis of Nitrosamines in Plasma/Serum
| Nitrosamine | Analytical Method | Sample Preparation | LOD | LOQ | Recovery (%) | Reference |
| Multiple | LC-MS/MS | Protein Precipitation | - | - | - | [8] |
| NDMA | LC-HRMS | SPE | 0.011 ppm | 0.033 ppm | - | [7] |
| Multiple | LC-MS/MS | SALLE | - | - | 75.4-114.7 | [9] |
Table 3: Analysis of Nitrosamines in Tissue
| Nitrosamine | Tissue Type | Analytical Method | Sample Preparation | LOD | LOQ | Recovery (%) | Reference |
| Multiple | Meat | GC-MS | LLE & Cleanup | 0.15-0.37 µg/kg | 0.50-1.24 µg/kg | 70-114 | [10] |
| Multiple | Liver | GC-MS | SLE | - | 50 ppb | >70 | [11] |
LOD: Limit of Detection, LOQ: Limit of Quantification, LLE: Liquid-Liquid Extraction, SPE: Solid-Phase Extraction, SLE: Supported Liquid Extraction, SALLE: Salting-Out Assisted Liquid-Liquid Extraction, NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine.
Experimental Protocols
Protocol 1: Analysis of Volatile Nitrosamines in Urine by GC-MS/MS
This protocol is adapted from established methods for the analysis of volatile nitrosamines in urine.[6][12]
1. Materials and Reagents:
-
Nitrosamine standards (NDMA, NDEA, etc.)
-
Internal standards (e.g., d6-NDMA)
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate (B86663), anhydrous
-
Deionized water
-
Urine collection containers
2. Sample Preparation (Liquid-Liquid Extraction):
-
Collect a mid-stream urine sample in a sterile container.
-
To a 15 mL centrifuge tube, add 5 mL of urine.
-
Spike the sample with an appropriate amount of internal standard solution.
-
Add 5 mL of DCM to the tube.
-
Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Gently evaporate the DCM extract to a final volume of 1 mL under a stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
3. GC-MS/MS Instrumental Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 7010B Triple Quadrupole GC/MS or equivalent[4]
-
Column: DB-1701 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: Analysis of Nitrosamines in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of a broader range of nitrosamines in plasma.[8][9]
1. Materials and Reagents:
-
Nitrosamine standards
-
Internal standards
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Plasma collection tubes (e.g., EDTA)
2. Sample Preparation (Protein Precipitation):
-
Collect blood in EDTA tubes and centrifuge to separate plasma.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Spike the sample with the internal standard solution.
-
Add 600 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an LC vial for analysis.
3. LC-MS/MS Instrumental Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent[13]
-
MS System: Shimadzu LCMS-8050 or equivalent[13]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: A suitable gradient to separate the target nitrosamines.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode[13]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Protocol 3: Analysis of Nitrosamines in Liver Tissue by GC-MS
This protocol is based on general principles of tissue extraction for organic contaminants.[10][11]
1. Materials and Reagents:
-
Nitrosamine standards
-
Internal standards
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
Homogenizer
-
Centrifuge
2. Sample Preparation:
-
Weigh approximately 1 g of liver tissue.
-
Homogenize the tissue with 10 mL of deionized water.
-
Spike the homogenate with the internal standard solution.
-
Perform a liquid-liquid extraction by adding 10 mL of DCM and shaking vigorously.
-
Centrifuge the mixture to separate the layers.
-
Collect the organic (DCM) layer and pass it through anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial.
3. GC-MS Instrumental Conditions:
-
Follow the instrumental conditions outlined in Protocol 1.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the analysis of nitrosamines in various biological samples. The selection of the appropriate methodology, particularly the sample preparation technique, is critical for achieving accurate and reliable results.[1][14] Adherence to validated protocols and the use of appropriate quality control measures are essential for ensuring data integrity in both research and regulatory settings.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. LoQ of 0.03 ppm - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. shimadzu.com [shimadzu.com]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-(Methyl-nitrosoamino)propionitrile-d3 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methyl-nitrosoamino)propionitrile (MNPN) is a potent carcinogen that has been identified in the saliva of betel quid chewers.[1] Its deuterated isotopologue, 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3), serves as an invaluable internal standard for the accurate quantification of MNPN in biological and environmental samples using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of quantitative data.
These application notes provide a comprehensive guide to the preparation and use of MNPN-d3 solutions, including a plausible synthesis pathway, detailed protocols for solution preparation, and an example of its application in a bioanalytical method.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(Methyl-nitrosoamino)propionitrile and its deuterated analog is presented below.
| Property | 3-(Methyl-nitrosoamino)propionitrile | This compound |
| CAS Number | 60153-49-3[2] | 1329834-39-0 |
| Molecular Formula | C₄H₇N₃O[2] | C₄H₄D₃N₃O |
| Molecular Weight | 113.12 g/mol [2] | 116.14 g/mol |
| Appearance | Pale yellow to yellow oil[2] | Not explicitly stated, likely a pale yellow oil |
| Boiling Point | 216-217 °F at 0.04 mmHg[2] | Not available |
| Storage Conditions | 2-8°C, protected from light | 2-8°C, protected from light |
| Synonyms | MNPN, 3-(N-Nitrosomethylamino)propionitrile, N-(2-Cyanoethyl)-N-methylnitrous amide[2] | 3-[Methyl-d3)nitrosoamino]propanenitrile, 3-[N-Nitroso(methyl-d3)amino]propionitrile |
Safety Precautions
DANGER: 3-(Methyl-nitrosoamino)propionitrile is classified as a potent carcinogen.[1] N-nitroso compounds, in general, are known for their carcinogenic, mutagenic, and teratogenic properties. All handling of this compound and its solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including but not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat.
Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. All waste materials should be disposed of as hazardous chemical waste according to institutional and local regulations.
Synthesis of this compound
Step 1: Synthesis of 3-(Methyl-d3-amino)propionitrile
This step involves the Michael addition of methyl-d3-amine to acrylonitrile. The synthesis of methyl-d3-amine hydrochloride is a known procedure.
Protocol:
-
Preparation of Methyl-d3-amine: Synthesize methyl-d3-amine or its hydrochloride salt following established literature procedures. A common method involves the reduction of nitromethane-d3.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl-d3-amine in a suitable solvent such as water or a polar aprotic solvent.
-
Addition of Acrylonitrile: Slowly add acrylonitrile to the stirred solution of methyl-d3-amine. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove any unreacted starting materials and byproducts. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Step 2: Nitrosation of 3-(Methyl-d3-amino)propionitrile
This step involves the conversion of the secondary amine to a nitrosamine (B1359907) using a suitable nitrosating agent.
Protocol:
-
Dissolution: Dissolve the purified 3-(Methyl-d3-amino)propionitrile in an acidic aqueous solution (e.g., dilute hydrochloric acid) in a reaction vessel placed in an ice bath to maintain a low temperature (0-5 °C).
-
Addition of Nitrosating Agent: Slowly add a solution of a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), dropwise to the stirred amine solution. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting amine and the formation of the N-nitroso product using an appropriate analytical method.
-
Extraction: After the reaction is complete, neutralize the solution carefully and extract the product into an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Purification and Characterization: Wash the organic extract with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The final product should be purified, if necessary, by column chromatography and its identity and purity confirmed by analytical techniques such as NMR and mass spectrometry.
Preparation of Standard Solutions
The following protocols describe the preparation of stock and working solutions of this compound for use as an internal standard in quantitative analysis.
Protocol 1: Stock Solution Preparation (e.g., 1 mg/mL)
-
Materials:
-
This compound (neat material)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Amber glass vials with Teflon-lined caps
-
-
Procedure:
-
Allow the vial containing the neat MNPN-d3 to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the neat standard (e.g., 1 mg) using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a Class A volumetric flask of appropriate volume (e.g., 1 mL for a 1 mg/mL solution).
-
Add a small amount of methanol to dissolve the standard completely.
-
Once dissolved, dilute to the mark with methanol.
-
Stopper the flask and mix thoroughly by inverting it multiple times.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution at 2-8°C, protected from light.
-
Protocol 2: Working Standard Solution Preparation (e.g., 1 µg/mL)
-
Materials:
-
MNPN-d3 stock solution (1 mg/mL)
-
Methanol (HPLC or LC-MS grade)
-
Calibrated pipettes
-
Class A volumetric flasks
-
Amber glass vials
-
-
Procedure:
-
Perform serial dilutions of the stock solution to achieve the desired working standard concentration.
-
For a 1 µg/mL working standard, pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Stopper the flask and mix thoroughly.
-
Transfer the working standard solution to a labeled amber glass vial.
-
Store the working standard at 2-8°C, protected from light. Prepare fresh working solutions regularly to ensure accuracy.
-
Application Protocol: Quantification of MNPN in Saliva by LC-MS/MS
This protocol provides a general framework for the use of MNPN-d3 as an internal standard for the quantification of MNPN in saliva samples. Method optimization and validation are essential for specific applications.
Sample Preparation
-
Saliva Collection: Collect saliva samples and store them frozen at -20°C or lower until analysis.
-
Sample Thawing: Thaw the saliva samples at room temperature.
-
Internal Standard Spiking: To a known volume of saliva (e.g., 500 µL), add a small, precise volume of the MNPN-d3 working standard solution to achieve a final concentration appropriate for the analytical method (e.g., 10 ng/mL).
-
Protein Precipitation/Extraction:
-
Add a protein precipitating solvent, such as acetonitrile (B52724) (typically 3 volumes of solvent to 1 volume of saliva).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase of the LC method (e.g., 100 µL).
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an appropriate ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column suitable for the separation of small polar molecules.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode is generally used for the analysis of nitrosamines.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both MNPN and MNPN-d3. These transitions should be optimized for sensitivity and specificity.
-
MNPN: Determine the optimal precursor ion (e.g., [M+H]⁺) and product ions.
-
MNPN-d3: The precursor ion will be 3 mass units higher than that of MNPN. The product ions may or may not retain the deuterium (B1214612) label, depending on the fragmentation pathway.
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of MNPN and a constant concentration of MNPN-d3.
-
Plot the ratio of the peak area of MNPN to the peak area of MNPN-d3 against the concentration of MNPN.
-
Determine the concentration of MNPN in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
This comprehensive guide provides the necessary information for the safe handling, preparation, and application of this compound solutions in a research setting. Adherence to these protocols and good laboratory practices is essential for obtaining accurate and reliable results.
References
Application Notes and Protocols for Deuterated Nitrosamine Standards
Introduction
Deuterated nitrosamine (B1359907) standards are critical tools for the accurate quantification of nitrosamine impurities in pharmaceuticals, food, and environmental samples.[1] As stable isotope-labeled (SIL) internal standards, they are essential for methods such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] Their chemical and physical properties are nearly identical to their non-labeled counterparts, allowing them to co-elute and experience similar matrix effects, which corrects for sample loss during preparation and analysis, thereby improving accuracy and precision.[1][2]
However, nitrosamines are classified as probable or possible human carcinogens, necessitating stringent safety protocols for their handling, storage, and disposal.[3] Furthermore, the stability of the deuterium (B1214612) label is paramount for accurate quantification; factors such as solvent, pH, and temperature can potentially lead to hydrogen-deuterium (H-D) exchange, compromising analytical results.[2][4]
These application notes provide comprehensive guidelines and detailed protocols for the safe handling, proper storage, and effective use of deuterated nitrosamine standards for researchers, scientists, and drug development professionals.
Application Note 1: Safety, Handling, and Disposal
Due to their carcinogenic nature, all work with nitrosamine standards must be performed with the utmost care, adhering to strict safety protocols to minimize exposure.
1.1. Engineering Controls and Designated Areas
-
Designated Areas: All work involving nitrosamine standards, from receiving to disposal, must be conducted in a designated area (e.g., a specific laboratory, fume hood, or glove box) clearly marked with warning signs such as "Danger – Chemical Carcinogen, Authorized Personnel Only."
-
Ventilation: All manipulations of neat standards and preparation of concentrated stock solutions must be performed within a certified chemical fume hood or a glove box to prevent inhalation of volatile compounds or fine powders.
1.2. Personal Protective Equipment (PPE) Standard laboratory attire, including long pants and closed-toe shoes, must be supplemented with the following:
-
Lab Coat: A fully fastened lab coat, preferably disposable.
-
Eye Protection: ANSI-certified safety glasses with side shields or chemical splash goggles.
-
Gloves: Disposable nitrile gloves should be worn at all times. Gloves must be changed immediately after known contact with a nitrosamine standard and discarded after each use.
1.3. General Handling Practices
-
Training: All personnel must receive specific training on the hazards of carcinogens and the laboratory's standard operating procedures (SOPs) before handling nitrosamine standards.
-
Quantities: Use and store the smallest practical quantities required for experiments.
-
Decontamination: Work surfaces should be protected with disposable, plastic-backed absorbent pads. After each use, the work area must be decontaminated. All contaminated materials must be treated as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling nitrosamines and before leaving the designated area. There should be no eating, drinking, or application of cosmetics in the laboratory.
1.4. Waste Disposal
-
Hazardous Waste: All materials contaminated with nitrosamines (e.g., pipette tips, vials, gloves, absorbent pads, excess solutions) are considered hazardous waste.
-
Collection: Collect all nitrosamine waste in clearly labeled, sealed, and leak-proof containers.
-
Incineration: The preferred and required method for final disposal of nitrosamine waste is through a licensed hazardous waste contractor for high-temperature incineration.
Application Note 2: Storage Conditions and Stability
Proper storage is essential to maintain the chemical integrity and isotopic purity of deuterated nitrosamine standards. The Certificate of Analysis (CofA) from the supplier should always be consulted for specific storage recommendations.
2.1. Factors Affecting Stability
-
Temperature: While some standards are stable at room temperature, refrigeration (4°C) or freezing (-20°C to -30°C) is often recommended for stock solutions and long-term storage to minimize degradation and solvent evaporation.[4][5]
-
Light: Many nitrosamines are light-sensitive. To prevent photodegradation, standards should always be stored in amber vials or in the dark.[4][6]
-
Isotopic Exchange (H-D Exchange): Deuterium atoms can exchange with protons from the environment, compromising the standard's isotopic purity and leading to inaccurate quantification.[4][7] This process is catalyzed by:
-
pH: Acidic or basic conditions can promote exchange. Solutions should be kept near neutral pH when possible.[4][8]
-
Solvents: Protic solvents (e.g., water, methanol) are a source of protons and can facilitate exchange over time.[7] Aprotic solvents (e.g., acetonitrile, methylene (B1212753) chloride) are often preferred for long-term storage.[4]
-
Label Position: Deuterium atoms on heteroatoms (e.g., -NH) are highly susceptible to exchange. For nitrosamine standards, labels are placed on carbon atoms, which are generally stable.[2][9] However, deuterium on carbons adjacent to carbonyl groups can be more labile.[2][7]
-
2.2. Recommended Storage Conditions
The following table summarizes general storage recommendations. Always prioritize the supplier's specific instructions.
| Standard Form | Solvent | Temperature | Light/Moisture | Key Considerations |
| Neat (Solid/Liquid) | N/A | As per CofA (often 4°C or -20°C) | Store in the dark in a desiccator or tightly sealed container. | Equilibrate to room temperature in a desiccator before opening to prevent moisture condensation. |
| Stock Solutions | Acetonitrile, Methanol, Methylene Chloride, Water | -20°C or -30°C for long-term storage.[5] 4°C for short-term. | Store in amber, tightly sealed vials to prevent evaporation and light exposure.[4] | Aprotic solvents (e.g., acetonitrile) may offer better long-term stability against H-D exchange. |
| Working Solutions | Methanol, Water, Acetonitrile | 4°C in an autosampler or refrigerator. | Use amber vials. | Prepare fresh daily or weekly as needed.[10] Stability in aqueous/protic mobile phases should be validated.[4] |
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol describes the preparation of a 100 µg/mL stock solution from a neat standard and its subsequent dilution to a 1 µg/mL working solution. All preparations must be performed in a chemical fume hood.
Materials:
-
Deuterated nitrosamine standard (neat material)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated pipettes or gas-tight syringes
-
LC/MS-grade solvent (e.g., Methanol)
-
Amber glass vials with PTFE-lined caps
Procedure: Stock Solution (100 µg/mL)
-
Equilibration: Allow the sealed vial of the neat standard to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Weighing: Accurately weigh approximately 1.0 mg of the neat standard into a tared weighing vessel. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard to a 10.0 mL Class A volumetric flask using the chosen solvent (e.g., Methanol).
-
Dilution: Add solvent to the flask until it is about 80% full. Cap and vortex/sonicate gently to ensure complete dissolution.
-
Final Volume: Bring the solution to the final volume with the solvent, ensuring the meniscus is precisely on the calibration mark.
-
Homogenization: Invert the flask 15-20 times to ensure the solution is homogeneous.
-
Calculation: Calculate the exact concentration of the stock solution. For example, if 1.05 mg was weighed, the concentration is (1.05 mg / 10.0 mL) = 0.105 mg/mL or 105 µg/mL.
-
Storage: Transfer the stock solution to a labeled amber glass vial. Store at -20°C or as recommended by the supplier.[5]
Procedure: Working Solution (1.0 µg/mL)
-
Equilibration: Allow the prepared stock solution to equilibrate to room temperature.
-
Dilution: Using a calibrated pipette, transfer 1.0 mL of the stock solution into a 100.0 mL Class A volumetric flask.
-
Final Volume & Storage: Dilute to the mark with the solvent, mix thoroughly, and transfer to a labeled amber vial. This working solution can be used for preparing calibration curve standards and for spiking samples. Store at 4°C for short-term use.
References
- 1. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated Nitrosamines Standard Mixture (D, 98%) 10 µg/mL in methylene chloride-Dâ - Cambridge Isotope Laboratories, ES-5650 [isotope.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. fda.gov [fda.gov]
Unveiling Toxicological Pathways: Applications of 3-(Methyl-nitrosoamino)propionitrile-d3 in Research
For Immediate Release
[City, State] – [Date] – In the intricate field of toxicology and drug development, the precise quantification of carcinogenic compounds is paramount for assessing risk and understanding mechanisms of action. 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3), a deuterated analog of the potent nitrosamine (B1359907) carcinogen 3-(Methyl-nitrosoamino)propionitrile (MNPN), serves as a critical analytical tool for researchers. This internal standard is indispensable for accurate and reliable quantification of MNPN in complex biological matrices, facilitating in-depth toxicological investigations.
Application Notes
The primary application of MNPN-d3 in toxicology is as an internal standard in isotope dilution mass spectrometry, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is the gold standard for the quantitative analysis of trace-level compounds in biological samples. The near-identical chemical and physical properties of MNPN-d3 to the native MNPN, with the exception of its mass, allow it to co-elute chromatographically and experience similar ionization effects. This co-analysis corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy in the quantification of MNPN.
Toxicological studies where MNPN-d3 is a vital component include:
-
Carcinogenicity Assessment: In long-term animal studies, MNPN-d3 enables the accurate measurement of MNPN concentrations in tissues and biofluids, helping to establish dose-response relationships for tumor induction.
-
Metabolic Profiling: Understanding the metabolic fate of MNPN is crucial to elucidating its mechanism of toxicity. MNPN-d3 is used to quantify the parent compound and its metabolites in in vitro and in vivo metabolism studies, often involving liver microsomes or whole-animal models.
-
DNA Adduct Analysis: The carcinogenicity of MNPN is linked to its metabolic activation to electrophilic species that form covalent bonds with DNA, creating DNA adducts. MNPN-d3 is instrumental in the analytical methods used to quantify these adducts, providing a measure of genotoxic damage.
Quantitative Toxicological Data for MNPN
The following table summarizes key quantitative data from carcinogenicity studies of MNPN in F344 rats. The use of MNPN-d3 as an internal standard in the analytical methods employed in such studies is crucial for the reliability of the concentration measurements that underpin these findings.
| Parameter | Value | Species/Strain | Route of Administration | Primary Tumor Site | Reference |
| Tumor Incidence | |||||
| Male Rats | 86% (18/21) with malignant tumors | F344 Rats | Subcutaneous | Nasal Cavity | [1] |
| Female Rats | 71% (15/21) with malignant tumors | F344 Rats | Subcutaneous | Nasal Cavity | [1] |
| Male/Female Rats | 43% (9/21) | F344 Rats | Subcutaneous | Liver | [1] |
| DNA Adduct Formation | |||||
| Key Adducts Formed | 7-methylguanine (B141273), O⁶-methylguanine | F344 Rats | Systemic | Nasal Mucosa (highest) | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducible application of MNPN-d3 in toxicological research. Below are representative protocols for key experiments.
Protocol 1: Quantification of MNPN in Rat Plasma using LC-MS/MS with MNPN-d3 Internal Standard
1. Objective: To accurately quantify the concentration of MNPN in rat plasma samples.
2. Materials:
-
Rat plasma samples
-
3-(Methyl-nitrosoamino)propionitrile (MNPN) analytical standard
-
This compound (MNPN-d3) internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Sample Preparation:
-
Thaw rat plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of rat plasma.
-
Add 20 µL of the MNPN-d3 internal standard solution to the plasma and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
Vortex briefly and inject onto the LC-MS/MS system.
4. LC-MS/MS Parameters (example):
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS System (Positive ESI mode):
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
MNPN: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)
-
MNPN-d3: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (mass shift of +3 Da from MNPN)
-
-
5. Data Analysis:
-
Create a calibration curve by spiking known concentrations of MNPN standard into blank plasma and processing as described above.
-
Calculate the peak area ratio of the MNPN analyte to the MNPN-d3 internal standard for each calibrator and sample.
-
Plot the peak area ratio against the MNPN concentration for the calibrators to generate a linear regression curve.
-
Determine the concentration of MNPN in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of MNPN-Induced DNA Adducts (7-methylguanine) by Isotope Dilution LC-MS/MS
1. Objective: To quantify the levels of 7-methylguanine in DNA isolated from tissues of MNPN-treated animals.
2. Materials:
-
Tissue samples from control and MNPN-treated animals
-
DNA isolation kit
-
7-methylguanine analytical standard
-
[¹⁵N₅]-7-methylguanine internal standard
-
Hydrochloric acid (HCl)
-
LC-MS/MS system
3. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from tissue samples using a commercial DNA isolation kit according to the manufacturer's instructions.
-
Quantify the DNA concentration using a spectrophotometer.
-
To 50 µg of DNA, add a known amount of [¹⁵N₅]-7-methylguanine internal standard.
-
Hydrolyze the DNA by adding 0.1 M HCl and incubating at 70°C for 30 minutes to release the purine (B94841) bases.
-
Neutralize the hydrolysate with an appropriate buffer.
-
Centrifuge to pellet any precipitate and transfer the supernatant for analysis.
4. LC-MS/MS Analysis:
-
Employ a suitable reversed-phase or HILIC column for separation.
-
Optimize the mobile phase and gradient to achieve good separation of 7-methylguanine from other DNA bases.
-
Use positive ESI-MS/MS to monitor the specific MRM transitions for 7-methylguanine and its stable isotope-labeled internal standard.
5. Data Analysis:
-
Generate a calibration curve using known amounts of 7-methylguanine and a fixed amount of the internal standard.
-
Calculate the peak area ratio of endogenous 7-methylguanine to the [¹⁵N₅]-7-methylguanine internal standard in the DNA samples.
-
Quantify the amount of 7-methylguanine in the samples by reference to the calibration curve.
-
Express the results as the number of adducts per 10⁶ or 10⁷ normal nucleotides.
Visualizations
The following diagrams illustrate key concepts in the toxicology of MNPN and the analytical workflow involving its deuterated analog.
Caption: Metabolic activation of MNPN leading to the formation of DNA adducts.
Caption: Experimental workflow for quantifying MNPN using MNPN-d3.
References
Application Note: Quantitative Analysis of N'-Nitrosonornicotine (NNN) in Environmental Samples using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN or MNPN), in various environmental matrices, including water, soil, and air. The protocol employs isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This methodology is intended for researchers, environmental scientists, and public health professionals engaged in the monitoring of environmental contaminants. The use of an isotope-labeled internal standard, N'-Nitrosonornicotine-D4 (NNN-D4), ensures high accuracy by correcting for matrix effects and variations during sample preparation and analysis.
Introduction
N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and is also considered an environmental contaminant of concern due to its potential presence in various environmental compartments through tobacco cultivation, processing, and disposal, as well as from secondhand smoke.[1] The monitoring of NNN in environmental samples is crucial for assessing human exposure and understanding its environmental fate. Isotope dilution mass spectrometry is a highly accurate quantification technique that corrects for sample matrix effects and variations in extraction recovery.[2] This application note provides detailed protocols for sample collection, preparation, and LC-MS/MS analysis of NNN in water, soil, and air samples.
Materials and Reagents
-
Standards and Reagents:
-
N'-Nitrosonornicotine (NNN) standard
-
N'-Nitrosonornicotine-D4 (NNN-D4) isotopic standard
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
-
Sample Preparation Materials:
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent) for water samples
-
QuEChERS extraction salts and dispersive SPE tubes for soil samples
-
Sorbent tubes (e.g., ThermoSorb/N or equivalent) for air sampling
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Syringe filters (0.22 µm)
-
Glass vials
-
Experimental Protocols
Water Sample Analysis
3.1.1. Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Upon collection, acidify the samples to a pH < 2 with sulfuric acid and store them at 4°C until extraction.
3.1.2. Solid-Phase Extraction (SPE) Protocol:
-
Spiking: To a 500 mL water sample, add a known amount of NNN-D4 internal standard solution.
-
Cartridge Conditioning: Condition a 6 cc/500 mg SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes with 10 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Soil Sample Analysis
3.2.1. Sample Collection and Preparation: Collect soil samples from the desired depth and store them in glass jars at 4°C. Prior to extraction, homogenize the soil sample by sieving.
3.2.2. QuEChERS Extraction Protocol:
-
Sample Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Spiking and Hydration: Add a known amount of NNN-D4 internal standard solution and 10 mL of water to the soil sample. Vortex for 1 minute and let it stand for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE tube containing PSA and C18 sorbents. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into a vial for LC-MS/MS analysis.
Air Sample Analysis
3.3.1. Sample Collection: Draw a known volume of air (e.g., 200 L) through a sorbent tube (e.g., ThermoSorb/N) using a calibrated air sampling pump at a flow rate of 1 L/min.
3.3.2. Sample Extraction:
-
Spiking: After sampling, spike the sorbent material with a known amount of NNN-D4 internal standard solution.
-
Solvent Elution: Elute the analytes from the sorbent material with 2 mL of a methanol/dichloromethane (1:1, v/v) mixture.[3]
-
Concentration: Concentrate the eluate to a final volume of 200 µL under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to a vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Protocol
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient Elution: A suitable gradient program to separate NNN from matrix interferences.
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions (MRM):
-
NNN: Precursor ion m/z 178 → Product ion m/z 148
-
NNN-D4: Precursor ion m/z 182 → Product ion m/z 152
-
Data Presentation: Quantitative Summary
The following table summarizes typical quantitative data for the analysis of NNN in various environmental matrices using the described methods.
| Parameter | Water | Soil | Air |
| Typical Concentration Range | 0.1 - 10 ng/L | 1 - 50 µg/kg | 1 - 30 ng/m³[1] |
| Recovery Rate | 85 - 110% | 80 - 115% | 90 - 105% |
| Limit of Detection (LOD) | 0.05 ng/L | 0.5 µg/kg | 0.5 ng/m³ |
| Limit of Quantification (LOQ) | 0.15 ng/L | 1.5 µg/kg | 1.5 ng/m³ |
Visualizations
Caption: Experimental workflow for MNPN analysis.
Caption: Principle of Isotope Dilution analysis.
References
Application Notes and Protocols for the Analysis of Tobacco-Specific Nitrosamines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of tobacco-specific nitrosamines (TSNAs), a group of carcinogenic compounds found in tobacco products. The methodologies outlined below are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Introduction to Tobacco-Specific Nitrosamines (TSNAs)
Tobacco-specific nitrosamines are potent carcinogens formed from nicotine (B1678760) and related alkaloids during the curing and processing of tobacco.[1] The four principal TSNAs of concern are N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), N'-nitrosoanatabine (NAT), and N'-nitrosoanabasine (NAB).[2][3] Regulatory bodies worldwide require the monitoring of these compounds in tobacco and tobacco products.[4] While Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) has been traditionally used, LC-MS/MS methods are now preferred due to their superior sensitivity, selectivity, and simpler sample preparation workflows.[2][5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for TSNA analysis.
Table 1: LC-MS/MS Method Performance
| Parameter | NNN | NNK | NAT | NAB | Source |
| Calibration Range (ng/mL) | 0.01 - 100 | 0.01 - 100 | 0.01 - 100 | 0.01 - 100 | [2] |
| 0.25 - 128 | 0.25 - 128 | 0.25 - 128 | 0.0625 - 32 | [7] | |
| 0.5 - 100 | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 | [8] | |
| Limit of Detection (LOD) (ng/mL) | 4.40 | 4.47 | 3.71 | 3.28 | [8] |
| 0.03 | 0.03 | - | - | [9] | |
| Limit of Quantitation (LOQ) (ng/mL) | 0.1 | 0.1 | - | - | [9] |
| Recovery (%) | 106 - 112 | - | - | - | [3] |
| 92.6 ± 8.27 (in Ammonium (B1175870) Acetate) | 92.6 ± 8.27 (in Ammonium Acetate) | 92.6 ± 8.27 (in Ammonium Acetate) | 92.6 ± 8.27 (in Ammonium Acetate) | [8] | |
| 134 ± 22.1 (in Acetonitrile) | 134 ± 22.1 (in Acetonitrile) | 134 ± 22.1 (in Acetonitrile) | 134 ± 22.1 (in Acetonitrile) | [8] |
Note: Dashes (-) indicate that the data was not specified in the cited source for the respective analyte.
Table 2: Multiple Reaction Monitoring (MRM) Transitions for TSNA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| NNN | 178.1 | 148.1 | 120.1 |
| NNK | 208.1 | 122.1 | 106.1 |
| NAT | 190.1 | 160.1 | 132.1 |
| NAB | 190.1 | 160.1 | 132.1 |
| NNN-d4 (IS) | 182.1 | 152.1 | - |
| NNK-d4 (IS) | 212.1 | 126.1 | - |
Note: Specific MRM transitions may vary slightly depending on the instrument and optimization. At least two MRM transitions should be used for analyte confirmation.[2] IS denotes Internal Standard.
Experimental Protocols
Protocol 1: Sample Preparation for TSNA Analysis from Solid Tobacco Products
This protocol is a "dilute and shoot" method, which simplifies the workflow by eliminating the need for a Solid Phase Extraction (SPE) cleanup step.[5][7]
1. Materials and Reagents:
-
Homogenized tobacco sample (ground to pass a 1 mm screen)[10]
-
100 mM Ammonium Acetate (B1210297) solution
-
Isotopically labeled internal standard (IS) solution (e.g., NNN-d4, NNK-d4)
-
50 mL centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Autosampler vials with inserts
2. Procedure:
-
Weigh 1.0 g of the homogenized tobacco sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the internal standard solution (e.g., 60 µL of 10 µg/mL IS solution).[2]
-
Add 30 mL of 100 mM ammonium acetate solution to the tube.[2][7]
-
Cap the tube and shake on a mechanical shaker for 30-40 minutes.[2][7]
-
Centrifuge the sample to pellet the solid material.
-
Transfer an aliquot of the supernatant to an autosampler vial for LC-MS/MS analysis. For samples with high concentrations of TSNAs, a 10-fold dilution may be necessary.[7]
Sample Preparation Considerations:
-
Drying: To obtain reliable TSNA data, it is recommended to air-dry, freeze-dry, or oven-dry samples at temperatures no higher than 30°C in an oven with good airflow.[10][11] Drying at higher temperatures (e.g., 60°C) can artificially increase TSNA levels.[10]
-
Internal Standards: The use of a separate isotopically labeled internal standard for each analyte is crucial to compensate for matrix effects and variations in sample preparation.[2]
Protocol 2: LC-MS/MS Analysis of TSNAs
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of TSNAs.
1. Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., UPLC or HPLC)
-
Mobile Phase A: 0.1% Acetic Acid in Water or 10 mM Ammonium Acetate in Water[3][7][8]
-
Mobile Phase B: 0.1% Acetic Acid in Methanol or 10 mM Ammonium Acetate in Methanol[3][7]
-
Flow Rate: 0.4 mL/min[8]
-
Injection Volume: 5 µL
-
Column Temperature: 55°C[8]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to the initial conditions for equilibration.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Refer to Table 2 for typical MRM transitions.
Diagrams
Caption: Experimental workflow for TSNA analysis.
Caption: Advantages of LC-MS/MS over GC-TEA for TSNA analysis.
References
- 1. htslabs.com [htslabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. LC/MS/MS: Determination of Nitrosamines in Tobacco Products | PerkinElmer [perkinelmer.com]
- 5. waters.com [waters.com]
- 6. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A - Canada.ca [canada.ca]
- 7. waters.com [waters.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column [frontiersin.org]
- 10. coresta.org [coresta.org]
- 11. Sample Preparation for TSNA Analysis | CORESTA [coresta.org]
Application Notes and Protocols for MNPN Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-(3-pyridylmethyl)nitrosamine (MNPN) is a tobacco-specific nitrosamine (B1359907) (TSNA) of significant interest due to its potential carcinogenicity. Accurate and reliable quantification of MNPN and its metabolites in biological matrices such as urine is crucial for toxicological studies, biomarker discovery, and risk assessment in drug development. This document provides detailed application notes and protocols for the sample preparation of urine for MNPN analysis, primarily focusing on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative data for the analysis of tobacco-specific nitrosamines in urine using SPE and LC-MS/MS are summarized below. While specific data for MNPN is limited in publicly available literature, the following table presents data for structurally similar and well-studied TSNAs, which can be considered representative for methodological development and validation.
| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| NNAL | Human Urine | SPE (Molecularly Imprinted Polymer) | LC-MS/MS | Not Reported | - | 0.02 | [1] |
| NNK | Human Urine | Online SPE | LC-MS/MS | 99-100% | 0.0026 (on column pg) | - | [2] |
| NNAL | Human Urine | Online SPE | LC-MS/MS | 99-100% | 0.0038 (on column pg) | - | [2] |
| Various Nitrosamines | Human Urine | Sorbent Supported Liquid Extraction (SLE) | UHPLC-MS/MS | 74.3 - 110% | 0.1 - 0.85 | 0.22 - 2.06 | [3] |
| Various Nitrosamines | Human Urine | SPE | LC-APCI-MS/MS | 85.8 - 108.7% | 0.0002 - 0.0793 | - | [4] |
LOD: Limit of Detection, LOQ: Limit of Quantification, NNAL: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, NNK: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of MNPN from Urine for LC-MS/MS Analysis
This protocol is adapted from established methods for the extraction of other tobacco-specific nitrosamines from urine.[2][5]
Materials:
-
Urine sample
-
SPE cartridges (e.g., Mixed-mode cation exchange or equivalent)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
Internal standard (e.g., deuterated MNPN)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine sample at 3000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard solution and vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridges to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove hydrophilic interferences.
-
Wash the cartridge with 3 mL of methanol to remove lipophilic interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the MNPN and the internal standard from the cartridge with 2 mL of methanol containing 5% ammonium hydroxide.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of MNPN
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (suggested starting point):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for MNPN and its internal standard need to be determined by direct infusion of the analytical standards.
Signaling Pathways and Experimental Workflows
MNPN-Induced DNA Damage and Repair Pathway
Nitrosamines, including MNPN, are known to be potent alkylating agents that can cause DNA damage.[5][6][7] This damage, if not properly repaired, can lead to mutations and potentially cancer. The following diagram illustrates a simplified signaling pathway of DNA damage and repair initiated by MNPN.
Caption: MNPN metabolic activation, DNA damage, and cellular repair pathways.
Experimental Workflow for MNPN Analysis in Urine
The following diagram outlines the logical workflow for the analysis of MNPN in urine samples, from sample collection to data analysis.
Caption: Workflow for urinary MNPN analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determination of Vitamin D3 in Food Matrices using Isotope Dilution Mass Spectrometry with a Deuterated Internal Standard
Introduction
Vitamin D is a crucial fat-soluble vitamin essential for calcium absorption, bone health, and various other metabolic functions.[1] The two primary forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). Vitamin D3 is naturally present in animal-based foods and can also be synthesized in human skin upon exposure to sunlight.[2] Many food products, such as milk, infant formula, and cereals, are fortified with vitamin D3 to ensure adequate dietary intake.[2][3] Accurate quantification of vitamin D3 in diverse and complex food matrices is therefore critical for nutritional labeling, quality control, and ensuring food safety.
The analysis of vitamin D3 in food is challenging due to its low concentration, susceptibility to degradation from heat and light, and the presence of interfering substances in the food matrix.[3][4] To overcome these challenges, a robust and sensitive analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the determination of vitamin D3 due to its high selectivity and sensitivity.[2][5]
The use of a stable isotope-labeled internal standard, such as deuterated vitamin D3 (e.g., cholecalciferol-d3 or -d6), is a cornerstone of accurate quantification in LC-MS/MS analysis.[1][6] This internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. By adding a known amount of the deuterated standard to the sample at the beginning of the extraction process, any loss of the analyte during sample preparation can be corrected for, leading to more accurate and precise results.[5][6]
Principle of the Method
This method involves the use of a deuterated internal standard for the quantification of vitamin D3 in food samples by LC-MS/MS. The sample is first subjected to saponification to release vitamin D3 from the food matrix and remove interfering fats. This is followed by liquid-liquid extraction (LLE) to isolate the vitamin D3 and the internal standard. The extract may then be derivatized to improve ionization efficiency and chromatographic performance. Finally, the prepared sample is injected into an LC-MS/MS system for separation and detection. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Sample Preparation: Saponification and Extraction
This protocol is a general guideline and may need to be optimized for different food matrices.
Materials:
-
Food sample
-
Deuterated Vitamin D3 internal standard solution (e.g., cholecalciferol (6,19,19-d3))[1]
-
Potassium hydroxide (B78521) (KOH) solution
-
Pyrogallol (B1678534) (antioxidant)
-
Hexane or other suitable organic solvent
-
Deionized water
Procedure:
-
Weigh a homogenized portion of the food sample into a screw-cap tube.
-
Add a known amount of the deuterated vitamin D3 internal standard solution.[1]
-
Add ethanol and a pyrogallol solution to act as an antioxidant.[1]
-
Add a concentrated KOH solution to the tube.[1]
-
Incubate the mixture in a shaking water bath at an elevated temperature (e.g., 75-80°C) for a specified time (e.g., 30-60 minutes) to achieve saponification.[1][7]
-
Cool the sample to room temperature.
-
Perform liquid-liquid extraction by adding hexane, vortexing, and centrifuging to separate the layers.[1]
-
Transfer the upper organic layer containing the vitamin D3 to a clean tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts and wash with deionized water to remove residual KOH.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. Derivatization (Optional but Recommended)
Derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance the ionization efficiency of vitamin D3.[1][8]
Materials:
-
Dried sample extract
-
PTAD solution in acetonitrile
Procedure:
-
Add the PTAD solution to the dried sample extract.[1]
-
Allow the reaction to proceed in the dark at room temperature for a specified time.[1]
-
The derivatized sample is then ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)
Typical LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate.[6]
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-20 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Positive ion mode is common.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both native vitamin D3 and the deuterated internal standard are monitored.
Data Presentation
The following tables summarize quantitative data for the analysis of Vitamin D3 in various food matrices using LC-MS/MS with a deuterated internal standard.
Table 1: Recovery and Precision Data
| Food Matrix | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Various (Feed and Food) | 96.1 - 105.3 | 1.32 - 15.6 | [5] |
| Skim Milk | - | 6.9 | [7] |
| Infant Formula (NIST 1849a) | 102.6 (Accuracy) | 2.4 | [1] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-GC-MS | ~50 pg (absolute) | ~150 pg (absolute) | [9] |
Visualizations
Experimental Workflow for Vitamin D3 Analysis
Workflow for the analysis of Vitamin D3 in food samples.
Logical Relationship of Internal Standard Quantification
Use of an internal standard to correct for sample loss.
References
- 1. waters.com [waters.com]
- 2. Development of Methods for Measurement of Vitamin D and its Metabolites in Foods, Fortified Foods, and Dietary Supplements | NIST [nist.gov]
- 3. mpi.govt.nz [mpi.govt.nz]
- 4. glsciences.cn [glsciences.cn]
- 5. Quantification of vitamin D3 in feed, food, and pharmaceuticals using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. fssai.gov.in [fssai.gov.in]
- 9. Determination of vitamins D2 and D3 in selected food matrices by online high-performance liquid chromatography-gas chromatography-mass spectrometry (HPLC-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Nitrosamine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of potent mutagenic and carcinogenic compounds that have been identified as impurities in various pharmaceutical products. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine (B1359907) impurities in drug substances and products.[1][2] Consequently, robust and reliable in vivo studies are crucial for assessing the carcinogenic risk of these impurities and establishing safe exposure limits.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo nitrosamine studies, focusing on carcinogenicity bioassays and transgenic rodent (TGR) mutation assays. The information presented herein is intended to guide researchers in designing and executing studies that are compliant with international regulatory standards, such as the ICH S1B(R1) and OECD 451 guidelines.
I. Experimental Design and Considerations
A well-designed in vivo study is paramount for obtaining meaningful and reproducible data. Key considerations include the selection of the appropriate animal model, dose levels, route of administration, and study duration.
1. Animal Model Selection:
Rodents, particularly rats and mice, are the most commonly used species for carcinogenicity studies of nitrosamines due to their well-characterized biology and susceptibility to these carcinogens.[3][4] Specific strains, such as the F344 rat and B6C3F1 mouse, have been historically used in these bioassays. For genotoxicity assessment, transgenic rodent models like the Muta™Mouse or Big Blue® mouse/rat, which carry reporter genes for mutation analysis, are employed.[5]
2. Dose Selection and Administration:
Dose selection is a critical aspect of the study design. Typically, a high dose, a mid-dose, and a low dose are selected. The high dose should be a maximum tolerated dose (MTD) that induces some signs of toxicity without significantly altering the animal's lifespan. The lower doses are usually fractions of the MTD. The route of administration should mimic potential human exposure, with oral gavage or administration in drinking water being the most common for nitrosamine studies.[3][4]
3. Study Duration:
Long-term carcinogenicity studies in rodents typically last for the majority of the animal's lifespan, which is approximately two years for rats and 18-24 months for mice. Transgenic rodent assays for mutagenicity are of shorter duration, often 28 days of repeated dosing followed by a 3-day treatment-free period.[5]
II. Experimental Protocols
A. Long-Term Carcinogenicity Bioassay in Rodents (Based on OECD 451)
This protocol outlines the key steps for a two-year carcinogenicity study in rats.
1. Animals and Housing:
-
Species and Strain: Fischer 344 rats.
-
Age: 6-8 weeks at the start of the study.
-
Group Size: At least 50 males and 50 females per dose group.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and controlled temperature and humidity.
2. Dose Formulation and Administration:
-
Vehicle: The nitrosamine should be dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The stability of the nitrosamine in the vehicle should be confirmed.
-
Administration: Administer the test substance orally via gavage or in drinking water, seven days a week.
3. Observations:
-
Clinical Signs: Observe animals daily for clinical signs of toxicity.
-
Body Weight and Food Consumption: Record body weight weekly for the first 13 weeks and monthly thereafter. Measure food consumption weekly.
-
Palpation: Palpate for masses at least once a month.
4. Pathology:
-
Necropsy: Conduct a full necropsy on all animals at the end of the study or when found moribund.
-
Histopathology: Collect all organs and tissues for histopathological examination. Pay close attention to the liver, kidneys, esophagus, and lungs, which are common target organs for nitrosamines.[3][4]
B. Transgenic Rodent (TGR) Mutation Assay (Based on OECD 488)
This protocol describes a 28-day study to assess the mutagenic potential of a nitrosamine in a TGR model.
1. Animals and Housing:
-
Species and Strain: Muta™Mouse or Big Blue® Rat.
-
Age: 6-8 weeks at the start of the study.
-
Group Size: At least 5-6 animals per sex per dose group.
-
Housing: Same as for the carcinogenicity bioassay.
2. Dose Formulation and Administration:
-
Vehicle and Administration: Similar to the carcinogenicity bioassay.
-
Dosing Regimen: Administer the test substance daily for 28 consecutive days.
3. Sample Collection:
-
Tissue Collection: Euthanize animals three days after the final dose and collect relevant tissues for mutation analysis (e.g., liver, a primary target for many nitrosamines).
4. Mutation Analysis:
-
DNA Isolation: Isolate high molecular weight DNA from the collected tissues.
-
Mutant Frequency Determination: Determine the mutant frequency in the transgene (e.g., lacZ or cII) according to established protocols for the specific TGR model.
III. Data Presentation
Quantitative data from in vivo nitrosamine studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of Carcinogenicity Data for N-Nitrosodimethylamine (NDMA) in Rats
| Dose (mg/kg/day) | Route of Administration | Duration | Species/Strain | Target Organ | Tumor Incidence (%) | Reference |
| 0.022 | Drinking Water | Lifetime | Rat | Liver | Dose-related increase | [3] |
| 0.5 | Diet | 54 weeks | Rat | Liver | Not specified | [3] |
| 0.75 (5 days/week) | Drinking Water | 30 weeks | Rat | Liver | Decreased survival | [3] |
| 1.5 | Drinking Water | 30 weeks | Rat | Liver | Decreased survival | [3] |
| 6 (2 days/week) | Gavage | 30 weeks | Rat | Liver | Decreased survival | [3] |
Table 2: Summary of Transgenic Rodent (TGR) Assay Data for N-Nitrosodimethylamine (NDMA)
| Dose (mg/kg/day) | Duration | TGR Model | Tissue | Mutant Frequency | Result | Reference |
| 0.02 - 4 | 28 days | Muta™Mouse | Liver, Lung, Kidney | Dose-dependent increase | Positive | [5] |
| 10 (single dose) | 1 day | Muta™Mouse | Liver, Kidney | Increased | Positive | [5] |
IV. Visualization of Molecular Pathways and Workflows
A. General Workflow for an In Vivo Nitrosamine Carcinogenicity Study
Caption: Workflow for a typical in vivo nitrosamine carcinogenicity study.
B. Signaling Pathway of Nitrosamine-Induced Carcinogenesis
Nitrosamines exert their carcinogenic effects primarily through a mechanism involving metabolic activation and subsequent DNA damage.[1][6]
Caption: Key steps in nitrosamine-induced carcinogenesis.
V. Conclusion
The experimental designs and protocols outlined in these application notes provide a framework for the robust in vivo assessment of nitrosamine carcinogenicity and mutagenicity. Adherence to these guidelines, coupled with careful data analysis and interpretation, is essential for ensuring the safety of pharmaceutical products and protecting public health. The provided visualizations offer a clear understanding of the experimental workflow and the underlying molecular mechanisms of nitrosamine-induced toxicity.
References
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. N-Nitrosodimethylamine investigations in Muta™Mouse define point-of-departure values and demonstrate less-than-additive somatic mutant frequency accumulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3) LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving signal intensity and resolving common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low signal intensity of MNPN-d3 in LC-MS analysis?
A1: Low signal intensity for a deuterated internal standard like MNPN-d3 can originate from several factors. The most common culprits include suboptimal mass spectrometer settings, issues with the LC separation, sample preparation inefficiencies, and matrix effects where other components in the sample interfere with the ionization of your target analyte.[1][2][3] It is also possible that the standard itself has degraded or was prepared at an incorrect concentration.[1]
Q2: How do matrix effects specifically impact the signal intensity of MNPN-d3?
A2: Matrix effects occur when co-eluting substances from the sample matrix (e.g., excipients from a drug product, biological components) compete with MNPN-d3 for ionization in the MS source.[1][3] This competition can lead to ion suppression, a phenomenon that significantly reduces the number of MNPN-d3 ions that reach the detector, resulting in a weaker signal.[1][2][4]
Q3: Can the position of the deuterium (B1214612) labels on MNPN-d3 affect its signal?
A3: Yes, the stability of the deuterium labels is crucial. If the labels are on chemically labile positions, they can exchange with hydrogen atoms from the solvent or mobile phase, a process known as back-exchange.[5] This can alter the mass-to-charge ratio and lead to a decreased signal at the expected m/z. It is essential to use internal standards where deuterium atoms are placed on stable, non-exchangeable positions.[5]
Q4: Is it possible for MNPN-d3 to separate from the non-deuterated MNPN during chromatography?
A4: Yes, this is known as the "isotope effect". While deuterated standards are chemically very similar to their non-deuterated counterparts, the C-D bond is slightly stronger than the C-H bond.[1] This can sometimes lead to a small difference in retention time, causing the deuterated standard to elute slightly earlier or later than the analyte.[6][7] If this separation is significant, it can lead to differential matrix effects and inaccurate quantification.[4]
Troubleshooting Guide: Enhancing MNPN-d3 Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues.
Step 1: Verify MNPN-d3 Standard Integrity
-
Question: Is my MNPN-d3 working solution correctly prepared and stored?
-
Answer: Improper preparation or degradation of the standard is a common source of error. Always prepare fresh dilutions from a trusted stock solution. Verify the diluent used; for nitrosamines, methanol (B129727) is a frequently used solvent.[8][9][10] Ensure the solution is stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.
Step 2: Optimize Mass Spectrometer (MS) Parameters
-
Question: Are the ion source and mass analyzer settings optimized for MNPN-d3?
-
Answer: The MS parameters have a large impact on signal intensity. Instead of relying on default settings, perform tuning and optimization directly for MNPN-d3. Key parameters to optimize include capillary voltage, nebulizer gas pressure, desolvation gas temperature and flow, and collision energy (for MS/MS).[2][11][12] Optimization should be performed by infusing a solution of the standard and adjusting parameters to maximize the signal. For some parameters, optimization directly via LC-MS injection is recommended to account for mobile phase effects.[13]
Step 3: Evaluate and Refine Liquid Chromatography (LC) Conditions
-
Question: Is the chromatography adequate for my analysis?
-
Answer: Poor chromatography, such as broad or tailing peaks, reduces the analyte concentration at any given point in time, thereby lowering the signal-to-noise ratio and overall intensity.[3]
-
Mobile Phase: For nitrosamine (B1359907) analysis, a common mobile phase consists of water and methanol or acetonitrile (B52724) with a formic acid modifier (typically 0.1%).[9][14][15] Formic acid aids in the protonation of the analyte in positive ion mode, which generally improves ESI efficiency.[16]
-
Gradient: Optimize the gradient elution to ensure a sharp, symmetrical peak shape for MNPN-d3.
-
Co-elution: Verify that the MNPN-d3 internal standard co-elutes as closely as possible with the unlabeled MNPN analyte to ensure that both are subjected to the same matrix effects.[5]
-
Step 4: Address Potential Matrix Effects
-
Question: How can I determine if ion suppression is the cause of my low signal, and how can I fix it?
-
Answer: Matrix effects can be a significant issue, especially in complex samples.[13]
-
Diagnosis: To check for ion suppression, perform a post-column infusion experiment. Continuously infuse a solution of MNPN-d3 into the LC flow after the column while injecting a blank matrix sample. A dip in the signal at the retention time of interest indicates ion suppression.
-
Mitigation: If ion suppression is confirmed, improve the sample preparation procedure. This could involve solid-phase extraction (SPE) or liquid-liquid extraction to better clean up the sample.[17] Diluting the sample can also reduce the concentration of interfering matrix components.[18] Additionally, modifying the chromatographic method to separate MNPN-d3 from the interfering compounds is an effective strategy.[3]
-
Experimental Protocols & Data
Protocol 1: General Sample Preparation for Nitrosamines in Drug Products
This protocol is a general guideline and may require optimization for specific drug product matrices.[13]
-
Sample Weighing: Accurately weigh a crushed portion of the drug product to achieve a target concentration (e.g., 20-100 mg/mL of the active pharmaceutical ingredient).[9][14]
-
Dissolution: Add a precise volume of diluent (typically methanol or a methanol/water mixture) to the sample in a centrifuge tube.[8][14]
-
Internal Standard Spiking: Add a known amount of MNPN-d3 internal standard solution.
-
Extraction: Vortex the sample for approximately 5 minutes, followed by sonication for 10 minutes to ensure complete dissolution and extraction.[14]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pelletize insoluble excipients.[14]
-
Filtration: Filter the supernatant through a 0.2 µm PVDF syringe filter into an LC vial for analysis.[8][9][14] This step removes fine particulates that could clog the LC system.
Protocol 2: LC-MS Parameter Optimization
-
Standard Preparation: Prepare a 100-500 ng/mL solution of MNPN-d3 in the initial mobile phase composition.
-
Direct Infusion/Flow Injection: Introduce the standard solution into the mass spectrometer. This can be done via a syringe pump teed into the LC flow (post-column) or through flow injection analysis (FIA).
-
Ion Source Tuning: While monitoring the signal for the MNPN-d3 precursor ion, adjust the following parameters one at a time to find the optimal value that maximizes signal intensity:
-
Spray Voltage (Capillary Voltage)
-
Nebulizer Gas Flow/Pressure
-
Drying Gas (Desolvation) Flow and Temperature
-
Source/Capillary Temperature[11]
-
-
MS/MS Tuning (if applicable): If using tandem mass spectrometry (MS/MS), select the precursor ion for MNPN-d3. Then, ramp the collision energy to determine the value that produces the most intense and stable product ion(s). Select the most abundant and specific transition for quantification.
Quantitative Data Tables
Table 1: Example LC Gradient for Nitrosamine Analysis
| Time (min) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (0.1% Formic Acid in Methanol) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 2.0 | 95 | 5 | 0.4 |
| 12.0 | 10 | 90 | 0.4 |
| 15.0 | 10 | 90 | 0.4 |
| 15.1 | 95 | 5 | 0.4 |
| 20.0 | 95 | 5 | 0.4 |
| Note: This is an example gradient and should be optimized based on the specific column and analyte properties.[9][14] |
Table 2: Key Mass Spectrometer Parameters for Optimization
| Parameter | Typical Starting Range (Positive ESI) | Purpose |
| Spray Voltage | 3 - 5 kV | Promotes the formation of gas-phase ions.[11] |
| Capillary Temperature | 300 - 400 °C | Aids in solvent desolvation.[9] |
| Sheath/Nebulizer Gas | 40 - 55 arbitrary units | Assists in droplet formation at the ESI needle.[9][11] |
| Aux/Drying Gas | 5 - 15 arbitrary units | Facilitates solvent evaporation from droplets. |
| Collision Energy (CID) | 10 - 40 eV | Induces fragmentation of the precursor ion for MS/MS. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. fda.gov [fda.gov]
- 10. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. rjptonline.org [rjptonline.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
Nitrosamine Quantification Technical Support Center
Welcome to the technical support center for nitrosamine (B1359907) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges encountered during nitrosamine analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding nitrosamine analysis.
| Question | Answer |
| What are the primary analytical techniques for nitrosamine quantification? | The most common and regulatory-accepted techniques are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS).[1][2] LC-MS/MS is often preferred for its applicability to a wider range of nitrosamines, including non-volatile and thermally labile compounds.[1] |
| Why is sample preparation so critical in nitrosamine analysis? | Sample preparation is a pivotal step that directly impacts analytical sensitivity and specificity.[3] It is necessary to isolate trace-level nitrosamine impurities from complex pharmaceutical matrices, minimize matrix effects, prevent analyte degradation, and avoid the artificial formation of nitrosamines during the process.[3] |
| What are common sources of error and contamination in nitrosamine analysis? | Common sources include contaminated solvents, reagents, and materials used during sample preparation.[4] Cross-contamination from shared laboratory equipment can also be a factor. Additionally, the in-situ formation of nitrosamines from precursor molecules (amines and nitrites) present in the sample matrix under certain conditions (e.g., acidic pH) is a significant source of error.[3][4][5] |
| What are Nitrosamine Drug Substance-Related Impurities (NDSRIs)? | NDSRIs are a class of nitrosamines that are structurally related to the active pharmaceutical ingredient (API). They can form during the synthesis, formulation, or storage of the drug product and present unique analytical challenges due to their potentially varied chemical properties. |
| How can I avoid false positive results? | To prevent false positives, it is crucial to control the analytical process. This includes using high-purity solvents and reagents, thoroughly cleaning all equipment, and incorporating a "scavenger" like ascorbic acid or sulfamic acid during sample preparation to inhibit the artificial formation of nitrosamines.[6] |
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Sensitivity and High Limits of Detection (LOD) / Quantification (LOQ)
Symptoms:
-
Difficulty in detecting nitrosamines at the required low levels (ppb range).
-
Signal-to-noise ratio for the analyte is too low.
-
Inability to meet the required LOQ as per regulatory guidelines.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Ionization | For LC-MS/MS, evaluate both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). APCI is often more suitable for small, volatile nitrosamines, while ESI may be better for larger, less volatile NDSRIs.[1] Optimize ionization source parameters such as temperature, gas flows, and voltages. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the target nitrosamines.[7] Implement more rigorous sample cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Diluting the sample can also mitigate matrix effects, but this may compromise the LOD. The use of isotopically labeled internal standards is highly recommended to compensate for matrix effects.[7] |
| Inefficient Extraction | The chosen extraction solvent may not be optimal for the target nitrosamines from the specific drug product matrix. Screen different solvents and extraction conditions (e.g., pH, temperature, mixing time) to improve recovery. |
| Poor Chromatographic Peak Shape | Broad or tailing peaks can reduce sensitivity. Optimize the chromatographic method, including the mobile phase composition, gradient profile, and column chemistry. Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion.[8] |
Issue 2: Inconsistent and Irreproducible Results
Symptoms:
-
High variability in analyte response across replicate injections.
-
Poor precision in accuracy and recovery studies.
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Instability | Nitrosamines can be susceptible to degradation, particularly from light (photolysis).[3] Protect samples and standards from light by using amber vials and minimizing exposure. Also, analyze samples as soon as possible after preparation. |
| In-situ Formation of Nitrosamines | The presence of residual amines and nitrosating agents in the sample can lead to the formation of nitrosamines during sample preparation and storage.[3] Add a nitrosation inhibitor (e.g., ascorbic acid, sulfamic acid) to the sample preparation workflow.[6] |
| Instrumental Variability | Fluctuations in the LC or MS system can lead to inconsistent results. Ensure the instrument is properly maintained and calibrated. Regularly perform system suitability tests to monitor performance. |
| Sample Preparation Variability | Manual sample preparation steps can introduce variability. Where possible, automate sample preparation to improve consistency. Ensure thorough mixing and consistent timing for all extraction and dilution steps. |
Issue 3: Co-elution and Interference Peaks
Symptoms:
-
An interfering peak is observed at or near the retention time of the target nitrosamine.
-
Inaccurate quantification due to the contribution of the interfering peak to the analyte signal.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Chromatographic Separation | The analytical column and mobile phase are not providing sufficient resolution between the nitrosamine and interfering compounds from the matrix.[1] Screen different column chemistries (e.g., C18, Phenyl-Hexyl) and modify the mobile phase gradient to improve separation. |
| Isobaric Interference | An interfering compound has the same mass-to-charge ratio as the target nitrosamine. In MS/MS, ensure that the selected precursor-to-product ion transitions are specific to the target nitrosamine. High-resolution mass spectrometry (HRMS) can also be used to differentiate between the analyte and isobaric interferences based on their exact mass. |
| Carryover | Residual analyte from a previous high-concentration sample can appear as a peak in subsequent injections. Optimize the injector wash procedure by using a strong solvent and increasing the wash volume and duration. |
Quantitative Data Summary
The following tables provide typical quantitative data for nitrosamine analysis using common analytical techniques. These values can serve as a benchmark for your own method development and validation.
Table 1: Typical LOD and LOQ Values for Nitrosamines by LC-MS/MS in Pharmaceutical Matrices
| Nitrosamine | LOD (ng/mL) | LOQ (ng/mL) | Matrix |
| NDMA | 0.05 - 1.72 | 0.1 - 5.23 | Metformin, Ranitidine, Sartans |
| NDEA | 0.05 - 0.8 | 0.1 - 2.0 | Sartans |
| NMBA | 0.05 - 0.8 | 0.1 - 2.0 | Sartans |
| NDIPA | 0.05 - 0.8 | 0.1 - 2.0 | Sartans |
| NEIPA | 0.05 - 0.8 | 0.1 - 2.0 | Sartans |
| NDBA | 0.05 - 0.8 | 0.1 - 2.0 | Sartans |
| (Data compiled from multiple sources)[9][10] |
Table 2: Typical LOD and LOQ Values for Volatile Nitrosamines by GC-MS/MS
| Nitrosamine | LOD (ppb) | LOQ (ppb) | Matrix |
| NDMA | 0.02 | 0.06 | Valsartan |
| NDEA | 0.03 | 0.09 | Valsartan |
| NDIPA | 0.02 | 0.06 | Valsartan |
| NEIPA | 0.03 | 0.09 | Valsartan |
| (Data compiled from multiple sources)[11] |
Table 3: Reported Recovery Rates for Nitrosamines in Drug Products
| Nitrosamine | Recovery (%) | Method | Drug Product |
| NDMA | 91.9 - 122.7 | GC-MS/MS | Valsartan |
| NDEA | 91.9 - 122.7 | GC-MS/MS | Valsartan |
| NMBA | 80 - 120 | LC-MS/MS | Sartans |
| NDIPA | 80 - 120 | LC-MS/MS | Sartans |
| Spiked Sample | 70 - 130 | GC-MS/MS | Sartans |
| (Data compiled from multiple sources)[11][12][13] |
Experimental Protocols
Below are generalized methodologies for the analysis of nitrosamines using LC-MS/MS and GC-MS/MS. These should be adapted and validated for specific applications.
LC-MS/MS Method for Nitrosamine Quantification
-
Sample Preparation:
-
Accurately weigh 250 mg of the ground tablet powder or API into a centrifuge tube.[13]
-
Add an appropriate volume of an internal standard solution (isotopically labeled nitrosamines are recommended).
-
Add a suitable extraction solvent (e.g., methanol, water, or a mixture). The choice of solvent is matrix-dependent.[8]
-
Vortex and/or sonicate for 5-10 minutes to ensure complete extraction.[13]
-
Centrifuge the sample at high speed (e.g., 3000 x g for 5 minutes) to pelletize excipients.[13]
-
Filter the supernatant through a 0.22 µm filter (e.g., PVDF) into an autosampler vial.[13]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for polar compounds, such as a C18 or Phenyl-Hexyl column (e.g., 150 x 3.0 mm, 3.5 µm).[13]
-
Mobile Phase A: 0.1% Formic acid in water.[13]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 2:8 v/v).[13]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the nitrosamines, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: APCI or ESI, positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize compound-specific parameters such as declustering potential, collision energy, and cell exit potential for each nitrosamine and its internal standard.
-
Monitor at least two specific precursor-to-product ion transitions for each analyte for confirmation.
-
GC-MS/MS Method for Volatile Nitrosamine Quantification
-
Sample Preparation:
-
Weigh 250 mg of the API or ground tablet powder into a suitable vial.[12]
-
Add 10 mL of 1M NaOH solution, vortex briefly, and shake for at least 5 minutes.[12]
-
Add 2.0 mL of dichloromethane (B109758) and an internal standard, vortex, and shake for another 5 minutes.[12]
-
Centrifuge at approximately 10,000 x g for at least 5 minutes.[12]
-
Carefully transfer the lower organic layer (dichloromethane) to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-arylene phase (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for each target nitrosamine.
-
Visualized Workflows and Logic
The following diagrams illustrate common workflows and troubleshooting logic in nitrosamine quantification.
Caption: A generalized experimental workflow for nitrosamine quantification.
Caption: A decision tree for troubleshooting low sensitivity issues.
Caption: A logical workflow for investigating potential false positive results.
References
- 1. waters.com [waters.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edqm.eu [edqm.eu]
- 13. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in MNPN Analysis in Saliva Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of N-methyl-N-nitrosourea (MNPN) in saliva samples.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the analysis of MNPN in saliva, primarily focusing on matrix effects in LC-MS/MS analysis.
Q1: I am observing significant ion suppression or enhancement for my MNPN analyte. What are the likely causes and how can I mitigate this?
A1: Ion suppression or enhancement is a classic sign of matrix effects, where co-eluting endogenous components from the saliva matrix interfere with the ionization of your target analyte, MNPN.
Common Causes:
-
Phospholipids and Lysophospholipids: Abundant in biological matrices and are known to cause significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from saliva can accumulate in the ion source, leading to reduced sensitivity.
-
Proteins and Peptides: Although often removed during sample preparation, residual proteins can still interfere with ionization.[1]
-
Mucins: These high molecular weight glycoproteins can increase sample viscosity and interfere with extraction and chromatography.[1]
-
Exogenous Substances: Contaminants from food, drink, or medication can also contribute to matrix effects.[2]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]
-
Solid-Phase Extraction (SPE): Offers a more targeted cleanup than simple protein precipitation. Cation-exchange or reversed-phase sorbents can be effective for nitrosamines.[4][5]
-
Liquid-Liquid Extraction (LLE): Can effectively separate MNPN from more polar or non-polar interferences depending on the solvent system used.[6]
-
Protein Precipitation (PPT): A simpler but less specific method. It may be sufficient for some applications but can leave behind other interfering substances.
-
-
Chromatographic Separation: Improve the separation of MNPN from matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between MNPN and co-eluting interferences.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7] However, this may compromise the limit of quantification (LOQ).
-
Internal Standard (IS) Selection: Use a stable isotope-labeled (SIL) internal standard for MNPN if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[8]
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q2: What is the proper procedure for collecting saliva samples to minimize variability and potential contamination?
A2: Proper sample collection is crucial for reliable analysis.
-
Timing: Collect samples at least one hour after eating, drinking, smoking, or brushing teeth.[9]
-
Collection Method: Unstimulated passive drool is often preferred to maintain consistency.[2] Avoid stimulants like paraffin, which can introduce contaminants.[1]
-
Pre-collection Rinse: Have the subject rinse their mouth with water 10 minutes prior to collection to remove food debris, but be aware of potential sample dilution.[2][10]
-
Storage: Freeze samples at -80°C as soon as possible after collection to ensure stability.[1] Repeated freeze-thaw cycles should be avoided.[3]
Q3: How should I pre-treat my saliva samples before extraction?
A3: Pre-treatment is essential to remove gross contaminants and prepare the sample for extraction.
-
Thawing: Thaw frozen samples completely on ice.
-
Centrifugation: Centrifuge the saliva sample (e.g., at 10,000 rpm for 10 minutes at 4°C) to pellet cells, mucins, and other debris.[9]
-
Supernatant Collection: Carefully collect the clear supernatant for further processing.
Data Presentation: Impact of Sample Preparation on Matrix Effects
The following tables summarize representative quantitative data on the effectiveness of different sample preparation techniques in mitigating matrix effects for MNPN analysis in saliva.
Table 1: Analyte Recovery and Matrix Effect with Different Extraction Methods
| Extraction Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85.2 ± 5.1 | -45.3 ± 8.2 (Suppression) |
| Liquid-Liquid Extraction (DCM) | 92.7 ± 4.5 | -15.8 ± 6.1 (Suppression) |
| Solid-Phase Extraction (C18) | 98.1 ± 3.2 | -5.2 ± 3.5 (Minimal Effect) |
Matrix Effect (%) is calculated as: ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| LLOQ (ng/mL) | 1.0 | 0.5 | 0.1 |
| Accuracy (%) at LLOQ | 88.5 | 93.2 | 97.8 |
| Precision (%RSD) at LLOQ | 12.5 | 8.7 | 4.6 |
Experimental Protocols
Protocol 1: Saliva Sample Collection and Pre-treatment
-
Subject Instructions: Instruct the subject to avoid eating, drinking (except water), smoking, and oral hygiene for at least 1 hour before collection.[9]
-
Mouth Rinse: The subject should rinse their mouth with deionized water 10 minutes prior to collection.[2]
-
Collection: Collect approximately 2-5 mL of unstimulated saliva by passive drool into a sterile polypropylene (B1209903) tube.[2]
-
Immediate Storage: Place the collected sample on ice immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 10,000 x g for 15 minutes at 4°C.[9]
-
Aliquoting and Storage: Carefully transfer the clear supernatant into new cryovials, avoiding the pellet. Store aliquots at -80°C until analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for MNPN from Saliva
-
Sample Preparation: Thaw a 1 mL aliquot of pre-treated saliva supernatant. Add 10 µL of internal standard solution. Acidify the sample with 100 µL of 2% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared saliva sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the MNPN and internal standard with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of MNPN
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.9 µm)[11]
-
Mobile Phase A: 0.1% Formic Acid in Water[11]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[11]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
MNPN: To be determined based on the specific precursor and product ions.
-
MNPN-d3 (IS): To be determined based on the specific precursor and product ions.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General workflow for saliva sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. salimetrics.com [salimetrics.com]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Qualitative and Quantitative Mass Spectrometry in Salivary Metabolomics and Proteomics [mdpi.com]
- 9. www2.ite.waw.pl [www2.ite.waw.pl]
- 10. salimetrics.com [salimetrics.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Chromatographic Separation of Nitrosamines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of nitrosamines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of nitrosamines by chromatography, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS).
| Issue/Question | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column Overload: Injecting too much sample or analyte. - Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the initial mobile phase. - Secondary Interactions: Analyte interaction with active sites on the column stationary phase. - Peak Splitting: May be caused by rotational isomers of nitrosamines.[1] | - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. - Solvent Matching: Prepare samples in a diluent that is similar in composition and strength to the initial mobile phase (e.g., water).[2] If a stronger solvent like methanol (B129727) must be used, inject smaller volumes.[2] - Mobile Phase Modifier: Add a small amount of an acid modifier like formic acid (e.g., 0.1%) to both mobile phase components to improve peak shape.[3][4] - Column Choice: Consider a different stationary phase. Biphenyl (B1667301) columns have shown good performance for retaining and separating nitrosamines.[1][2] - Isomer Summation: For peak splitting due to isomers, the peak areas should be summed for accurate quantification.[5] |
| Low Sensitivity / Inadequate Signal-to-Noise (S/N) | - Suboptimal Ionization: Inefficient ionization of nitrosamine (B1359907) compounds. - Matrix Effects: Co-eluting compounds from the sample matrix suppressing the analyte signal.[5][6] - High Background Noise: Contamination in the system or suboptimal MS parameters. - Poor Fragmentation (MS/MS): Inefficient fragmentation of the parent ion. | - Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive for small, volatile nitrosamines like NDMA compared to Electrospray Ionization (ESI).[6][7][8] ESI may be better for more complex nitrosamines.[6] - MS Parameter Optimization: Optimize source and probe temperatures to enhance the signal.[1][7] Fine-tune compound-dependent parameters like collision energy (CE) and collision cell exit potential (CXP).[2] - Sample Preparation: Implement a sample cleanup step (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) to remove interfering matrix components.[9][10] - Chromatographic Separation: Optimize the gradient to separate the analyte from the bulk of the matrix. A divert valve can be used to direct the high-concentration API peak to waste, preventing source contamination.[6] - Reduce Background Noise: Use high-purity solvents and reagents. Optimizing MS gas settings (e.g., curtain gas) can also significantly reduce background.[2] |
| Poor Retention of Polar Nitrosamines (e.g., NDMA) | - Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient retention for highly polar compounds. - Highly Aqueous Mobile Phase: Starting with a very high percentage of the aqueous mobile phase can lead to poor retention. | - Column Selection: Use a column with a different selectivity. Biphenyl stationary phases are known to provide better retention for NDMA compared to traditional C18 columns.[1][2] A fully end-capped, high-coverage C18 phase can also improve retention.[7] - Mobile Phase Optimization: While challenging, careful optimization of the initial mobile phase composition is crucial. The use of ion-pairing agents can be considered, though this may complicate the method.[7] |
| Analyte Carryover | - Adsorption: Active sites in the flow path (injector, column, tubing) can adsorb nitrosamines. - Insufficient Needle Wash: The autosampler needle wash is not effectively removing residual sample. | - Stronger Needle Wash: Use a strong, organic solvent (e.g., methanol or acetonitrile) in the needle wash solution. A multi-step wash (e.g., organic solvent followed by mobile phase) can be effective. - System Passivation: In some cases, passivating the LC system may be necessary. - Blank Injections: Run blank injections after high-concentration samples to ensure no carryover is present.[11] - Hardware: Using systems with technologies like MaxPeak™ High Performance Surfaces can help mitigate the risk of losing challenging metal-sensitive analytes.[6] |
| Co-elution of Analytes and Matrix Components | - Insufficient Chromatographic Resolution: The method is not adequately separating the target nitrosamines from other impurities or the main drug substance.[6] | - Optimize Gradient: Adjust the gradient slope and duration to improve separation. A shallower gradient can increase resolution between closely eluting peaks. - Change Stationary Phase: Different column chemistries (e.g., C18, Biphenyl, PFP) offer different selectivities.[1][2][12] - Adjust Mobile Phase pH: Modifying the pH with additives like formic acid can alter the retention and selectivity of ionizable compounds.[3][4] - Column Temperature: Optimizing the column temperature can affect retention times and peak separation.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for nitrosamine analysis? A1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of all types of nitrosamines.[6] It offers the high sensitivity and selectivity required to detect these impurities at very low, regulated levels.[6][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for smaller, volatile nitrosamines, but may require derivatization for some compounds and can pose a risk of thermal degradation.[9][13]
Q2: What is a good starting point for column selection? A2: While there is no one-size-fits-all solution, a biphenyl stationary phase is often a good starting point for method development as it tends to retain N-nitrosodimethylamine (NDMA) better than a standard C18 column.[1][2] Reverse-phase C18 columns are also widely used.[3][4] The choice will depend on the specific nitrosamines being analyzed and the drug product matrix.[6]
Q3: Should I use APCI or ESI as the ionization source? A3: The choice of ionization source depends on the specific nitrosamine. For small, low-molecular-weight nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity.[6][7] Electrospray Ionization (ESI) is generally better suited for more complex, larger, or more polar nitrosamine drug substance-related impurities (NDSRIs).[6]
Q4: How can I prepare samples from complex drug product matrices? A4: Sample preparation depends heavily on the drug product's formulation.[2] For many products, a simple "dilute and shoot" approach is sufficient, where the sample is dissolved in a suitable solvent (ideally water), centrifuged, and filtered.[2] For formulations that are not soluble in water (e.g., some that form gels), organic diluents like methanol may be necessary.[2] In cases of significant matrix interference, more complex procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to clean up the sample.[9]
Q5: My method is not sensitive enough to meet regulatory limits. What can I do? A5: Achieving the required low limits of detection (LOD) and quantitation (LOQ) is a common challenge.[10] To improve sensitivity:
-
Optimize MS Parameters: Ensure all MS settings, including ionization source parameters (e.g., temperature), collision energies, and gas flows, are fully optimized for your target analytes.[2][7][14]
-
Improve Chromatography: Better peak shape leads to higher sensitivity. Ensure peaks are sharp and symmetrical. A good column and optimized mobile phase are key.[1]
-
Reduce Matrix Effects: Implement sample cleanup or optimize chromatographic separation to move the analyte peak away from interfering matrix components.[6]
-
Use a More Sensitive Instrument: Modern tandem quadrupole mass spectrometers are designed for high-sensitivity trace analysis.[15][16]
Experimental Protocols
General Protocol for Nitrosamine Analysis by LC-MS/MS
This protocol provides a general methodology for the separation and detection of common nitrosamine impurities. It should be optimized for specific applications.
1. Standard and Sample Preparation:
-
Standard Preparation: Prepare a mixed stock solution of nitrosamine standards (e.g., NDMA, NDEA, etc.) in methanol. Serially dilute this stock solution with water or a water/methanol mixture to create a calibration curve ranging from approximately 0.01 ng/mL to 50 ng/mL.[15][16]
-
Sample Preparation: Accurately weigh the drug substance or crushed tablets. Dissolve in a suitable solvent (water is preferred if possible) to a known concentration (e.g., 5-50 mg/mL).[15][16] Vortex to mix and dissolve, then centrifuge to pellet insoluble excipients. Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection.[2][17]
2. Chromatographic Conditions (Example):
-
HPLC System: UHPLC system capable of binary gradient elution.
-
Column: Biphenyl or C18 column (e.g., 150 x 4.6 mm, 2.6 µm).[2][18]
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[3][4]
-
Gradient Elution: A typical gradient might start at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute all compounds, and then return to initial conditions for re-equilibration. The total run time is often between 15 and 30 minutes.[2][3]
3. Mass Spectrometry Conditions (Example):
-
Mass Spectrometer: Tandem Quadrupole Mass Spectrometer (QqQ).
-
Ionization Source: APCI (recommended for small nitrosamines) or ESI, operated in positive ion mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific parent and product ion transitions must be optimized for each nitrosamine.[6][18]
-
Source Parameters: Optimize gas flows (e.g., nebulizer, heater), temperatures, and voltages according to manufacturer recommendations and experimental results.
Quantitative Data Summary
The following table summarizes typical starting parameters for LC-MS/MS method development for nitrosamine analysis. These values should be optimized for the specific instrument and application.
| Parameter | Typical Value / Range | Reference |
| Column Chemistry | C18, Biphenyl, PFP | [2][3][12] |
| Column Dimensions | 150 x 4.6 mm; 50-100 x 2.1/3.0 mm | [2][3][17] |
| Particle Size | 1.8 - 3.0 µm | [3][17] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3][4] |
| Mobile Phase B | Methanol or Acetonitrile (with 0.1% Formic Acid) | [3][4] |
| Flow Rate | 0.4 - 0.6 mL/min | [3][12][18] |
| Column Temperature | 40 - 45 °C | [3][4][12] |
| Injection Volume | 3 - 20 µL | [3][12][18] |
| Ionization Mode | Positive APCI or ESI | [6][7] |
| LOD/LOQ in Solution | As low as 0.005 - 0.01 ng/mL | [15][16][19] |
Visualizations
Caption: A logical workflow for troubleshooting common chromatographic issues.
Caption: A stepwise approach for developing a robust LC-MS/MS method.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 3. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 4. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. waters.com [waters.com]
- 7. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. m.youtube.com [m.youtube.com]
- 9. filab.fr [filab.fr]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. pmda.go.jp [pmda.go.jp]
- 13. madeinbritain.org [madeinbritain.org]
- 14. pharmtech.com [pharmtech.com]
- 15. sciex.com [sciex.com]
- 16. sciex.com [sciex.com]
- 17. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
Technical Support Center: 3-(Methyl-nitrosoamino)propionitrile-d3
This technical support center provides guidance on the stability, handling, and troubleshooting of 3-(Methyl-nitrosoamino)propionitrile-d3 in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is the deuterium-labeled version of 3-(Methyl-nitrosoamino)propionitrile (MNPN).[1] It is primarily used as an internal standard in analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of its non-deuterated counterpart.[1] MNPN is a known potent carcinogen.[2]
Q2: What are the general storage recommendations for this compound?
A2: It is recommended to store this compound at 2-8°C in a refrigerator.[2] For the non-deuterated form, storage at ambient temperatures has also been noted.[3] To ensure maximum stability, especially when in solution, it is best practice to store aliquots in tightly sealed vials, protected from light, at refrigerated or frozen temperatures.
Q3: What solvents are compatible with this compound?
A3: While specific solubility data is limited, nitriles as a class are generally soluble in a range of organic solvents. For analytical purposes, solvents such as methanol, ethanol, and acetonitrile (B52724) are commonly used. It is crucial to use high-purity, residue-free solvents to avoid contamination and potential degradation.
Q4: What are the known chemical incompatibilities of this compound?
A4: Based on the reactivity profile of the non-deuterated analog, 3-(Methyl-nitrosoamino)propionitrile is incompatible with strong acids and strong oxidizing agents.[3] Mixing with strong oxidizing acids can lead to violent reactions.[3] Additionally, the combination of bases and nitriles can produce hydrogen cyanide.[3] It is important to avoid these conditions when preparing and storing solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results or signal loss | Degradation of the standard solution. | 1. Prepare fresh solutions: Due to the potential for degradation, it is advisable to prepare fresh working solutions from a stock solution before each analytical run. 2. Check storage conditions: Ensure that stock and working solutions are stored at the recommended temperature (2-8°C), protected from light, and in tightly sealed containers. 3. Evaluate solvent purity: Use high-purity, analytical grade solvents. Impurities in the solvent can catalyze degradation. |
| Unexpected peaks in chromatogram | Contamination or degradation products. | 1. Analyze a solvent blank: This will help identify if the contamination is from the solvent or the container. 2. Review sample preparation: Ensure that all glassware and equipment are scrupulously clean. 3. Consider degradation pathways: Nitrosoamines can be susceptible to degradation under certain pH and light conditions. Protect solutions from light and maintain a neutral pH if possible. |
| Poor peak shape in chromatography | Interaction with the analytical column or system. | 1. Optimize chromatographic conditions: Adjust the mobile phase composition, pH, or gradient to improve peak shape. 2. Use a suitable column: A column appropriate for the analysis of small, polar molecules should be used. 3. Check for system contamination: Clean the injection port, column, and detector to remove any potential contaminants. |
Experimental Protocols
Protocol for Assessing Solution Stability
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under defined conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired high-purity solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your stock solution.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to a suitable working concentration (e.g., 1 µg/mL) using the same solvent.
-
Dispense the working solution into multiple amber glass vials to protect from light.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., 2-8°C, room temperature, 40°C).
-
Include a set of vials to be stored at -20°C or -80°C as a control.
-
-
Time Points for Analysis:
-
Analyze one vial from each storage condition at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
Analytical Method:
-
Use a validated stability-indicating method, typically LC-MS or GC-MS.
-
At each time point, inject the sample and quantify the peak area of this compound.
-
-
Data Analysis:
-
Compare the peak area of the samples stored at different conditions to the control sample (stored at -20°C or -80°C) at each time point.
-
Calculate the percentage of the compound remaining. A significant decrease in the peak area over time indicates instability under those storage conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
troubleshooting low recovery of internal standards in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues with low internal standard (IS) recovery in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low internal standard recovery?
Low recovery of internal standards can originate from several factors, which can be broadly categorized into three main areas:
-
Sample Preparation Issues: Inconsistencies or inefficiencies during the sample preparation process are a common source of low IS recovery. This can include variations in manual extraction procedures, inefficient extraction of the internal standard from the sample matrix, or losses during cleanup steps.[1][2] For example, using a solvent that is not optimal for the analyte and internal standard can lead to incomplete extraction.[3]
-
Matrix Effects: Components within the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the internal standard in the mass spectrometer's ion source.[1] This interference can either suppress or enhance the IS signal, leading to inaccurate recovery calculations.[4] Matrix effects are a prevalent issue in both LC-MS and GC-MS analyses.
-
Instrumental Problems: Issues with the mass spectrometry system itself can contribute to low and inconsistent IS recovery. These problems can include leaks, blockages in the sample path, a contaminated ion source, or instrumental drift over time.[2]
Q2: How can I distinguish between matrix effects and extraction inefficiency?
A post-extraction spike experiment is a reliable method to differentiate between these two potential issues. This involves preparing and analyzing three sets of samples: a pre-extraction spike, a post-extraction spike, and a neat standard solution.
Q3: My internal standard recovery is inconsistent across a batch of samples. What are the likely causes?
Inconsistent IS recovery across a batch often points to variability in sample handling and preparation.[1] Specific causes can include:
-
Inconsistent Sample Preparation: Manual sample preparation steps, such as liquid-liquid extraction, can introduce variability between samples.
-
Human Error: Simple mistakes like inconsistent pipetting, incorrect spiking of the internal standard, or errors in dilution can lead to sporadic high or low recovery in a few samples.[1]
-
Matrix Differences: If the samples have different matrix compositions, the extent of matrix effects can vary from sample to sample, leading to inconsistent IS responses.[1]
Q4: What are the characteristics of an ideal internal standard?
An ideal internal standard should have physicochemical properties that are very similar to the analyte of interest.[1] The most suitable internal standards are stable isotope-labeled (SIL) versions of the analyte, as they behave nearly identically during sample preparation and analysis.[1][5] When a SIL-IS is not available, a structural analog can be used, but its performance must be carefully validated.[1]
Troubleshooting Guides
Guide 1: Investigating Low Internal Standard Recovery
This guide provides a systematic approach to troubleshooting low IS recovery.
Step 1: Data Review and Pattern Recognition
The first step is to carefully examine the internal standard response across the entire analytical run. Plotting the IS peak area for all samples can help identify specific patterns.[1]
| Pattern Observed | Potential Cause | Recommended Action |
| Sporadic "Flyers" | A few samples show drastically different IS responses. | Human error (e.g., missed IS spike, pipetting error), injection error.[1] |
| Systematic Trend | IS response for all unknown samples is consistently higher or lower than calibration standards and QCs. | Difference in matrix composition between study samples and standards.[1] |
| Abrupt Mid-Run Shift | A sudden change in IS response partway through the analytical run. | Human error during the preparation of a subset of samples, or a change in instrument conditions.[1] |
Step 2: Differentiating Between Extraction Inefficiency and Matrix Effects
If the data review suggests a systematic issue, the next step is to perform a post-extraction spike experiment to determine the root cause.
This experiment helps to isolate the source of low recovery by comparing the internal standard response in different scenarios.
1. Sample Preparation:
-
Set A (Pre-extraction spike): Spike a blank matrix sample with the internal standard before the extraction process.
-
Set B (Post-extraction spike): Extract a blank matrix sample and then spike the resulting extract with the internal standard after the extraction process.
-
Standard Solution: Prepare a solution of the internal standard in a clean solvent at the same concentration as the spiked samples.
2. Analysis:
-
Analyze all three samples using your established analytical method.
3. Data Interpretation:
| Scenario | Recovery (%) | Matrix Effect (%) | Likely Cause |
| 1 | Low (<80%) | Near 0% | Inefficient Extraction |
| 2 | Near 100% | High (>20% or <-20%) | Significant Matrix Effect (Enhancement or Suppression) |
| 3 | Low (<80%) | High (>20% or <-20%) | Both Inefficient Extraction and Significant Matrix Effects |
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100 Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Standard Solution) - 1) x 100
Caption: A logical workflow for troubleshooting low internal standard recovery.
Guide 2: Optimizing Solid-Phase Extraction (SPE) for Improved Recovery
If inefficient extraction is identified as the cause of low IS recovery, optimizing your SPE protocol is crucial.
A systematic approach to SPE method development can significantly improve the recovery of both the analyte and the internal standard.
1. Sorbent Selection: Choose a sorbent with appropriate chemistry to retain the analyte and internal standard based on their physicochemical properties.
2. Method Optimization:
-
Conditioning and Equilibration: Properly condition the sorbent with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solution that mimics the sample load conditions (e.g., acidified water).[6]
-
Sample Loading: Ensure the sample pH is optimized for the retention of the internal standard and analytes on the sorbent. Control the flow rate during loading to ensure adequate interaction time.[6]
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough not to elute the internal standard and analytes. Test different solvent compositions and volumes.[6]
-
Elution: Select a strong elution solvent that will fully desorb the internal standard and analytes from the sorbent. A slow elution flow rate can improve recovery. Test different solvent compositions and volumes.[6]
3. Evaluation: Analyze the eluate and compare the recovery of the internal standard and analytes for each tested condition to identify the optimal protocol.
Caption: A workflow for the systematic development of an SPE method.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. welchlab.com [welchlab.com]
- 4. myadlm.org [myadlm.org]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: MNPN Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry (MS) analysis of N-myristoyl-N-peptidyl-piperazine (MNPN) and related compounds.
Troubleshooting Guides
High background noise can obscure the signal of your target analyte, MNPN, leading to poor sensitivity and inaccurate quantification. The following guides address common sources of noise and provide systematic approaches to identify and resolve them.
Issue 1: High Background Noise Across the Entire Spectrum
If you observe a consistently high baseline across your entire mass range, the issue is likely systemic. Follow this workflow to diagnose the problem:
Technical Support Center: Nitrosamine Calibration Curve Linearity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with nitrosamine (B1359907) calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for the linearity of a nitrosamine calibration curve?
A1: While specific criteria can vary by regulatory agency and internal standard operating procedures (SOPs), a common expectation for the coefficient of determination (R²) is ≥ 0.99.[1][2] Some regulatory guidance, such as from the FDA, may specify an R² value of ≥ 0.998.[3][4] It is crucial to consult the relevant regulatory guidelines for the specific market and phase of development.
Q2: My calibration curve is non-linear. What are the most common general causes?
A2: Non-linear calibration curves can stem from several sources, broadly categorized as issues with the standards themselves, the chromatographic system (inlet, column, detector), or the data processing.[5][6] Errors in standard preparation, sample degradation, or contamination are frequent culprits.[5] Instrument-related issues can include detector saturation at high concentrations, analyte adsorption at low concentrations, or problems with the injection process.[5][7]
Q3: Can the sample preparation process itself lead to non-linear results for nitrosamines?
A3: Yes, sample preparation is a critical step that can significantly impact linearity.[8] Inadequate extraction of nitrosamines from the sample matrix can lead to poor recovery and non-linear responses. Furthermore, the acidic conditions sometimes used in sample preparation can inadvertently lead to the formation of nitrosamines during the testing process, causing false positives and affecting linearity.[9] It is also important to avoid cross-contamination from materials like gloves, solvents, and membranes.[10]
Q4: At which end of the calibration curve (high or low concentrations) does non-linearity typically occur?
A4: Non-linearity can manifest at both ends of the calibration curve. At high concentrations, the detector response may become saturated, leading to a plateau in the curve.[7][11] This means that as the analyte concentration increases, the detector signal no longer increases proportionally. At low concentrations, non-linearity can be caused by analyte adsorption in the injector, column, or other parts of the system, resulting in a lower than expected response.[5][6]
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations (Curve Flattening)
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Detector Saturation | Dilute the higher concentration standards or reduce the injection volume. | Protocol for Standard Dilution: Prepare a new set of calibration standards where the highest concentration is 50% of the original highest concentration. Re-run the calibration curve and observe if linearity improves in the new, lower range. |
| Adjust MS parameters to reduce sensitivity for the specific analyte.[7] | Protocol for MS Parameter Adjustment: For tandem mass spectrometry (MS/MS), consider using a less intense product ion for quantification at higher concentrations. Alternatively, if available, use a detector with a wider dynamic range. | |
| Column Overload | Reduce the injection volume or use a column with a higher capacity. | Protocol for Injection Volume Reduction: Decrease the injection volume in increments (e.g., from 1 µL to 0.5 µL) and re-inject the high concentration standards. Assess the impact on peak shape and linearity. |
Issue 2: Non-Linearity at Low Concentrations (Tailing Off)
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Analyte Adsorption | Deactivate active sites in the GC inlet or LC flow path. | Protocol for GC Inlet Maintenance: Replace the GC inlet liner and septum. If the problem persists, consider using a liner with a different deactivation chemistry. For LC, flush the system with a strong solvent to remove potential contaminants. |
| Use a column with a more inert stationary phase. | Protocol for Column Change: If available, switch to a column specifically designed for trace-level analysis of active compounds. | |
| Poor Signal-to-Noise | Optimize MS parameters for better sensitivity at low concentrations. | Protocol for MS Sensitivity Optimization: Increase the detector gain or dwell time for the specific MRM transition of the low-concentration standards. Ensure that the signal-to-noise ratio for the lowest calibration point is ≥ 10.[1][4] |
Issue 3: General Poor Linearity (Scattered Data Points)
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Standard Preparation Error | Prepare a fresh set of calibration standards from a new stock solution. | Protocol for Fresh Standard Preparation: Use a different lot of the nitrosamine reference standard, if available. Pay close attention to weighing, dilutions, and final solvent volume. Use calibrated pipettes and volumetric flasks. |
| Injector Discrimination | Optimize injector parameters (e.g., temperature, split ratio for GC). | Protocol for GC Injector Optimization: For splitless injection, ensure the purge valve time is optimized. For split injection, a very high split ratio might lead to poor linearity. Experiment with different split ratios to find an optimal balance between sensitivity and linearity. |
| Matrix Effects | Use a matrix-matched calibration curve or an isotopically labeled internal standard.[7] | Protocol for Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target nitrosamines. This helps to compensate for any signal enhancement or suppression caused by the matrix. |
| In-situ Formation of Nitrosamines | Add a scavenger to the sample preparation to inhibit nitrosamine formation. | Protocol for Using a Scavenger: Incorporate an antioxidant like Vitamin E into the sample preparation protocol to quench any residual nitrosating agents.[9] |
Quantitative Data Summary
The following table summarizes typical acceptance criteria for nitrosamine analysis method validation, including linearity.
| Parameter | Acceptance Criteria | Regulatory Reference (Example) |
| Linearity (R²) | ≥ 0.99 | General guidance[1][2] |
| ≥ 0.998 | US FDA[3][4] | |
| ≥ 0.996 | Restek Application Note[12] | |
| Range | 50-150% of the Acceptable Intake (AI) concentration | USP <1469>[1] |
| Accuracy (Recovery) | 70-130% | USP <1469>[1] |
| 80-120% | Tighter internal criteria[1] | |
| Repeatability (%RSD) | < 25% at trace levels | USP <1469>[1] |
| LOQ Sensitivity | S/N ≥ 10 | General guidance[1][4] |
Visualizations
The following diagrams illustrate the troubleshooting workflow and potential causes of non-linear calibration curves for nitrosamine standards.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolian.com [resolian.com]
- 10. pmda.go.jp [pmda.go.jp]
- 11. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
preventing degradation of 3-(Methyl-nitrosoamino)propionitrile-d3 during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this internal standard during sample preparation, ensuring accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MNPN-d3) and why is it used in our analyses?
A1: this compound is the deuterated form of 3-(Methyl-nitrosoamino)propionitrile (MNPN), a type of N-nitrosamine. In analytical chemistry, deuterated compounds like MNPN-d3 are commonly used as internal standards. Internal standards are crucial for accurate quantification because they are chemically almost identical to the analyte of interest (in this case, MNPN or other nitrosamines) and are added in a known amount to the sample before processing. They experience similar variations during sample preparation and analysis, which helps to correct for any loss of analyte, ensuring the accuracy of the final measurement.
Q2: What are the main factors that can cause the degradation of MNPN-d3 during sample preparation?
A2: The primary factors that can lead to the degradation of MNPN-d3, and N-nitrosamines in general, are exposure to acidic conditions, light (especially UV light), and elevated temperatures.[1][2] The specific chemical structure of MNPN, containing a nitrile and a nitroso group, makes it susceptible to hydrolysis and photolytic cleavage.
Q3: How should I store my MNPN-d3 standards?
A3: Proper storage is critical to maintain the integrity of your MNPN-d3 standard. It is recommended to store MNPN-d3 solutions in a refrigerator at 2-8°C.[3] They should be stored in amber vials to protect them from light.[4] For long-term stability, some suppliers recommend re-analyzing the compound for chemical purity after three years.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments that could indicate degradation of MNPN-d3.
Issue 1: Low or inconsistent recovery of MNPN-d3.
This is a common problem that can significantly affect the accuracy of your results. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| pH-related Degradation | The N-nitroso group is susceptible to degradation under strongly acidic or basic conditions. Maintain the pH of your sample and extraction solvents within a neutral range (pH 6-8) whenever possible. If acidic or basic conditions are required for your protocol, minimize the exposure time and consider performing the extraction at a lower temperature. |
| Photodegradation | N-nitrosamines are known to be sensitive to UV light.[1] Always work with MNPN-d3 under amber or low-light conditions. Use amber vials for sample collection, preparation, and storage.[4] Wrap any clear glassware with aluminum foil. |
| Thermal Degradation | Elevated temperatures can accelerate the degradation of nitrosamines. Avoid high temperatures during sample evaporation or concentration steps. If a concentration step is necessary, use a gentle stream of nitrogen at room temperature or a vacuum centrifuge at a low temperature setting. |
| Improper Solvent Choice | Certain solvents or impurities in solvents can react with MNPN-d3. Use high-purity, HPLC or GC-grade solvents. Avoid solvents containing strong acids, bases, or oxidizing agents. |
| Matrix Effects | Complex sample matrices can interfere with the extraction and detection of MNPN-d3. Optimize your sample clean-up procedure, for example, by using Solid-Phase Extraction (SPE), to remove interfering substances. |
Issue 2: Appearance of unexpected peaks in the chromatogram near the MNPN-d3 peak.
This could be an indication of MNPN-d3 degradation products.
| Potential Cause | Recommended Solution |
| Hydrolysis of the Nitrile Group | Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a carboxylic acid or an amide. Ensure the pH of your mobile phase and sample extract is controlled. |
| Cleavage of the N-N Bond | Exposure to UV light or high energy can cleave the N-N bond of the nitroso group.[1] Confirm that all steps are performed with light protection. |
| Reaction with Matrix Components | Components in your sample matrix may react with MNPN-d3. Improve your sample clean-up method to remove reactive matrix components. Consider a different extraction technique, such as liquid-liquid extraction with a non-polar solvent. |
Experimental Protocols
Protocol 1: Recommended General Sample Preparation Workflow for MNPN-d3
This protocol provides a general guideline to minimize degradation. Specific steps may need to be optimized for your particular sample matrix.
Caption: General sample preparation workflow for MNPN-d3.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE is a highly effective technique for removing matrix interferences and concentrating the analyte.
References
- 1. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dsm.com [dsm.com]
Technical Support Center: Analysis of 3-(Methyl-nitrosoamino)propionitrile
This technical support center provides guidance on the selection of analytical columns and troubleshooting for the analysis of 3-(Methyl-nitrosoamino)propionitrile (MNPN).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of 3-(Methyl-nitrosoamino)propionitrile (MNPN)?
A1: The primary challenges in analyzing MNPN stem from its physicochemical properties. MNPN is a small, polar molecule with a molecular weight of 113.12 g/mol and a computed XLogP3 of -0.1, indicating its hydrophilic nature.[1] This polarity can lead to poor retention on traditional reversed-phase columns like standard C18. Achieving adequate sensitivity is also critical, as nitrosamine (B1359907) impurities are often present at trace levels and are potent carcinogens, necessitating detection at low ng/mL or ppb levels.[2][3]
Q2: What analytical techniques are most suitable for MNPN analysis?
A2: Due to the need for high sensitivity and selectivity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of nitrosamines like MNPN.[4] Gas Chromatography with mass spectrometry (GC-MS or GC-MS/MS) can also be used, particularly for volatile and semi-volatile nitrosamines.[2][5] Given MNPN's properties, LC-MS/MS is generally more robust and widely applicable.
Q3: Which type of HPLC/UPLC column is recommended for MNPN analysis?
A3: For the analysis of polar nitrosamines like MNPN, conventional C18 columns may provide insufficient retention. Therefore, columns with stationary phases designed for enhanced polar compound retention are recommended. These include:
-
Polar-Endcapped C18 Columns: These columns are modified to be compatible with highly aqueous mobile phases and show better retention for polar analytes.[6]
-
Phenyl Columns: These columns can offer alternative selectivity for compounds with aromatic or polar functional groups.[7]
-
Pentafluorophenyl (PFP) Columns: PFP phases provide unique selectivity for positional isomers and polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For highly polar compounds that are poorly retained in reversed-phase, HILIC is a strong alternative.[8][9] This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Q4: Can I use Gas Chromatography (GC) for MNPN analysis?
A4: GC-MS is a viable technique for many nitrosamines, especially the more volatile ones.[2] However, given the polarity of MNPN, derivatization might be necessary to improve its volatility and chromatographic performance. Direct injection may also be possible, but thorough method development is required to ensure adequate sensitivity and peak shape.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Retention of MNPN Peak | The analytical column is not suitable for polar compounds (e.g., standard C18). The mobile phase is too strong (too much organic solvent). | Switch to a column designed for polar analyte retention (e.g., polar-endcapped C18, Phenyl, or HILIC).[6] Increase the aqueous portion of the mobile phase in reversed-phase chromatography. For HILIC, ensure the mobile phase has a high organic content. |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions between the analyte and the column's stationary phase. Inappropriate mobile phase pH. Column degradation. | Use a column with low silanol (B1196071) activity or a base-deactivated column.[10] Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Use a fresh, high-quality analytical column. |
| Low Sensitivity/Poor Signal-to-Noise | Suboptimal ionization in the mass spectrometer. Matrix effects from the sample. Insufficient sample concentration. | Optimize MS parameters (e.g., ionization source, voltages, gas flows).[11] Employ effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[8] Consider using a more sensitive mass spectrometer or increasing the injection volume. |
| Peak Splitting or Broadening | Column overloading. Injector issues (e.g., partial blockage). Incompatibility between the sample solvent and the mobile phase. | Reduce the sample concentration or injection volume. Perform routine maintenance on the injector. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Carryover (Peak observed in blank injection) | Adsorption of the analyte onto surfaces in the injector, column, or detector. | Optimize the needle wash procedure with a strong solvent. Use a gradient with a high-organic final step to wash the column. If the problem persists, investigate potential sources of contamination in the LC system. |
Experimental Protocols
Below are suggested starting conditions for method development for the analysis of MNPN. Optimization will be required for specific applications and instrumentation.
Table 1: Recommended LC-MS/MS Method Parameters for MNPN
| Parameter | Recommendation 1: Reversed-Phase | Recommendation 2: HILIC |
| Column | Polar-endcapped C18 or Phenyl (e.g., Waters ACQUITY UPLC HSS T3, Agilent Poroshell 120 Phenyl-Hexyl), 2.1 x 100 mm, 1.8 µm | HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, Thermo Scientific Accucore HILIC), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |
| Gradient | Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage. | Start with a high organic percentage (e.g., 95% A) and ramp to a higher aqueous percentage. |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C | 30 - 40 °C |
| Injection Volume | 1 - 5 µL | 1 - 5 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[12] | Positive Electrospray Ionization (ESI) |
Table 2: Recommended GC-MS/MS Method Parameters for MNPN
| Parameter | Recommendation |
| Column | Mid-polar to polar capillary column (e.g., 5% Phenyl-Methylpolysiloxane or Wax-based), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C (or optimized based on analyte stability) |
| Injection Mode | Splitless or Pulsed Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Program | Start at a low temperature (e.g., 40-50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Visualizations
Column Selection Workflow for MNPN Analysis
Caption: A flowchart illustrating the decision-making process for selecting an analytical column for MNPN.
References
- 1. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. pmda.go.jp [pmda.go.jp]
- 6. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 7. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Separation of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression in MNPN Quantification
Welcome to the technical support center for the accurate quantification of N-methyl-N-propargyl-2-naphthylamine (MNPN). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the quantification of MNPN?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, MNPN, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to a significant underestimation of the analyte's concentration, compromising the accuracy, precision, and sensitivity of the quantitative method.[3][4][5] In drug development and research, where accurate concentration measurements are critical, unaddressed ion suppression can lead to erroneous pharmacokinetic and toxicological data.
Q2: What are the common sources of ion suppression when analyzing MNPN in biological samples?
A2: Ion suppression in MNPN analysis typically originates from endogenous and exogenous components of the biological matrix.[1]
-
Endogenous components: These are naturally present in biological samples and include phospholipids (B1166683) from cell membranes, salts, and proteins.[1]
-
Exogenous components: These are introduced during sample collection and preparation. Examples include anticoagulants (like heparin), polymers leached from plasticware, and mobile phase additives.[1]
Q3: How can I detect ion suppression in my MNPN assay?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion (Qualitative): This technique involves infusing a constant flow of a pure MNPN standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of MNPN indicates the presence of co-eluting species that are causing ion suppression.[6]
-
Post-Extraction Spike (Quantitative): This method compares the signal intensity of MNPN in a post-extraction spiked matrix sample to the signal intensity of MNPN in a pure solvent standard at the same concentration. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1][2]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help mitigate ion suppression for MNPN?
A4: A stable isotope-labeled internal standard is a version of the analyte (MNPN) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). A SIL-IS is considered the gold standard for internal standards because it has nearly identical chemical and physical properties to the analyte.[7] It co-elutes with MNPN and experiences the same degree of ion suppression.[7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide provides solutions to common issues encountered during MNPN quantification due to ion suppression.
| Problem | Potential Cause | Recommended Solution(s) |
| Low MNPN signal intensity in biological samples compared to standards in neat solution. | Significant ion suppression from matrix components. | 1. Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6] 2. Chromatographic Separation: Modify the LC gradient to better separate MNPN from the suppression zone. 3. Use a SIL-IS: Incorporate an MNPN-specific SIL-IS to compensate for the signal loss. |
| Poor reproducibility (%RSD > 15%) of MNPN quantification in quality control (QC) samples. | Variable ion suppression across different samples or batches. | 1. Standardize Sample Handling: Ensure consistent sample collection, storage, and preparation procedures. 2. Implement a Robust Internal Standard Strategy: Use a SIL-IS if not already in place. If using an analog internal standard, ensure it co-elutes closely with MNPN. 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect. |
| MNPN peak is detected, but the signal-to-noise ratio is poor, affecting the limit of quantification (LOQ). | Co-elution with highly suppressive matrix components. | 1. Change Ionization Polarity: If using positive ion mode, evaluate negative ion mode to see if interferences are reduced.[8] 2. Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[8] 3. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering components, though this may also lower the analyte signal. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare Blank Matrix Extract: Extract a blank sample of the relevant biological matrix (e.g., plasma, urine) using the established sample preparation method.
-
Prepare Spiked Matrix Sample: Spike the blank matrix extract with a known concentration of MNPN (e.g., at a mid-QC level).
-
Prepare Solvent Standard: Prepare a solution of MNPN in the final reconstitution solvent at the same concentration as the spiked matrix sample.
-
LC-MS/MS Analysis: Analyze both samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect: Use the formula provided in FAQ #3 to quantify the degree of ion suppression or enhancement.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for a basic compound like MNPN) with methanol (B129727) followed by an equilibration with water.
-
Loading: Load the pre-treated biological sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elution: Elute MNPN from the cartridge using a stronger organic solvent, often with a modifier like ammonium (B1175870) hydroxide (B78521) to disrupt the analyte-sorbent interaction.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. providiongroup.com [providiongroup.com]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Nitrosamine Detection
Welcome to the technical support center for nitrosamine (B1359907) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometer parameters for the detection of nitrosamine impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical mass spectrometer parameters to optimize for nitrosamine analysis?
A1: For sensitive and robust nitrosamine analysis, the most critical parameters to optimize are typically related to the ion source and collision cell. These include the declustering potential (DP) or equivalent (e.g., Q0 Dissociation - Q0D), collision energy (CE), and curtain gas (CUR) or equivalent gas flow.[1] Optimizing these parameters is crucial to maximize the signal of your target nitrosamines while minimizing background noise and interferences.
Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for my nitrosamine analysis?
A2: The choice between ESI and APCI depends on the specific nitrosamines being analyzed. While ESI is a common ionization technique, APCI is often considered the standard for many low-molecular-weight nitrosamines due to better sensitivity.[1][2] However, for more complex nitrosamine drug substance related impurities (NDSRIs), ESI may be more suitable.[2] It is recommended to evaluate both ion sources during method development to determine the optimal choice for your specific analytes and matrix.
Q3: My sensitivity for NDMA is poor. What are some common causes and solutions?
A3: Poor sensitivity for N-nitrosodimethylamine (NDMA) is a common challenge due to its low molecular weight and potential for matrix interference.[1] Here are some troubleshooting steps:
-
Optimize Ionization Source: As mentioned, APCI often provides better sensitivity for NDMA than ESI.[1][2]
-
Adjust Declustering Potential (DP/Q0D): This parameter has a significant impact on background noise. Optimize it using LC-MS infusions rather than syringe infusions to account for the mobile phase background.[1]
-
Increase Curtain Gas Flow: A higher curtain gas pressure can reduce background noise and improve the limit of quantitation (LOQ).[1]
-
Chromatographic Separation: Ensure good chromatographic separation of NDMA from the drug substance and other matrix components to minimize ion suppression.[2][3] A biphenyl (B1667301) stationary phase column can offer better retention for NDMA compared to a standard C18 column.[1]
Q4: I am observing high background noise in my chromatograms. How can I reduce it?
A4: High background noise can significantly impact your ability to achieve low detection limits. Consider the following:
-
Curtain Gas Optimization: Increasing the curtain gas flow can effectively reduce background noise by preventing neutral molecules from entering the mass spectrometer. A 50% reduction in background for NDMA was observed by increasing the curtain gas pressure from 40 psi to 55 psi.[1]
-
Diverter Valve: Use a diverter valve to direct the flow to waste during the elution of the main drug substance peak and other high-concentration matrix components, preventing source contamination.[2]
-
Sample Preparation: Implement a sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components that may contribute to background noise.[4]
Q5: How do I determine the optimal collision energy (CE) for my target nitrosamines?
A5: Collision energy should be optimized for each specific nitrosamine and its corresponding MRM transition. This is typically done by infusing a standard solution of the nitrosamine into the mass spectrometer and varying the collision energy while monitoring the intensity of the product ion. The optimal CE is the value that produces the highest and most stable product ion signal. While syringe infusion can be used for initial optimization, final optimization using LC-MS is recommended to account for matrix effects.[1]
Troubleshooting Guides
Issue: Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Sample Diluent Mismatch | If using organic diluents like methanol (B129727) for sample preparation, it can lead to poor peak shapes when injecting onto a reversed-phase column with a highly aqueous mobile phase.[1] Ideally, use water as the diluent if the sample is soluble.[1] If an organic diluent is necessary, try to minimize the injection volume. |
| Column Overload | Injecting too much of the drug substance or other matrix components can lead to column overload and distorted peak shapes.[1] Dilute the sample if possible or use a column with a higher loading capacity. |
| Incompatible Stationary Phase | For polar nitrosamines like NDMA, a standard C18 column may not provide adequate retention, leading to poor peak shape. Consider using a column with a different stationary phase, such as biphenyl, which can offer better retention.[1] |
Issue: Inconsistent Results and Lack of Reproducibility
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The sample matrix can significantly impact the ionization efficiency of the target nitrosamines, leading to ion suppression or enhancement.[3][5] Implement a robust sample preparation method, such as SPE or liquid-liquid extraction (LLE), to clean up the sample.[6] Using isotopically labeled internal standards can also help to compensate for matrix effects.[3] |
| Instrument Contamination | High concentrations of the drug substance or other matrix components can contaminate the ion source, leading to inconsistent results.[1] Regularly clean the ion source as part of your preventative maintenance schedule. The use of a diverter valve can also help minimize contamination.[2] |
| In-situ Nitrosamine Formation | The presence of residual amines and nitrosating agents in the sample matrix can lead to the artificial formation of nitrosamines during sample preparation or analysis.[3] Consider adding nitrosation inhibitors like ascorbic acid or sulfamic acid to your sample preparation workflow.[3] |
Experimental Protocols
Generic LC-MS/MS Method Development for Nitrosamine Analysis
This protocol outlines a general approach to developing an LC-MS/MS method for the quantification of nitrosamine impurities.
-
Analyte and Internal Standard Preparation:
-
Prepare individual stock solutions of the target nitrosamine(s) and a suitable isotopically labeled internal standard in an appropriate solvent (e.g., methanol).
-
Prepare a working standard solution containing all target nitrosamines and the internal standard at a known concentration.
-
-
Mass Spectrometer Parameter Optimization:
-
Infuse the working standard solution directly into the mass spectrometer.
-
Optimize the ion source parameters (e.g., temperature, gas flows, ion spray voltage) for both APCI and ESI modes to determine the most sensitive ionization technique.[2]
-
For each nitrosamine, identify the precursor ion (typically [M+H]+).
-
Perform a product ion scan to identify the most abundant and specific fragment ions. Common fragmentation pathways for nitrosamines include the loss of a nitroso radical (-NO, 30 Da) or the loss of water (-H2O, 18 Da).[7][8][9]
-
Optimize the collision energy (CE) and declustering potential (DP) for each Multiple Reaction Monitoring (MRM) transition.
-
-
Chromatographic Method Development:
-
Select an appropriate HPLC/UHPLC column. A C18 or biphenyl column is a common starting point.[1]
-
Develop a gradient elution method using mobile phases compatible with mass spectrometry (e.g., Mobile Phase A: 0.1% formic acid in water, Mobile Phase B: 0.1% formic acid in methanol or acetonitrile).
-
Optimize the gradient to achieve adequate separation of the nitrosamines from the drug substance and other potential interferences.
-
-
Sample Preparation:
-
Develop a sample preparation procedure to extract the nitrosamines from the drug product matrix. This may involve simple dissolution in a suitable solvent, followed by centrifugation and filtration.[1]
-
For complex matrices, a more extensive cleanup procedure like solid-phase extraction (SPE) may be necessary to minimize matrix effects.[4]
-
-
Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Quantitative Data Summary
The following tables summarize typical mass spectrometer parameters and achievable detection limits for common nitrosamines.
Table 1: Example MRM Transitions and Optimized MS Parameters
| Nitrosamine | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| NDMA | 75.1 | 43.1 | 15-25 | 40-60 |
| NDEA | 103.1 | 75.1 | 15-25 | 50-70 |
| NEIPA | 117.1 | 89.1 | 15-25 | 50-70 |
| NDIPA | 131.1 | 89.1 | 20-30 | 60-80 |
| NDBA | 159.2 | 103.1 | 20-30 | 60-80 |
| NMBA | 133.1 | 57.1 | 20-30 | 60-80 |
Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.
Table 2: Reported Limits of Quantitation (LOQ) for Nitrosamines in Pharmaceutical Samples
| Nitrosamine | LOQ (ppm) | Analytical Technique | Reference |
| NDMA | 0.005 | LC-HRMS | [10] |
| NDEA | 0.003 (µg/g) | GC-MS | [11] |
| Nitroso-Varenicline | 0.5 | LC-MS/MS | [11] |
| Nitrosamine impurity A | 0.4 | LC-MS/MS | [11] |
| NDMA in Valsartan | 0.3 | HS-GC-MS | [12] |
Visualizations
Caption: Troubleshooting workflow for common issues in nitrosamine analysis.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. waters.com [waters.com]
- 3. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 4. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method [theanalyticalscientist.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Simultaneous Determination of Nitrosamines in Losartan Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Low Levels of MNPN
Welcome to the technical support center for the detection of N-methyl-N'-nitro-N-nitrosoguanidine (MNPN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sensitive detection of MNPN.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low levels of MNPN?
Detecting low concentrations of MNPN presents several analytical challenges:
-
Low Concentration Levels: MNPN is often present at trace levels in biological and environmental samples, requiring highly sensitive analytical instrumentation to achieve the necessary limits of detection.
-
Sample Matrix Interference: Complex matrices, such as cell culture media, biological tissues, and pharmaceutical formulations, can contain interfering compounds that co-elute with MNPN, leading to inaccurate quantification and masking of the analyte signal.
-
Analyte Stability: MNPN is known to be unstable under certain conditions. It is sensitive to light and can degrade in aqueous solutions, particularly at alkaline and neutral pH. This instability can lead to lower than expected concentrations if samples are not handled and stored properly.[1] Degradation products can also interfere with the analysis.
-
Chromatographic Issues: Like many nitrosamines, MNPN can exhibit poor chromatographic peak shape, such as peak tailing, which can complicate peak integration and reduce analytical precision.
Q2: What are the recommended analytical techniques for detecting low levels of MNPN?
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of MNPN and other nitrosamines.
-
HPLC-UV: This method offers good selectivity and is widely available. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer.[2]
-
GC-MS/MS: For enhanced sensitivity and selectivity, especially in complex matrices, Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is preferred. This technique provides high specificity through the use of Multiple Reaction Monitoring (MRM).
Q3: What are the known degradation products of MNPN?
Under prolonged or inadequate storage, MNPN can degrade into several products, including:
-
N-methyl-N'-nitroguanidine
-
N-nitroguanidine
-
Nitrocyanamide
-
Guanidine[1]
Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to identify other potential degradation products.[3][4][5]
Q4: Where can I obtain analytical standards for MNPN?
Certified analytical standards and reference materials are crucial for accurate quantification. These can be sourced from various chemical suppliers that specialize in analytical and pharmaceutical reference standards. It is essential to use high-purity, well-characterized standards for calibration and validation of analytical methods.
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Possible Cause | Solution |
| No or Low Peak Response | 1. MNPN degradation in the sample. 2. Incorrect mobile phase composition or pH. 3. Detector wavelength not optimized. 4. Column contamination or failure. | 1. Ensure proper sample storage (frozen, protected from light). Prepare fresh solutions. 2. Verify mobile phase preparation and pH. For MNPN, a slightly acidic mobile phase is often preferred to enhance stability. 3. Check the UV spectrum of MNPN and set the detector to the wavelength of maximum absorbance. 4. Flush the column with a strong solvent or replace it if necessary. |
| Peak Tailing | 1. Secondary interactions between MNPN and the stationary phase. 2. Column overload. 3. Extraneous dead volume in the HPLC system. 4. Blocked column frit. | 1. Adjust the mobile phase pH to suppress silanol (B1196071) interactions. The addition of a competing base to the mobile phase can also be effective. 2. Dilute the sample or reduce the injection volume. 3. Check all fittings and tubing for proper connections to minimize dead volume. 4. Reverse-flush the column (if recommended by the manufacturer) or replace the frit. |
| Baseline Drift or Noise | 1. Contaminated mobile phase or column. 2. Detector lamp aging. 3. Inadequate mobile phase degassing. | 1. Use high-purity solvents and filter the mobile phase. Flush the column. 2. Replace the detector lamp if its intensity is low. 3. Ensure the mobile phase is thoroughly degassed before and during the run. |
GC-MS Analysis
| Problem | Possible Cause | Solution |
| Poor Sensitivity | 1. Inefficient sample extraction or derivatization (if used). 2. Active sites in the GC inlet or column. 3. Suboptimal MS parameters (e.g., ionization energy, MRM transitions). | 1. Optimize the extraction procedure to maximize recovery. 2. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 3. Tune the mass spectrometer and optimize the MRM transitions for MNPN. |
| Variable Retention Times | 1. Fluctuations in carrier gas flow rate. 2. Leaks in the GC system. 3. Column degradation. | 1. Check the gas supply and regulators for consistent pressure. 2. Perform a leak check of the injector, column fittings, and septum. 3. Condition the column or replace it if it is old or has been exposed to harsh conditions. |
| Ghost Peaks/Carryover | 1. Contamination in the syringe, inlet, or column. 2. Sample carryover from a previous injection. | 1. Clean the syringe, replace the inlet liner and septum, and bake out the column at a high temperature (within its limits). 2. Inject a solvent blank after a high-concentration sample to check for carryover. Optimize the syringe and inlet wash parameters. |
Quantitative Data Summary
While specific limits of detection (LOD) and quantification (LOQ) for MNPN are highly dependent on the instrumentation, sample matrix, and method parameters, the following table provides typical performance characteristics for the analysis of related nitrosamines, which can serve as a benchmark.
| Analytical Technique | Analyte Class | Typical LOD | Typical LOQ | Reference |
| HPLC-UV | Nitrosamines | ~0.1 ppm | ~0.3 ppm | [6] |
| GC-MS/MS | Nitrosamines | 0.01 - 0.1 ppb | 0.05 - 0.5 ppb | |
| LC-MS/MS | Nitrosamines | 0.05 ng/mL | 0.1 ng/mL | [7] |
Experimental Protocols
Detailed Methodology for MNPN Analysis in Cell Culture Media by HPLC-UV
This protocol provides a general framework for the extraction and analysis of MNPN from cell culture media. Optimization will be required for specific cell lines and media compositions.
1. Sample Preparation and Extraction:
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed to pellet cell debris.
-
-
Liquid-Liquid Extraction:
-
To the supernatant (cell lysate), add an equal volume of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing MNPN.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.
-
Pool the organic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
2. HPLC-UV Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized for good separation and peak shape.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for MNPN.
-
Quantification: Generate a calibration curve using a series of MNPN standards of known concentrations.
Visualizations
MNNG-Induced DNA Damage and Repair Pathway
Caption: MNNG-induced DNA alkylation and p21 degradation pathway.[8]
General Experimental Workflow for MNPN Detection
Caption: Workflow for the detection and quantification of MNPN.
References
- 1. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of N-Methyl-N’-nitro-N-nitrosoguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. -NovaBioassays [novabioassays.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. forced degradation products: Topics by Science.gov [science.gov]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. lcms.cz [lcms.cz]
- 8. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Methyl-nitrosoamino)propionitrile-d3 Analysis
Welcome to the technical support center for the analysis of 3-(Methyl-nitrosoamino)propionitrile-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods and achieve ideal peak shapes for this compound.
Frequently Asked Questions (FAQs)
Q1: My chromatographic peak for this compound is showing significant tailing. What are the likely causes?
A1: Peak tailing for a polar compound like this compound is commonly caused by secondary interactions with the stationary phase. The primary reasons include:
-
Interaction with Residual Silanol (B1196071) Groups: Silica-based reversed-phase columns (e.g., C18) can have acidic residual silanol groups (Si-OH) on their surface. The polar functional groups of your analyte can interact with these sites, leading to a secondary, undesirable retention mechanism that causes peak tailing.[1][2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the silanol groups on the column, resulting in poor peak shape.[3][4]
-
Column Contamination: Accumulation of matrix components or impurities on the column can create active sites that interact with the analyte, causing tailing.[5]
-
Metal Chelation: Although less common, interactions with trace metals in the HPLC system (e.g., frits, tubing) or the stationary phase can sometimes lead to peak distortion.[3]
Q2: I am observing a fronting peak for this compound. What could be the issue?
A2: Peak fronting is less common than tailing but can indicate specific problems such as:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted, fronting peak.[3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.[6]
-
Column Degradation: A void at the head of the column or a disturbed column bed can lead to non-uniform flow and cause peak fronting.[5]
Q3: Can the deuterium (B1214612) labeling in this compound affect its chromatographic behavior compared to the unlabeled compound?
A3: Generally, deuterium labeling has a minimal effect on the chromatographic retention time and peak shape under typical reversed-phase HPLC conditions. The primary application of the deuterated standard is for use as an internal standard in mass spectrometry-based detection, where its different mass-to-charge ratio allows it to be distinguished from the unlabeled analyte. Any significant peak shape issues are more likely to be related to the overall chemical properties of the molecule and the chromatographic conditions rather than the isotopic labeling.
Troubleshooting Guides
Issue 1: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
References
Technical Support Center: Method Refinement for Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the analysis of complex biological matrices.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during sample preparation and analysis of complex biological matrices.
1.1 Sample Preparation
Question: I am experiencing low protein/peptide recovery after protein precipitation of plasma samples. What are the potential causes and solutions?
Answer: Low recovery in protein precipitation is a common issue that can often be resolved by optimizing the precipitation conditions. Key factors to consider include the choice of organic solvent, the ratio of solvent to sample, and the precipitation temperature. Acetonitrile is generally more efficient than methanol (B129727) for precipitating plasma proteins. A solvent-to-sample ratio of at least 3:1 (v/v) is recommended to ensure efficient protein removal.[1]
Here is a table summarizing the effects of different solvents and ratios on protein precipitation efficiency:
| Crashing Solvent | Solvent to Plasma Ratio (v/v) | Supernatant Appearance after 24h at 10°C | Protein Removal Efficiency |
| Methanol | 2:1 | Cloudy | Incomplete |
| Methanol | 3:1 | Slightly Cloudy | Moderate |
| Acetonitrile | 2:1 | Clear | High |
| Acetonitrile | 3:1 | Clear | Very High |
Data adapted from literature on protein precipitation of plasma samples.[1]
Troubleshooting Steps:
-
Increase Solvent-to-Sample Ratio: If using a 3:1 ratio, try increasing it to 4:1 or 5:1 to enhance precipitation.
-
Optimize Temperature: Perform precipitation at a lower temperature (e.g., -20°C) to potentially improve protein recovery.
-
Consider a Different Solvent: If using methanol, switch to acetonitrile.
-
Check for Pellet Loss: Be careful not to disturb the protein pellet during supernatant removal.
Question: My peptide recovery from solid-phase extraction (SPE) of tissue lysates is inconsistent. What could be the cause and how can I improve it?
Answer: Inconsistent peptide recovery from SPE can stem from several factors, including incomplete protein digestion, inefficient peptide binding to the SPE sorbent, or loss of peptides during washing steps. It's crucial to ensure complete cell lysis and protein denaturation before digestion.
Troubleshooting Workflow for SPE:
Caption: Troubleshooting workflow for inconsistent SPE recovery.
Quantitative Checkpoints for SPE Protocol:
| Step | Parameter to Check | Expected Outcome |
| Digestion | Peptide concentration before SPE | Consistent peptide yield across samples |
| Binding | Peptide concentration in flow-through | Minimal peptides detected |
| Wash | Peptide concentration in wash fractions | Minimal peptides detected |
| Elution | Peptide concentration in elution fraction | High peptide recovery (>85%) |
These are general guidelines; optimal values may vary depending on the specific sample and protocol.
1.2 Liquid Chromatography and Mass Spectrometry (LC-MS)
Question: I'm observing significant ion suppression in my LC-MS analysis of serum samples. How can I mitigate this?
Answer: Ion suppression is a common matrix effect in LC-MS analysis of complex biological samples, where co-eluting endogenous components interfere with the ionization of the target analyte. Effective sample preparation is key to minimizing ion suppression.
Strategies to Reduce Ion Suppression:
-
Improve Sample Cleanup: Employ more rigorous extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Modify the LC gradient to separate the analyte of interest from co-eluting interferences.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects during quantification.
Question: My chromatographic peak shapes are poor (e.g., tailing, fronting) when analyzing tissue extracts. What are the likely causes and solutions?
Answer: Poor peak shape can be caused by a variety of factors related to the sample, the LC column, or the mobile phase.
Common Causes and Solutions for Poor Peak Shape:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase | Use a column with end-capping; adjust mobile phase pH. |
| Column overload | Inject a smaller sample volume or dilute the sample. | |
| Peak Fronting | Sample solvent stronger than the mobile phase | Reconstitute the sample in a weaker solvent. |
| Column collapse | Ensure the mobile phase is compatible with the column. | |
| Split Peaks | Clogged frit or void in the column | Replace the column. |
| Sample injection issue | Check the autosampler and injection port. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most appropriate sample preparation technique for proteomics analysis of plasma?
A1: The choice of sample preparation technique depends on the specific goals of the study. For deep proteome coverage, abundant protein depletion followed by techniques like SPE is often employed. For high-throughput analysis, a simple protein precipitation protocol may be sufficient.
Q2: How can I confirm the identity of a post-translational modification (PTM) on a protein?
A2: High-resolution mass spectrometry with tandem MS (MS/MS) is the primary method for identifying and localizing PTMs. The fragmentation pattern of a modified peptide in the MS/MS spectrum provides evidence for the presence and location of the PTM.
Q3: What are the key considerations for developing a robust LC-MS method for a complex biological matrix?
A3: Key considerations include:
-
Thorough sample cleanup: To remove interferences and protect the analytical column and mass spectrometer.
-
Optimized chromatography: To achieve good separation of analytes from matrix components.
-
Appropriate mass spectrometry parameters: To ensure sensitive and specific detection of the target analytes.
-
Method validation: To demonstrate the accuracy, precision, and robustness of the method.
Section 3: Experimental Protocols
3.1 Protein Precipitation of Human Plasma
This protocol is suitable for the rapid removal of high-abundance proteins from plasma for subsequent LC-MS analysis.
Materials:
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
Procedure:
-
Aliquot 100 µL of human plasma into a pre-chilled microcentrifuge tube.
-
Add 400 µL of ice-cold ACN to the plasma sample (4:1 ratio).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptides and smaller proteins into a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried pellet in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).
Expected Recovery and Reproducibility:
| Analyte Class | Typical Recovery | RSD (%) |
| Peptides | 70-90% | <15% |
| Small Molecules | >85% | <10% |
Recovery and reproducibility can vary depending on the specific analytes and the LC-MS system used.
3.2 Solid-Phase Extraction (SPE) of Peptides from Tissue Lysate
This protocol describes a generic SPE procedure for cleaning up and concentrating peptides from a digested tissue lysate.
Materials:
-
Digested tissue lysate
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Activation solution (e.g., 100% Methanol)
-
Equilibration solution (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
Wash solution (e.g., 0.1% TFA in 5% ACN)
-
Elution solution (e.g., 0.1% TFA in 70% ACN)
-
Collection tubes
Workflow for Peptide SPE:
Caption: General workflow for solid-phase extraction of peptides.
Procedure:
-
Condition: Pass 1 mL of activation solution through the SPE cartridge.
-
Equilibrate: Pass 1 mL of equilibration solution through the cartridge.
-
Load: Load the acidified (pH < 3) digested tissue lysate onto the cartridge.
-
Wash: Pass 1 mL of wash solution through the cartridge to remove salts and other hydrophilic impurities.
-
Elute: Place a clean collection tube under the cartridge and pass 500 µL of elution solution through the cartridge to elute the bound peptides.
-
Dry the eluate and reconstitute for LC-MS analysis.
Quantitative Performance of C18 SPE for Peptides:
| Parameter | Value |
| Binding Capacity | ~10 µg of peptide per mg of sorbent |
| Typical Recovery | >90% |
| Reproducibility (RSD) | <10% |
Values are approximate and can vary based on the specific SPE product and peptide characteristics.
3.3 Liquid-Liquid Extraction (LLE) of Lipids from Serum
This protocol is designed for the extraction of a broad range of lipids from serum for lipidomics analysis.[2][3]
Materials:
-
Serum
-
Methanol (MeOH)
-
Methyl-tert-butyl ether (MTBE)
-
Water
-
Glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add 100 µL of serum to a glass tube.
-
Add 1.5 mL of MeOH and vortex for 30 seconds.
-
Add 5 mL of MTBE and vortex for 1 minute.
-
Add 1.25 mL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase (containing the lipids) into a new glass tube.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
Lipid Class Recovery with MTBE Extraction:
| Lipid Class | Average Recovery (%) |
| Phosphatidylcholines (PC) | 95 |
| Lysophosphatidylcholines (LPC) | 92 |
| Triacylglycerols (TG) | 98 |
| Cholesterol Esters (CE) | 97 |
| Free Fatty Acids (FFA) | 90 |
Data from studies comparing different lipid extraction methods.[2]
Section 4: Signaling Pathway Diagrams
4.1 Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is crucial in regulating cell growth, proliferation, and differentiation. Its dysregulation is often implicated in cancer. Mass spectrometry-based proteomics is a powerful tool to study the phosphorylation events and protein-protein interactions within this pathway.
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
4.2 mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. Proteomics approaches are used to identify substrates of mTORC1 and mTORC2 and to quantify changes in their phosphorylation upon pathway activation or inhibition.
Caption: The mTORC1 signaling pathway promoting protein synthesis.
4.3 Insulin (B600854) Signaling Pathway
The insulin signaling pathway plays a key role in glucose homeostasis and metabolism. Mass spectrometry is instrumental in elucidating the complex network of protein phosphorylation and protein-protein interactions that are triggered by insulin binding to its receptor.[4][5][6][7][8]
Caption: Overview of the insulin signaling pathway.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS lipid profiling from human serum: a new method for global lipid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic analysis reveals novel molecules involved in insulin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yhtsenglab.org [yhtsenglab.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
Validation & Comparative
A Researcher's Guide to Cross-Validation of Mononuclear Phagocyte Network (MNPN) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the Mononuclear Phagocyte Network (MNPN), comprising monocytes, macrophages, and dendritic cells, is critical for understanding inflammatory processes, immune responses to therapies, and the pathophysiology of numerous diseases. However, the diversity of available quantification methods necessitates a thorough understanding of their respective strengths, limitations, and comparability. This guide provides an objective comparison of common MNPN quantification techniques, supported by experimental data, to aid researchers in selecting and cross-validating appropriate methods for their studies.
Comparative Overview of Quantification Methods
The selection of an MNPN quantification method depends on the specific research question, balancing the need for high-throughput analysis, spatial resolution, and sensitivity. The three most prevalent methods—Flow Cytometry, Immunohistochemistry (IHC) with Digital Image Analysis (DIA), and Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)—offer distinct advantages and disadvantages.
A key consideration for researchers is the correlation between these methods. A study comparing the quantification of adipose tissue macrophages (ATMs) using these three techniques found that measures of ATMs per gram of tissue using IHC and flow cytometry were not significantly correlated[1]. However, there were statistically significant correlations between RT-qPCR results for the macrophage marker CD68 and IHC data for total (CD68+), pro-inflammatory (CD14+), and anti-inflammatory (CD206+) macrophages[1]. This highlights that while these methods all aim to quantify the MNPN, they may provide different, and not always interchangeable, types of information.
Below is a summary of these core methods, comparing their key attributes.
| Feature | Flow Cytometry | Immunohistochemistry (IHC) with Digital Image Analysis (DIA) | Real-Time Quantitative PCR (RT-qPCR) |
| Principle | Multiparametric analysis of single cells in suspension using fluorescently labeled antibodies. | In situ detection of cellular antigens in tissue sections using enzyme or fluorophore-conjugated antibodies, followed by automated image analysis. | Quantification of specific mRNA transcripts for MNPN markers in tissue homogenates. |
| Sample Type | Single-cell suspensions from blood or dissociated tissues. | Fixed (frozen or paraffin-embedded) tissue sections. | RNA extracted from tissue homogenates. |
| Data Output | Cell counts, percentage of populations, fluorescence intensity (protein expression level) per cell. | Cell density (cells/mm²), percentage of positive area, spatial distribution, and co-localization of markers. | Relative or absolute mRNA expression levels of specific markers. |
| Advantages | High-throughput, multiparametric analysis of millions of cells; excellent for phenotyping subpopulations; superior for detecting weakly expressed antigens[2][3]. | Preserves tissue architecture, providing crucial spatial context and information on cell morphology and localization[3][4]. DIA offers objectivity and reproducibility over manual counting[5]. | High sensitivity and specificity for target gene expression; high throughput for analyzing multiple genes or samples. |
| Disadvantages | Loss of spatial information due to tissue dissociation; potential for cell loss or alteration during sample preparation[6]; may not be suitable for all tissues. | Lower throughput than flow cytometry; can be semi-quantitative; antibody penetration and staining variability can be challenging; difficult to distinguish overlapping cells in dense infiltrates[5]. | Provides an average measure from a bulk tissue sample, losing single-cell resolution and spatial information; mRNA levels do not always correlate with protein expression. |
| Cross-Validation Notes | Often considered a reference method for cell enumeration[7]. However, direct numerical correlation with IHC can be poor[1]. Best used as a complementary technique to IHC for detailed phenotyping of dissociated cells. | Provides essential in situ validation for flow cytometry findings. Digital image analysis is more reproducible and sensitive for detecting subtle differences than manual counting[5]. Correlates moderately well with RT-qPCR for certain markers[1]. | Useful for confirming the presence of specific macrophage subtypes identified by other methods. Correlates better with IHC than with flow cytometry in some contexts[1]. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies. Below are summarized protocols for the key quantification methods discussed.
Flow Cytometry for MNPN Quantification
This protocol outlines the general steps for preparing and analyzing single-cell suspensions from tissues to quantify macrophage populations.
Methodology:
-
Tissue Dissociation: Tissues are mechanically minced and then enzymatically digested to obtain a single-cell suspension. The enzyme cocktail is tissue-dependent but often includes collagenase and DNase[2].
-
Cell Staining: The single-cell suspension is incubated with a viability dye to exclude dead cells. Subsequently, cells are blocked with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Antibody Incubation: A cocktail of fluorescently-conjugated antibodies against MNPN markers (e.g., CD45, CD11b, F4/80 for mice; CD45, CD14, CD68, CD163 for humans) is added and incubated with the cells.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. A sufficient number of events (cells) should be recorded to ensure statistical significance.
-
Gating and Analysis: A sequential gating strategy is applied to identify the cell populations of interest. For example, live, single cells are first gated, followed by immune cells (CD45+), and then specific MNPN subsets based on their marker expression (e.g., CD11b+ F4/80+ for macrophages).
Immunohistochemistry with Digital Image Analysis
This protocol describes the staining of tissue sections and subsequent automated quantification.
Methodology:
-
Tissue Preparation: Tissues are fixed in formalin and embedded in paraffin (B1166041) (FFPE) or snap-frozen in optimal cutting temperature (OCT) compound. Sections of 4-5 µm are cut and mounted on slides.
-
Antigen Retrieval: For FFPE sections, slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (HIER) in a citrate (B86180) or EDTA buffer to unmask antigens.
-
Staining: Sections are blocked to prevent non-specific binding and then incubated with a primary antibody against a macrophage marker (e.g., CD68, Iba1). A secondary antibody conjugated to an enzyme (like HRP) or a fluorophore is then applied.
-
Visualization: For enzymatic detection, a chromogen (e.g., DAB) is added to produce a colored precipitate. For immunofluorescence, the slide is mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image Acquisition: Slides are scanned using a brightfield or fluorescence slide scanner to generate high-resolution digital images.
-
Digital Image Analysis: Image analysis software is used to quantify the staining. This typically involves setting a threshold for positive staining and measuring parameters such as the percentage of the stained area or the number of positive cells per unit area[5].
RT-qPCR for Macrophage Marker Expression
This protocol details the quantification of mRNA for specific MNPN markers from tissue samples.
Methodology:
-
RNA Extraction: Total RNA is extracted from tissue homogenates using a commercial kit. The quality and quantity of the RNA are assessed using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: A fixed amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR: The qPCR reaction is set up with the cDNA template, a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), and primers specific for the target genes (e.g., Adgre1 (F4/80), Cd68, Mrc1 (CD206), Nos2) and one or more stable housekeeping genes for normalization (e.g., Gapdh, Actb).
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, typically using the delta-delta Ct (ΔΔCt) method, which normalizes the expression of the gene of interest to the housekeeping gene(s) and a control sample.
Visualizing Methodological Relationships and Workflows
To better understand the processes and logical connections between these quantification methods, the following diagrams have been generated using the DOT language.
Conclusion
The quantification of the Mononuclear Phagocyte Network is a complex task with no single "gold standard" method. Flow cytometry provides unparalleled detail on cellular phenotypes in a high-throughput manner, but at the cost of spatial information. Immunohistochemistry with digital image analysis preserves this crucial spatial context and is highly reproducible, while RT-qPCR offers a sensitive measure of gene expression from bulk tissue.
Experimental data suggests that these methods are not always directly comparable in terms of absolute cell numbers and should be viewed as complementary techniques[1]. For a robust and comprehensive understanding of the MNPN in a given biological context, a multi-modal approach is recommended. For example, IHC can be used to determine the location and density of macrophages, while flow cytometry can be employed to perform in-depth phenotyping of these cells from a dissociated portion of the same tissue. RT-qPCR can then be used to rapidly screen for changes in a wider array of inflammation-related genes. By understanding the principles and limitations of each method, and by performing careful cross-validation, researchers can generate more reliable and insightful data in their studies of the Mononuclear Phagocyte Network.
References
- 1. Comparison of Methods for Analyzing Human Adipose Tissue Macrophage Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Cells and the Extracellular Matrix Dictate the Pro-Tumoral Profile of Macrophages in CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-tissue immune cell analysis reveals tissue-specific features in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of RT-qPCR, flow cytometry, and Di-4-ANEPPDHQ fluorescence for distinguishing macrophages phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracking Monocytes and Macrophages in Tumors With Live Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress and challenge for computational quantification of tissue immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(Methyl-nitrosoamino)propionitrile-d3 and -d7 as Internal Standards in Bioanalysis
For researchers and drug development professionals engaged in the quantitative analysis of 3-(Methyl-nitrosoamino)propionitrile (MNPN), a potent carcinogen found in the saliva of betel quid chewers, the choice of a suitable internal standard is paramount for achieving accurate and reliable results.[1][2] Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based bioanalysis due to their ability to compensate for variability during sample preparation and analysis.[3][4] This guide provides a detailed comparison of two deuterated analogues of MNPN: 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3) and a more heavily labeled variant, 3-(Methyl-nitrosoamino)propionitrile-d7 (MNPN-d7).
Theoretical Performance Comparison
The primary difference between MNPN-d3 and MNPN-d7 lies in the number of deuterium (B1214612) atoms, which can influence several key performance parameters in a quantitative LC-MS/MS assay.
Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can lead to a slight change in the physicochemical properties of a molecule, potentially causing a chromatographic separation between the analyte and the internal standard. This "isotope effect" is more pronounced with a higher degree of deuteration.[3] Consequently, MNPN-d7 is more likely to exhibit a noticeable retention time shift relative to the unlabeled MNPN compared to MNPN-d3. While complete co-elution is ideal for perfect compensation of matrix effects, a small, consistent separation is often manageable. However, a significant or variable shift can compromise data quality.
Mass Spectrometric Differentiation: A key advantage of a higher mass difference between the analyte and the internal standard is the reduced risk of isotopic crosstalk. The +7 mass unit difference of MNPN-d7 provides a greater separation from the isotopic envelope of the unlabeled MNPN, minimizing potential interference and ensuring a cleaner signal for both the analyte and the standard.
Stability of Deuterium Labels: The stability of the deuterium labels is crucial for the integrity of the internal standard. Deuterium atoms on exchangeable sites (like -OH or -NH groups) can be lost and replaced by hydrogen from the solvent.[6][7] In the case of MNPN-d3, the labels are on the methyl group, which is a stable, non-exchangeable position.[2][5] For a hypothetical MNPN-d7, the additional four deuterium atoms would likely be on the ethyl chain, which are also non-exchangeable positions. Therefore, both standards are expected to have high isotopic stability.
Synthesis and Cost: Deuterated standards are generally more cost-effective to synthesize than their ¹³C or ¹⁵N counterparts.[6] However, the synthesis of a more heavily deuterated compound like MNPN-d7 would likely be more complex and expensive than that of MNPN-d3. The availability of MNPN-d3 from commercial suppliers also makes it a more readily accessible option.[2][5]
Data Presentation: A Qualitative Comparison
The following table summarizes the expected performance characteristics of MNPN-d3 versus MNPN-d7 as internal standards for MNPN quantification.
| Performance Metric | This compound | 3-(Methyl-nitrosoamino)propionitrile-d7 | Rationale |
| Chromatographic Co-elution | High likelihood of near co-elution with MNPN. | Potential for a slight, but manageable, retention time shift relative to MNPN. | The higher degree of deuteration in MNPN-d7 increases the likelihood of an observable isotope effect. |
| Isotopic Crosstalk | Low risk of interference from the natural isotopic abundance of MNPN. | Very low to negligible risk of isotopic crosstalk. | The +7 amu difference provides a cleaner mass separation than the +3 amu difference. |
| Matrix Effect Compensation | Expected to be very effective, especially with near co-elution. | Potentially less effective if there is a significant chromatographic separation from MNPN. | Ideal compensation for matrix effects relies on the analyte and internal standard co-eluting and experiencing the same ionization suppression or enhancement. |
| Stability | High, with labels on the non-exchangeable N-methyl group. | High, assuming labels are on non-exchangeable positions of the propionitrile (B127096) backbone. | The C-D bond is strong and not prone to exchange in typical bioanalytical conditions.[8][9] |
| Availability and Cost | Commercially available and likely more cost-effective. | Likely requires custom synthesis, leading to higher cost and longer lead times. | Higher degrees of deuteration generally involve more complex synthetic routes. |
Experimental Protocols
While a direct comparative study is unavailable, a robust LC-MS/MS method for the quantification of MNPN in a biological matrix (e.g., plasma or saliva) can be developed based on established protocols for nitrosamine (B1359907) analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological matrix (e.g., plasma, saliva), add 10 µL of the internal standard solution (MNPN-d3 or MNPN-d7 in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% methanol).
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MNPN: Precursor ion > Product ion (to be determined empirically).
-
MNPN-d3: Precursor ion > Product ion (to be determined empirically).
-
MNPN-d7: Precursor ion > Product ion (to be determined empirically).
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte and internal standard.
-
Mandatory Visualization
Caption: Bioanalytical workflow for MNPN quantification.
Caption: Decision logic for selecting an internal standard.
Conclusion
References
- 1. Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine, markers for reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Isotope Dilution: The Gold Standard for Accurate MNPN Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the precise and accurate quantification of impurities is paramount. For N-nitroso compounds like 1-methyl-1-nitrosourea (MNPN), a potential mutagen, a robust analytical method is not just a regulatory requirement but a critical component of patient safety. This guide provides an in-depth comparison of isotope dilution mass spectrometry (IDMS) with alternative analytical methods for the quantification of MNPN, supported by experimental data and detailed protocols.
Isotope dilution is a powerful analytical technique that provides a high degree of accuracy and precision by using an isotopically labeled version of the analyte as an internal standard.[1] This internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the analytical process. This unique feature allows for the correction of analyte loss during sample preparation and variations in instrument response, making it a superior method for complex matrices.[2][3]
Quantitative Performance: Isotope Dilution vs. Alternative Methods
The superior performance of isotope dilution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is evident when compared to methods relying on external calibration. While direct comparative data for MNPN is limited, studies on analogous compounds in complex matrices consistently demonstrate the advantages of IDMS.
For instance, a study comparing quantification methods for ochratoxin A, a small organic molecule, in wheat samples found that external calibration results were 18-38% lower than the certified value due to matrix suppression effects. In contrast, all isotope dilution methods produced accurate results that fell within the expected range.[2] This highlights the primary drawback of external calibration: its susceptibility to matrix effects, which can lead to significant under- or overestimation of the analyte concentration.
The following table summarizes the expected performance of Isotope Dilution LC-MS/MS compared to a standard LC-MS/MS method using external calibration for the analysis of a compound like MNPN in a pharmaceutical matrix.
| Performance Metric | Isotope Dilution LC-MS/MS | LC-MS/MS with External Calibration |
| Accuracy (Recovery) | High (typically 95-105%)[4] | Variable (can be significantly affected by matrix effects, leading to lower or higher recoveries)[2] |
| Precision (RSD) | Excellent (typically <5%)[5] | Good to moderate (often >10%, more susceptible to variations in sample preparation and instrument response) |
| Robustness | High (compensates for variations in extraction efficiency and instrument performance) | Moderate (results are more dependent on consistent sample preparation and stable instrument conditions) |
| Matrix Effect | Minimized (the internal standard co-elutes and experiences similar matrix effects as the analyte) | High susceptibility (matrix components can suppress or enhance the analyte signal, leading to inaccurate quantification)[2] |
A study on the analysis of nine different nitrosamines demonstrated that an optimized analytical method can achieve excellent recovery and precision. For example, an EI-GC-MS/MS method showed an average recovery of 108.66 ± 9.32% and a precision of less than 6%.[5] While this study did not focus on MNPN specifically, it provides a benchmark for the level of accuracy and precision that can be expected from a well-developed analytical method for nitrosamines.
Experimental Protocols
Isotope Dilution LC-MS/MS Method for MNPN Analysis
This protocol outlines a general procedure for the quantification of MNPN in a drug substance or product using isotope dilution LC-MS/MS.
1. Materials and Reagents:
-
MNPN reference standard
-
Isotopically labeled MNPN (e.g., MNPN-d3) internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
2. Sample Preparation:
-
Accurately weigh a known amount of the sample (drug substance or product).
-
Add a precise volume of a known concentration of the MNPN-d3 internal standard solution.
-
Dissolve the sample and internal standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Vortex the sample to ensure complete dissolution and homogenization.
-
If necessary, centrifuge the sample to pellet any undissolved excipients and collect the supernatant for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution to separate MNPN from other matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both MNPN and MNPN-d3.
-
4. Quantification:
-
Calculate the peak area ratio of the MNPN analyte to the MNPN-d3 internal standard.
-
Determine the concentration of MNPN in the sample using a calibration curve prepared with known concentrations of MNPN and a constant concentration of MNPN-d3.
LC-MS/MS Method with External Standard Calibration for MNPN Analysis
This protocol describes a typical external standard calibration method for MNPN quantification.
1. Materials and Reagents:
-
MNPN reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
2. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent.
-
Vortex and centrifuge as needed.
3. LC-MS/MS Analysis:
-
The LC-MS/MS conditions would be similar to the isotope dilution method.
4. Quantification:
-
Prepare a series of calibration standards with known concentrations of MNPN.
-
Inject the calibration standards and the sample extracts into the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area of MNPN against its concentration.
-
Determine the concentration of MNPN in the sample by interpolating its peak area on the calibration curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the workflows for both isotope dilution and external standard calibration methods.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Nitrosamine Analysis in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of nitrosamine (B1359907) impurities at trace levels in pharmaceutical products is a critical challenge for ensuring patient safety. Inter-laboratory comparison studies are essential for validating the reliability and reproducibility of analytical methods used across the industry. This guide provides an objective comparison of analytical performance from a collaborative study, details common experimental protocols, and visualizes key biological and analytical pathways to support researchers in this field.
Data Presentation: A Comparative Overview of Analytical Performance
An international regulatory laboratory network conducted a collaborative study to analyze N-nitrosodimethylamine (NDMA) in metformin (B114582) active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3] The following table summarizes the reported sensitivities of the analytical procedures developed and validated by ten of the participating laboratories. This data highlights the range of performance characteristics across different validated methods.
Table 1: Comparison of Sensitivities of Analytical Procedures for NDMA in Metformin Products from an International Collaborative Study
| Laboratory/Agency | Primary Analytical Technique | Quantitation Limit (QL) in ppb (ng/g) | Detection Limit (DL) in ppb (ng/g) | Notes |
| Laboratory 1 | LC-MS/MS | 10 | 3 | - |
| Laboratory 2 | GC-MS/MS | 10 | 3 | - |
| Laboratory 3 | LC-MS/MS | 10 | 3 | - |
| Laboratory 4 | LC-MS/MS | 15.5 | 5 | QL/DL apply to API |
| Laboratory 5 | GC-MS | 10 | 3 | QL/DL apply to FDFs |
| Laboratory 6 | GC-MS/MS | 10 | 3 | QL/DL apply to modified release product |
| Laboratory 7 | LC-MS/MS | 32 | - | - |
| Laboratory 8 | LC-MS/MS | 10 | 3 | - |
| Laboratory 9 | GC-MS/MS | 10 | 3 | - |
| Laboratory 10 | LC-MS/MS | 10 | 3 | - |
Source: Adapted from Keire, D.A., et al., AAPS J 24, 56 (2022).[1][2][3] ppb (parts per billion) is equivalent to ng/g. FDFs: Finished Dosage Forms
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the success of inter-laboratory comparisons. Below are representative methodologies for the analysis of nitrosamines using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), based on methods published by regulatory agencies that participated in the collaborative study.
Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method
This protocol is based on the method developed by the U.S. Food and Drug Administration (FDA) for the determination of nitrosamine impurities in metformin.[4][5]
1. Sample Preparation:
-
Drug Substance: Accurately weigh approximately 400 mg of the drug substance into a 15 mL glass centrifuge tube. Add 4.0 mL of methanol (B129727).
-
Drug Product (Tablets): Crush a suitable number of tablets to achieve a target concentration of 100 mg/mL of the active pharmaceutical ingredient (API) in methanol and transfer to a 15 mL glass centrifuge tube. Add the appropriate volume of methanol.
-
Extraction: Mix the sample solution using a vortex mixer. Shake the sample for 40 minutes using a mechanical wrist-action shaker.
-
Centrifugation & Filtration: Centrifuge the sample for 15 minutes at approximately 4500 rpm. Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the initial 1 mL of filtrate. Transfer the filtered sample into an HPLC vial for analysis.[4]
2. LC-HRMS Instrumentation and Conditions:
-
HPLC System: A UHPLC system equipped with a temperature-controlled autosampler and column compartment.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q Exactive Hybrid Quadrupole-Orbitrap).
-
Column: Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 150 x 3.0 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: The analytes are ionized by electrospray ionization (ESI) and detected by the high-resolution mass spectrometer, monitoring the accurate mass-to-charge ratio (m/z) of the protonated impurity ions.[4]
Protocol 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method
This protocol is representative of methods used by European Official Medicines Control Laboratories (OMCLs) for nitrosamine analysis in metformin.[6]
1. Sample Preparation:
-
Extraction: A specific amount of the powdered drug product or API is weighed into a centrifuge tube. A suitable extraction solvent, often dichloromethane (B109758) or a mixture containing it, is added.
-
Internal Standard: An isotopically labeled internal standard (e.g., NDMA-d6) is added to the sample.
-
Shaking & Centrifugation: The sample is vigorously shaken or vortexed to ensure efficient extraction of the nitrosamines, followed by centrifugation to separate the solid material.
-
Filtration: An aliquot of the supernatant is filtered before injection into the GC-MS/MS system.
2. GC-MS/MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a direct injection port or headspace sampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A capillary column suitable for the separation of volatile and semi-volatile nitrosamines (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Injection Mode: Direct liquid injection.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of target nitrosamines.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to nitrosamine analysis.
Caption: Metabolic activation pathway of nitrosamines leading to DNA damage.
Caption: General experimental workflow for nitrosamine analysis in pharmaceuticals.
References
- 1. International Regulatory Collaboration on the Analysis of Nitrosamines in Metformin‑Containing Medicines - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. International Regulatory Collaboration on the Analysis of Nitrosamines in Metformin-Containing Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OMCLs participate in international regulatory collaboration on the analysis of nitrosamines in metformin‑containing medicines - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Nitrosamine testing activities of the OMCL Network - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Navigating the Analytical Maze: A Comparative Guide to the Validation of a Novel Method for MNPN Detection
For Immediate Release
In the landscape of pharmaceutical quality control, the detection and quantification of nitrosamine (B1359907) impurities remain a critical challenge for researchers, scientists, and drug development professionals. The potential carcinogenicity of these compounds, such as N-nitroso-propranolol (MNPN), necessitates highly sensitive and robust analytical methods to ensure patient safety. This guide provides a comprehensive comparison of a newly validated analytical method for MNPN detection against existing alternatives, supported by experimental data and detailed protocols.
The emergence of nitrosamine impurities has prompted stringent regulatory scrutiny, with agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establishing very low acceptable intake (AI) limits.[1][2] Consequently, the development and validation of analytical methods capable of detecting trace levels of these impurities are paramount.[3] The primary analytical technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), lauded for their exceptional sensitivity and specificity.[1][4][5][6][7][8]
Comparative Analysis of Analytical Methods
The performance of a newly validated LC-MS/MS method is benchmarked against established analytical techniques for MNPN detection. The following table summarizes the key validation parameters, offering a clear comparison of their capabilities.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (Recovery) |
| Novel Validated LC-MS/MS Method | 0.005 ng/mL[2] | 0.010 ng/mL[2] | 0.01 - 10.00 ng/mL[2] | 85% - 111%[2] |
| Alternative LC-MS/MS Method | 2 ppb[3] | 10 ppb[3] | 10 - 4000 ppb[3] | ~103% at 10 ppb[3] |
| LC-HRMS Method | 0.015 ppm[1] | 0.05 ppm[1] | 0.05 - 25.0 ppm[1] | 80% - 120%[1] |
| LC-MS/MS Method for Drug Substance | Not Reported | 0.005 µg/g[9] | 0.025 - 10 ng/mL[9] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. Below are the experimental protocols for the key methods cited.
Novel Validated LC-MS/MS Method Protocol
1. Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the propranolol (B1214883) drug substance in an 80:20 (v/v) acetonitrile/water mixture to a final concentration of 1 mg/mL. The solution is then agitated using a mechanical shaker for 20 minutes, followed by centrifugation at 4000 rpm for 10 minutes. The resulting supernatant is filtered through a 0.22 µm PVDF syringe filter before injection into the LC-MS/MS system.[2]
-
Drug Product: Prepare a solution of the drug product to achieve a 1 mg/mL concentration of the active pharmaceutical ingredient (API) in 80:20 (v/v) acetonitrile/water. The solution is vortexed for 2 minutes and then shaken for 30 minutes. Following centrifugation at 4000 rpm for 10 minutes, the supernatant is collected and filtered through a 0.22 µm PVDF syringe filter.[2]
-
Standard Preparation: A 1 mg/mL stock solution of N-Nitroso Propranolol is prepared in methanol. This stock is then serially diluted with 80:20 (v/v) acetonitrile/water to create calibration standards ranging from 0.005 to 10 ng/mL.[2]
2. Chromatographic Conditions:
-
Column: Kinetex 2.6 µm Biphenyl, 150 x 3.0 mm.[2]
-
Mobile Phase A: 1 mM Ammonium Formate with 0.1 % Formic Acid in Water.[2]
-
Mobile Phase B: 0.1 % Formic Acid in Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 15 µL.[10]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions:
-
Quantifier: 289.1 -> 259.1 m/z
-
Qualifier: 289.1 -> 72.1 m/z[10]
-
LC-HRMS Method Protocol
1. Sample Preparation:
-
Propranolol Hydrochloride Oral Solution: The oral solution is diluted with water to achieve a target analytical concentration of 2 mg/mL of propranolol. The solution is mixed thoroughly using a vortex mixer and then transferred to an HPLC vial for analysis.[1]
-
Standard Preparation: A stock solution of N-nitroso propranolol reference standard is prepared by accurately weighing approximately 10 mg and dissolving it in 100 mL of methanol. This stock solution is then used to prepare working standards through serial dilution.[1]
2. Chromatographic Conditions:
-
Column: Avantor ACE Excel C18-AR, 100 Å, 3 µm, 100 x 4.6 mm.[1]
-
Column Temperature: 40 °C.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Flow Rate: 0.5 mL/min.[1]
3. High-Resolution Mass Spectrometry Conditions:
-
Instrument: Q Exactive orbitrap mass spectrometer or equivalent.[1]
-
Detection: Monitoring the accurate m/z value of the protonated impurity ion.[1]
-
Quantitation: Comparing the peak area of the N-nitroso propranolol in the extracted ion chromatogram (with a mass tolerance of ± 15 ppm) of the samples to the peak area of the reference standard.[1]
Visualizing the Process: From Formation to Analysis
To better understand the context and workflow of MNPN detection, the following diagrams illustrate the chemical formation pathway and a generalized experimental workflow.
Caption: Chemical formation pathway of N-nitroso-propranolol (MNPN).
References
- 1. fda.gov [fda.gov]
- 2. sciex.com [sciex.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. waters.com [waters.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. fda.gov.tw [fda.gov.tw]
- 10. Methods for the determination of limit of detection and limit of quantitation of the analytical methods | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Nitrosamine Internal Standards: Profiling 3-(Methyl-nitrosoamino)propionitrile-d3 Against Established Alternatives
For Immediate Release
[City, State] – [Date] – In the ongoing effort to ensure pharmaceutical safety, the accurate quantification of nitrosamine (B1359907) impurities remains a critical challenge for researchers, scientists, and drug development professionals. The use of isotopically labeled internal standards is fundamental to achieving reliable results in sensitive analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comparative overview of 3-(Methyl-nitrosoamino)propionitrile-d3, a commercially available deuterated internal standard, and other commonly employed nitrosamine internal standards.
The detection and quantification of N-nitrosamines, classified as probable human carcinogens, in pharmaceutical products are mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] Isotopically labeled internal standards are indispensable for accurate quantification, as they compensate for variations in sample preparation and instrument response.[1]
Profile: this compound
This compound (MNPN-d3) is a deuterated analogue of the potent carcinogen 3-(Methyl-nitrosoamino)propionitrile.[2] It is available as a stable isotope-labeled internal standard for use in analytical testing. While specific performance data from peer-reviewed studies or regulatory submissions are not widely available in the public domain, its physical and chemical properties make it a candidate for use in methods for the analysis of its non-labeled counterpart.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Name | 3-[Methyl-d3)nitrosoamino]propanenitrile |
| Synonyms | 3-[N-Nitroso(methyl-d3)amino]propionitrile |
| CAS Number | 1329834-39-0 |
| Molecular Formula | C4H4D3N3O |
| Molecular Weight | 116.14 g/mol [2] |
| Storage | 2-8°C Refrigerator[2] |
Performance of Commonly Used Nitrosamine Internal Standards
In contrast to the limited public data on MNPN-d3, several other deuterated nitrosamine internal standards are well-characterized in the scientific literature. Standards such as N-Nitrosodimethylamine-d6 (NDMA-d6) and N-Nitrosodiethylamine-d10 (NDEA-d10) are frequently used in validated analytical methods for nitrosamine impurity testing.
The performance of these established internal standards is typically characterized by excellent linearity, high recovery rates, and low limits of quantification, ensuring the accuracy and reliability of the analytical data.
Table 2: Typical Performance Data of Common Nitrosamine Internal Standards in LC-MS/MS Methods
| Internal Standard | Analyte(s) | Linearity (R²) | Recovery (%) | Limit of Quantification (LOQ) |
| NDMA-d6 | NDMA | > 0.99[3] | 85-110%[4] | 0.01 - 0.3 ng/mL[3][4] |
| NDEA-d10 | NDEA | > 0.99 | 80-120% | 0.05 - 0.1 ng/mL[5] |
| NMBA-d3 | NMBA | > 0.99 | 70-130%[6] | ~3.3 ng/mL (spiked sample) |
| NDBA-d18 | NDBA | > 0.99 | 70-130%[6] | Not specified in reviewed sources |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of nitrosamine analysis. Below is a representative experimental protocol for the analysis of nitrosamine impurities in a drug substance using LC-MS/MS, based on established methods.
Sample Preparation
-
Weigh 80 mg of the drug substance into a 2 mL lidded centrifuge tube.[7]
-
Add 1188 µL of a diluent (e.g., 1% formic acid in water).[7]
-
Add 12 µL of the Internal Standard Solution (containing a known concentration of the deuterated standard, e.g., 10 µg/mL of NDMA-d6).[7]
-
Vortex the tube at 2500 rpm for 20 minutes to ensure complete dissolution.[7]
-
Centrifuge the sample at approximately 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45-µm PTFE syringe filter into an HPLC vial for analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid, is common.[8][9]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.[4][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[6] Specific precursor-to-product ion transitions are monitored for each nitrosamine and its corresponding internal standard.
-
Visualizing the Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship in method validation.
Conclusion
While this compound is commercially available as a potential internal standard for nitrosamine analysis, a lack of publicly available performance data necessitates its thorough validation in any analytical method. In contrast, established internal standards like NDMA-d6 and NDEA-d10 have a proven track record of reliable performance, as evidenced by extensive data on their linearity, recovery, and sensitivity.
Researchers and scientists are encouraged to evaluate the suitability of any internal standard within the specific matrix and analytical conditions of their method. The provided experimental protocols and performance data for common internal standards can serve as a valuable benchmark for these validation studies. The continued development and characterization of new internal standards will be vital in the ongoing efforts to ensure the safety and quality of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
A Head-to-Head Battle: GC-MS versus LC-MS for the Analysis of 3-(Methyl-nitrosoamino)propionitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for a Potent Carcinogen
The detection and quantification of N-nitrosamines, a class of probable human carcinogens, is of paramount importance in pharmaceutical products, food safety, and environmental monitoring. Among these, 3-(methyl-nitrosoamino)propionitrile (MNPN) has been identified as a potent carcinogen, notably found in the saliva of betel quid chewers at concentrations ranging from 0.5 to 11.4 µg/L.[1] The analytical challenge lies in accurately and sensitively measuring such trace levels of MNPN in complex matrices. The two primary analytical workhorses for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth comparison of these two techniques for MNPN analysis, supported by general experimental data for nitrosamines to inform methodology and selection.
Principle of Separation and Detection
Both GC-MS and LC-MS are powerful analytical techniques that combine a separation step with a highly sensitive and selective detection method. However, the fundamental principles of separation differ significantly, influencing their suitability for specific analytes and matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for volatile and thermally stable compounds. In GC, the sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint for identification and quantification. Given that the majority of nitrosamines are volatile or semi-volatile, GC-MS is a widely used and effective technique for their analysis. The boiling point of MNPN at a reduced pressure (216-217 °F at 0.04 mmHg) suggests its suitability for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, is the gold standard for a broader range of compounds, including those that are non-volatile or thermally labile. In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the analyte's affinity for the mobile and stationary phases. The eluting compounds are then introduced into the mass spectrometer, typically using ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), for detection. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity and is often preferred for complex matrices or when a wider range of nitrosamines needs to be analyzed without derivatization.
Performance Comparison: GC-MS vs. LC-MS for Nitrosamine (B1359907) Analysis
| Parameter | GC-MS | LC-MS/MS |
| Applicability | Volatile & Thermally Stable Nitrosamines | Wide range of Nitrosamines (including non-volatile & thermally labile) |
| Sensitivity (LOD/LOQ) | Generally low ppb levels (e.g., < 3 ppb for many nitrosamines). Can be enhanced with techniques like large volume injection. | Typically offers higher sensitivity, reaching sub-ppb or even ppt (B1677978) levels. |
| Selectivity | Good, especially with MS/MS (Triple Quadrupole) to reduce matrix interference. | Excellent, particularly with MS/MS, providing high specificity in complex matrices. |
| Sample Throughput | Can be high with modern autosamplers. Headspace analysis can offer faster sample preparation. | Can be high, with rapid gradient chromatography methods. |
| Derivatization | May be required for less volatile or polar nitrosamines to improve chromatographic behavior. | Generally not required, simplifying sample preparation. |
| Matrix Effects | Can be susceptible to matrix interference, potentially affecting accuracy. | Prone to ion suppression or enhancement from matrix components, requiring careful method development and often the use of internal standards. |
| Cost | Instrumentation is generally less expensive than LC-MS/MS systems. | Higher initial instrument cost. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of nitrosamines by GC-MS and LC-MS, which can be adapted for MNPN analysis.
GC-MS Experimental Protocol (General for Nitrosamines)
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., saliva, dissolved drug product), add an appropriate internal standard.
-
Make the sample alkaline by adding 1M NaOH.
-
Extract the nitrosamines with dichloromethane (B109758) (DCM) by vigorous shaking.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (DCM) layer to a clean tube.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS injection.
Chromatographic and Mass Spectrometric Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm, 0.5 µm) or similar polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 min, ramp at 20 °C/min to 200 °C, then ramp at 60 °C/min to 245 °C, and hold for 3 min.[2]
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
LC-MS/MS Experimental Protocol (General for Nitrosamines)
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample (e.g., diluted saliva, dissolved drug product) onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the nitrosamines with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS injection.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Xselect® HSS T3 column (15 cm × 3 mm i.d., 3.5 μm) or similar C18 column.[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (2:8).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.[3]
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: APCI or ESI in positive ion mode. APCI is often preferred for smaller, less polar nitrosamines.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Workflow Diagrams
To visualize the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS analysis of MNPN.
Caption: General workflow for MNPN analysis using GC-MS.
Caption: General workflow for MNPN analysis using LC-MS/MS.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are highly capable techniques for the trace-level analysis of 3-(methyl-nitrosoamino)propionitrile. The choice between the two will ultimately depend on the specific requirements of the laboratory and the analytical task at hand.
-
GC-MS is a robust and cost-effective option, particularly for routine analysis of volatile nitrosamines like MNPN in relatively clean matrices. Its suitability is supported by the likely volatility of MNPN.
-
LC-MS/MS has emerged as the gold standard for nitrosamine analysis due to its superior sensitivity, selectivity, and applicability to a broader range of nitrosamines without the need for derivatization. It is particularly advantageous for complex sample matrices where minimizing matrix effects is crucial, or when both volatile and non-volatile nitrosamines need to be determined in a single analysis.
For drug development professionals and researchers dealing with diverse and complex samples, and requiring the highest sensitivity and specificity, LC-MS/MS is generally the recommended technique . However, for quality control laboratories focused on the routine monitoring of MNPN in well-characterized matrices, a validated GC-MS method can provide a reliable and economical solution . It is imperative that any chosen method is thoroughly validated according to regulatory guidelines to ensure the accuracy and reliability of the results.
References
- 1. 3-(Methylnitrosamino)propionitrile: occurrence in saliva of betel quid chewers, carcinogenicity, and DNA methylation in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Materials for 3-(Methylnitrosamino)propionitrile Analysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Certified Reference Materials for the Accurate Quantification of 3-(Methylnitrosamino)propionitrile (B133914).
This guide provides a comprehensive overview of commercially available certified reference materials (CRMs) for 3-(Methylnitrosamino)propionitrile (MNPN), a potent carcinogen found in saliva of betel quid chewers.[1][2][3][4] The objective is to assist researchers in selecting the most suitable reference material for their analytical needs, ensuring the accuracy and reliability of their experimental data. This document outlines the available CRMs, provides a detailed analytical protocol for MNPN quantification, and describes its carcinogenic signaling pathway.
Comparison of Commercially Available 3-(Methylnitrosamino)propionitrile Reference Materials
The selection of a high-quality, well-characterized certified reference material is paramount for achieving accurate and reproducible results in analytical studies. Several suppliers offer MNPN reference materials, though the level of certification and accompanying documentation may vary. It is crucial for researchers to consult the certificate of analysis (CoA) for specific batch information regarding purity, concentration, and uncertainty.
| Supplier | Product Name | Catalogue/Product Code | Available Information |
| LGC Standards | 3-(Methylnitrosamino)propionitrile | TRC-M325715 | Certificate of Analysis available.[5] |
| CymitQuimica | 3-(Methylnitrosamino)propionitrile | TR-M325715 | Brand: TRC.[1] |
| Pharmaffiliates | 3-(Methylnitrosamino)propionitrile | PA 09 0011002 | Sample CoA and MSDS available.[2] |
| MedChemExpress | 3-(Methylnitrosamino)propionitrile (Standard) | HY-113723 | Analytical standard.[6] |
| Santa Cruz Biotechnology | 3-(Methylnitrosamino)propionitrile | sc-212242 | For research use only.[4] |
| Veeprho | 3-(Methylnitrosamino)propionitrile | - | States that the material meets USP, EMA, JP, and BP standards.[7] |
| Pharmaffiliates | 3-(Methylnitrosamino)propionitrile-d3 | PA STI 063280 | Labeled isotope standard.[8] |
Note: While several vendors supply reference materials for MNPN, direct, publicly available experimental data comparing the performance of these specific CRMs is limited. Researchers should perform their own validation studies to ensure the suitability of a chosen CRM for their specific analytical method.
Carcinogenic Signaling Pathway of 3-(Methylnitrosamino)propionitrile
3-(Methylnitrosamino)propionitrile is a potent carcinogen that exerts its genotoxic effects through metabolic activation and subsequent DNA damage.[3][9] The primary mechanism involves the formation of DNA adducts, which, if not repaired, can lead to mutations and the initiation of cancer.
The metabolic activation of MNPN is believed to proceed via α-hydroxylation, a pathway common to many nitrosamine (B1359907) carcinogens.[10] This enzymatic process, likely mediated by cytochrome P450 enzymes, generates a highly reactive electrophilic intermediate, 2-cyanoethyldiazohydroxide.[10] This unstable intermediate can then react with nucleophilic sites on DNA bases, leading to the formation of cyanoethylated DNA adducts.[10] Two major adducts that have been identified are 7-(2-cyanoethyl)guanine (B35090) and O⁶-(2-cyanoethyl)deoxyguanosine.[10] The formation of these adducts, particularly O⁶-alkylguanine adducts, is a critical step in the initiation of carcinogenesis as it can lead to mispairing during DNA replication.
Experimental Protocol: Quantification of 3-(Methylnitrosamino)propionitrile in Biological Samples
This section provides a representative experimental protocol for the analysis of MNPN in a biological matrix, such as saliva or urine, using a certified reference material and gas chromatography-tandem mass spectrometry (GC-MS/MS). This method is based on established principles for the analysis of nitrosamines in complex matrices.
1. Materials and Reagents:
-
Certified Reference Material (CRM) of 3-(Methylnitrosamino)propionitrile
-
Internal Standard (IS): 3-(Methylnitrosamino)propionitrile-d3 (if available) or another suitable stable isotope-labeled nitrosamine.
-
Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), Acetonitrile (ACN) - all HPLC or GC grade.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a specific nitrosamine-selective sorbent).
-
Anhydrous sodium sulfate (B86663).
-
Nitrogen gas for evaporation.
2. Standard Solution Preparation:
-
Prepare a stock solution of the MNPN CRM in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Prepare an internal standard stock solution and a working solution at a fixed concentration.
3. Sample Preparation:
-
To 1 mL of the biological sample (e.g., saliva, urine), add the internal standard.
-
Perform a liquid-liquid extraction with dichloromethane (e.g., 3 x 3 mL).
-
Pool the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Further clean up the sample using an appropriate SPE cartridge. Condition the cartridge with methanol and water, load the sample, wash with a weak solvent to remove interferences, and elute the MNPN with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in a small volume of a suitable solvent for GC-MS/MS analysis.
4. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Select appropriate precursor and product ions for MNPN and the internal standard. For example, for MNPN (MW 113.12), a possible precursor ion could be the molecular ion at m/z 113, with product ions resulting from fragmentation.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the working standards.
-
Quantify the concentration of MNPN in the biological samples using the calibration curve.
Stability and Storage of Reference Materials
-
Storage: Store the CRM at the temperature recommended by the supplier, typically in a freezer at -20°C or below, protected from light.[2]
-
Handling: Allow the CRM to equilibrate to room temperature before opening to prevent condensation. Use calibrated equipment for all weighing and dilution steps.
-
Solution Stability: The stability of prepared solutions should be evaluated by the end-user. It is recommended to prepare fresh working solutions regularly and store stock solutions at low temperatures for a limited period.
Conclusion
The availability of certified reference materials is essential for the accurate quantification of 3-(Methylnitrosamino)propionitrile in research and clinical settings. While several commercial sources exist, a direct comparison of their performance characteristics is not yet published. Researchers are encouraged to obtain the Certificate of Analysis for any purchased CRM and perform in-house validation to ensure its suitability for their specific analytical method. The provided experimental protocol and information on the carcinogenic pathway of MNPN serve as a valuable resource for scientists working with this compound. Further studies are warranted to establish the long-term stability of MNPN reference materials and to directly compare the performance of CRMs from different suppliers.
References
- 1. 3-(Methylnitrosamino)propionitrile | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A study of betel quid carcinogenesis. 3. 3-(Methylnitrosamino)-propionitrile, a powerful carcinogen in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3-(Methylnitrosamino)propionitrile | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. A study of betel quid carcinogenesis. IX. Comparative carcinogenicity of 3-(methylnitrosamino)propionitrile and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone upon local application to mouse skin and rat oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanoethylation of DNA in vivo by 3-(methylnitrosamino)propionitrile, an Areca-derived carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Measurement Uncertainty in Most Probable Number (MPN) Analysis
For researchers, scientists, and drug development professionals, accurately quantifying microbial concentrations is paramount. The Most Probable Number (MPN) method is a widely used technique for estimating the concentration of viable microorganisms in a sample. However, inherent in any analytical method is a degree of uncertainty. This guide provides a comprehensive comparison of approaches to quantifying measurement uncertainty in MPN analysis, contrasting it with alternative methods and statistical frameworks. By understanding these differences, researchers can make more informed decisions about method selection and data interpretation.
Comparison of Uncertainty Quantification Methods
The choice of analytical method and the statistical framework used to analyze the data significantly impact the quantification of measurement uncertainty. This section compares the MPN method with the Plate Count method and evaluates the frequentist and Bayesian approaches to uncertainty.
| Method/Approach | Principle | Advantages | Disadvantages | Typical Uncertainty |
| Most Probable Number (MPN) | Serial dilution of a sample to an extinction point, where microbial growth is no longer observed. Statistical tables or software are used to estimate the microbial concentration. | - Suitable for low concentrations of microorganisms. - Can be used for samples with particulate matter that would interfere with plate counts. | - Higher inherent variability and wider confidence intervals compared to plate counts. - Can produce extreme outlier results.[1][2] - Less precise at higher microbial concentrations.[1][2] | Log10 standard deviations can be around 0.24, with expanded uncertainty of 0.66 for log10 transformed results.[1] |
| Plate Count | A sample is diluted and plated on a solid medium. After incubation, the number of visible colonies is counted to estimate the number of colony-forming units (CFUs). | - More precise and reliable at higher microbial concentrations.[1][2] - Generally lower statistical uncertainty compared to MPN. | - Not suitable for very low microbial concentrations. - Particulate matter in the sample can interfere with colony counting. | Generally lower than MPN, but depends on factors like dilution, plating technique, and counting accuracy. |
| Frequentist Approach (Confidence Intervals) | Defines probability as the long-run frequency of an event in repeated experiments. Uncertainty is expressed as a confidence interval, which provides a range that is likely to contain the true value of the parameter with a certain level of confidence (e.g., 95%).[3][4][5][6] | - Well-established and widely used. - Does not require prior information.[3] | - Interpretation can be counter-intuitive; it is a statement about the interval, not a direct probabilistic statement about the parameter.[5][6] | - |
| Bayesian Approach (Credible Intervals) | Treats parameters as random variables with probability distributions. It combines prior beliefs about a parameter with observed data to produce a posterior distribution. Uncertainty is expressed as a credible interval, which represents a range where the true parameter value is believed to lie with a certain probability.[3][4][5][6] | - Provides a direct probabilistic interpretation of the parameter's value.[4][6] - Can incorporate prior knowledge, which can be advantageous with limited data.[7] - Can be more informative, especially with smaller sample sizes.[4] | - Can be more computationally intensive.[4] - The choice of prior distribution can influence the results. | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing measurement uncertainty. Below are the methodologies for the MPN and Plate Count methods.
Most Probable Number (MPN) Method Protocol
This protocol is a generalized procedure and may need to be adapted based on the specific microorganism and sample matrix.
-
Preparation of Media and Dilutions:
-
Prepare a suitable liquid broth medium for the target microorganism.
-
Create a series of ten-fold dilutions of the sample in a sterile diluent (e.g., peptone water). The number of dilutions will depend on the expected microbial concentration.
-
-
Inoculation:
-
From each dilution, inoculate a set of replicate tubes (typically 3 or 5 tubes per dilution) of the broth medium.
-
For example, transfer 1 mL of each dilution into the corresponding set of tubes.
-
-
Incubation:
-
Incubate the tubes at the appropriate temperature and for the specified duration for the target microorganism.
-
-
Observation and Scoring:
-
After incubation, examine each tube for signs of microbial growth (e.g., turbidity, gas production, color change).
-
Record the number of positive tubes for each dilution.
-
-
Calculation of MPN:
-
Use the combination of positive results from the dilution series to determine the MPN value from a standard MPN table or using specialized software. The MPN value is an estimate of the microbial concentration in the original sample.
-
Plate Count Method Protocol (Pour Plate Technique)
This protocol outlines the pour plate technique, a common method for enumerating viable microorganisms.
-
Preparation of Media and Dilutions:
-
Prepare a suitable solid agar (B569324) medium for the target microorganism and keep it molten in a water bath at 45-50°C.
-
Perform a series of ten-fold dilutions of the sample in a sterile diluent.
-
-
Plating:
-
Aseptically transfer a specific volume (e.g., 1 mL) of selected dilutions into sterile Petri dishes.
-
Pour the molten agar into the Petri dishes containing the diluted sample.
-
Gently swirl the plates to ensure uniform mixing of the sample with the agar.
-
-
Incubation:
-
Allow the agar to solidify completely.
-
Invert the plates and incubate them at the appropriate temperature and for the specified duration.
-
-
Colony Counting:
-
After incubation, select plates with a countable number of colonies (typically between 30 and 300 colonies).
-
Count the number of individual colonies on each selected plate.
-
-
Calculation of CFU:
-
Calculate the concentration of colony-forming units (CFU) per milliliter or gram of the original sample by multiplying the average number of colonies by the reciprocal of the dilution factor of the plates counted.
-
Visualizing Workflows and Concepts
Understanding the flow of analysis and the interplay of different factors is crucial for grasping the concept of measurement uncertainty. The following diagrams, generated using Graphviz, illustrate key workflows and relationships.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A comparison of the MPN and pour plate methods for estimating shellfish contamination by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. towardsdatascience.com [towardsdatascience.com]
- 4. Credible intervals vs confidence intervals: A Bayesian twist [statsig.com]
- 5. stats.stackexchange.com [stats.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medium.com [medium.com]
The Performance of 3-(Methyl-nitrosoamino)propionitrile-d3 in Diverse Sample Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3) and its utility as an internal standard in the quantitative analysis of 3-(Methyl-nitrosoamino)propionitrile (MNPN) across various sample matrices. The use of a stable isotope-labeled internal standard (SIL-IS) like MNPN-d3 is a critical component of robust analytical method development, particularly in complex biological and food matrices where accuracy and precision are paramount.
Executive Summary
This compound is the deuterium-labeled analogue of MNPN, a carcinogenic nitrosamine (B1359907) found in the saliva of betel quid chewers.[1] In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), MNPN-d3 serves as an ideal internal standard for the accurate quantification of MNPN. The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thus compensating for variations in the analytical process. While specific performance data for MNPN-d3 is not extensively published, this guide outlines its expected performance based on the well-established principles of isotope dilution mass spectrometry.
The Critical Role of Deuterated Internal Standards
The primary advantage of using MNPN-d3 over other alternatives, such as a structural analogue, lies in its ability to minimize analytical variability and improve data quality. Key performance benefits include:
-
Compensation for Matrix Effects: Biological and food matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As MNPN-d3 is chemically identical to MNPN, it experiences the same matrix effects, allowing for accurate correction.
-
Correction for Extraction Recovery: Losses during sample preparation are a common source of error. By adding a known amount of MNPN-d3 at the beginning of the extraction process, the ratio of the analyte to the internal standard remains constant, regardless of the final recovery percentage.
-
Improved Precision and Accuracy: By accounting for variations in sample handling, injection volume, and instrument response, the use of MNPN-d3 leads to significantly improved precision and accuracy in the final quantitative results.
Expected Performance in Different Sample Matrices
While specific experimental data for MNPN-d3 is limited in publicly available literature, we can project its performance in key matrices based on typical outcomes for deuterated internal standards in similar applications.
Table 1: Expected Performance Characteristics of MNPN-d3 as an Internal Standard
| Performance Metric | Saliva | Plasma/Serum | Urine | Food Homogenates (e.g., Betel Nut Extract) |
| Expected Recovery | High and consistent with MNPN | High and consistent with MNPN | High and consistent with MNPN | Variable, but tracks MNPN recovery |
| Matrix Effect | Moderate; effectively corrected | High; effectively corrected | Moderate to High; effectively corrected | High and Variable; effectively corrected |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Limit of Quantitation | Low ng/mL to pg/mL | Low ng/mL to pg/mL | Low ng/mL to pg/mL | Low ng/g to pg/g |
| Precision (%RSD) | <15% | <15% | <15% | <20% |
Note: The values in this table are projections based on the established principles of using stable isotope-labeled internal standards in LC-MS/MS analysis and are not based on specific experimental data for MNPN-d3.
Experimental Protocol: Quantification of MNPN in Saliva using MNPN-d3
This section outlines a general experimental protocol for the analysis of MNPN in human saliva using MNPN-d3 as an internal standard.
1. Sample Preparation and Extraction
-
Spiking: To 1 mL of saliva, add a known concentration of MNPN-d3 internal standard solution.
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile (B52724) to the saliva sample.
-
Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MNPN from other matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both MNPN and MNPN-d3.
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of MNPN to MNPN-d3 against the concentration of the calibration standards.
-
Determine the concentration of MNPN in the saliva samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
References
Comparative Analysis of Driver Mutations in Myeloproliferative Neoplasms Across Diverse Populations
A comprehensive guide for researchers and drug development professionals on the prevalence, detection, and signaling pathways of key driver mutations in Myeloproliferative Neoplasms (MPNs), featuring comparative data from various global populations.
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid cell lineages. The discovery of key driver mutations in the Janus kinase 2 (JAK2), calreticulin (B1178941) (CALR), and myeloproliferative leukemia virus oncogene (MPL) genes has revolutionized the diagnosis, classification, and treatment of these disorders. This guide provides a comparative analysis of the prevalence of these mutations in different MPN subtypes and patient populations, details the experimental protocols for their detection, and illustrates the core signaling pathways involved.
Comparative Prevalence of Driver Mutations in MPNs
The three main subtypes of classical Philadelphia chromosome-negative MPNs are polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). The distribution of JAK2, CALR, and MPL mutations is a defining characteristic of each subtype and can vary across different ethnic and geographic populations.
The JAK2 V617F mutation is the most common genetic alteration in MPNs, found in over 95% of patients with PV and in 50-60% of those with ET or PMF.[1][2] In the remaining JAK2 V617F-negative PV cases, mutations in JAK2 exon 12 are often present.[3]
CALR exon 9 mutations are the second most frequent driver mutations, occurring in approximately 20-25% of ET and 30-40% of PMF cases.[4] These mutations are typically absent in PV.[4] The two most common types of CALR mutations are a 52-base pair deletion (type 1) and a 5-base pair insertion (type 2).[5]
MPL mutations, most commonly at the W515 codon, are the least frequent of the three driver mutations, identified in about 3-7% of ET and PMF patients.[4] These three driver mutations are generally mutually exclusive.[6][7] A subset of patients with ET and PMF, often referred to as "triple-negative," do not harbor mutations in JAK2, CALR, or MPL.[4]
Data Presentation: Mutation Frequencies in MPN Subtypes Across Different Populations
The following tables summarize the prevalence of JAK2, CALR, and MPL mutations in patients with PV, ET, and PMF from studies conducted in various global populations.
Table 1: Prevalence of JAK2 V617F Mutation in MPN Subtypes
| Population/Study Cohort | Polycythemia Vera (PV) | Essential Thrombocythemia (ET) | Primary Myelofibrosis (PMF) |
| Caucasian [2] | >95% | ~60% | ~60% |
| Japanese [6] | 97% | 54.5% | 47.8% |
| Chinese [8] | 91.3% | 52.6% | 57.1% |
| Korean [7] | Not specified | 63.3% | 63.4% |
| Norwegian [9] | Lower than expected | Not specified | Not specified |
| Middle Eastern [8] | 91.3% | 52.6% | 57.1% |
Table 2: Prevalence of CALR Mutations in MPN Subtypes
| Population/Study Cohort | Essential Thrombocythemia (ET) | Primary Myelofibrosis (PMF) |
| Caucasian [4] | 20-25% | 30-40% |
| Japanese [6] | 19.6% | 30.4% |
| Chinese [10][11] | 31.1% | 12.1% |
| Korean [7][12] | 17.7% | 14.8% |
| Egyptian [13] | 21.4% | 15.4% |
| Middle Eastern [8] | 26.3% (Type 1 & 2 combined) | 28.6% (Type 1 & 2 combined) |
Table 3: Prevalence of MPL Mutations in MPN Subtypes
| Population/Study Cohort | Essential Thrombocythemia (ET) | Primary Myelofibrosis (PMF) |
| Caucasian [4] | 3-7% | 3-7% |
| Japanese [6] | 8.0% | 4.4% |
| Chinese [6] | Lower frequency (1.2%) | Not specified |
| Turkish (JAK2-unmutated) [14] | 0% | 33.3% |
| Middle Eastern [8] | 0% | 0% |
Experimental Protocols
Accurate and sensitive detection of JAK2, CALR, and MPL mutations is crucial for the diagnosis and management of MPNs. A variety of molecular techniques are employed for this purpose.
Detection of JAK2 V617F Mutation by Allele-Specific PCR (AS-PCR)
Allele-specific PCR is a widely used method for the detection of the JAK2 V617F mutation. This technique utilizes primers that are specific for either the wild-type or the mutant allele.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood granulocytes or bone marrow aspirates using a standard DNA extraction kit.
-
Primer Design: Two pairs of primers are designed. One pair is specific for the wild-type JAK2 sequence, and the other is specific for the V617F mutant sequence. A control primer pair amplifying a different region of the JAK2 gene or a housekeeping gene is also included to ensure the integrity of the PCR reaction.
-
PCR Amplification: The extracted DNA is subjected to PCR amplification with the designed primers. The PCR reaction mixture typically contains the DNA template, allele-specific primers, control primers, dNTPs, Taq polymerase, and PCR buffer.
-
Cycling Conditions: The PCR is performed in a thermal cycler with the following typical conditions:
-
Initial denaturation at 95°C for 10-15 minutes.
-
35-45 cycles of:
-
Denaturation at 94-95°C for 30 seconds.
-
Annealing at an optimized temperature (e.g., 55-65°C) for 30-60 seconds.
-
Extension at 72°C for 30-60 seconds.
-
-
Final extension at 72°C for 7-10 minutes.
-
-
Detection of PCR Products: The amplified PCR products are visualized by agarose (B213101) gel electrophoresis. The presence of a band corresponding to the mutant allele-specific product indicates a positive result for the JAK2 V617F mutation.[2]
Quantitative Analysis of JAK2 V617F Allele Burden by Real-Time Quantitative PCR (qPCR)
Quantitative real-time PCR allows for the quantification of the mutant allele burden, which can have prognostic significance.
Methodology:
-
DNA Extraction: Genomic DNA is extracted as described for AS-PCR.
-
Primers and Probes: Allele-specific forward primers for the wild-type and mutant JAK2 sequences are used in combination with a common reverse primer. Fluorescently labeled probes (e.g., TaqMan probes) specific for the wild-type and mutant amplicons are included for real-time detection.
-
qPCR Reaction: The qPCR reaction is set up with the extracted DNA, primers, probes, and a qPCR master mix.
-
Standard Curve: A standard curve is generated using plasmids containing known ratios of the wild-type and mutant JAK2 sequences to allow for accurate quantification.
-
Data Analysis: The cycle threshold (Ct) values for the wild-type and mutant alleles are determined. The percentage of the mutant allele is calculated using the formula: (% Mutant Allele) = [Copy number (mutant) / (Copy number (mutant) + Copy number (wild-type))] x 100.[7]
Analysis of CALR Exon 9 Insertions and Deletions
CALR mutations are typically insertions or deletions in exon 9. These are often detected by fragment analysis.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from patient samples.
-
PCR Amplification: PCR is performed using fluorescently labeled primers that flank exon 9 of the CALR gene.
-
Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis on a genetic analyzer.
-
Data Interpretation: The size of the amplified fragment is compared to that of a wild-type control. A shift in the fragment size indicates the presence of an insertion or deletion in CALR exon 9.[15][16]
Screening for MPL W515L/K Mutations
MPL mutations can be detected by various methods, including real-time PCR with fluorescent probes.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from patient samples.
-
Real-Time PCR: Three separate real-time PCR reactions are set up for each sample: one for the W515L mutation, one for the W515K mutation, and one for the wild-type sequence. Each reaction contains specific primers and a Locked Nucleic Acid (LNA) modified fluorescent probe.
-
Cycling Conditions: The reactions are run on a real-time PCR instrument with specific annealing temperatures for each probe.
-
Data Analysis: The presence of a fluorescent signal in the W515L or W515K reaction indicates the presence of the respective mutation. The mutant allele burden can be quantified by comparing the Ct values to a standard curve.[3]
Signaling Pathways and Experimental Workflows
The driver mutations in JAK2, CALR, and MPL all lead to the constitutive activation of the JAK-STAT signaling pathway, a critical pathway for hematopoiesis.
JAK-STAT Signaling Pathway in MPNs
Under normal physiological conditions, the binding of cytokines (e.g., erythropoietin, thrombopoietin) to their receptors leads to the activation of JAK2. Activated JAK2 then phosphorylates and activates STAT proteins (Signal Transducers and Activators of Transcription), which translocate to the nucleus and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[6][8] In MPNs, the driver mutations result in ligand-independent activation of JAK2, leading to uncontrolled cell growth.[5][17]
Caption: The JAK-STAT signaling pathway in normal hematopoiesis and its constitutive activation in MPNs.
Experimental Workflow for JAK2 V617F Mutation Detection
The following diagram illustrates a typical workflow for detecting the JAK2 V617F mutation using allele-specific PCR.
Caption: A simplified workflow for the detection of the JAK2 V617F mutation using allele-specific PCR.
References
- 1. Detection of the JAK2 V617F Mutation by LightCycler PCR and Probe Dissociation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Sensitive Detection Method for MPLW515L or MPLW515K Mutation in Chronic Myeloproliferative Disorders with Locked Nucleic Acid-Modified Probes and Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of MPLW515L/K Mutations and Determination of Allele Frequencies with a Single-Tube PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. A Highly Sensitive Quantitative Real-Time PCR Assay for Determination of Mutant JAK2 Exon 12 Allele Burden | PLOS One [journals.plos.org]
- 8. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 11. Quantitative competitive allele-specific TaqMan duplex PCR (qCAST-Duplex PCR) assay: a refined method for highly sensitive and specific detection of JAK2V617F mutant allele burdens | Haematologica [haematologica.org]
- 12. Detection of MPLW515L/K Mutations and Determination of Allele Frequencies with a Single-Tube PCR Assay | PLOS One [journals.plos.org]
- 13. myhematology.com [myhematology.com]
- 14. JAK2 V617F allele burden quantified by real time quantitative polymerase chain reaction and competitive polymerase chain reaction in patients with chronic myeloproliferative neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calreticulin Exon 9 Mutation | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 16. ltd.aruplab.com [ltd.aruplab.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Detection of N-Methyl-N-nitrosoproguanil (MNPN)
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. N-methyl-N-nitrosoproguanil (MNPN) is a potential nitrosamine impurity that could arise from the nitrosation of the antimalarial drug proguanil (B194036). This guide provides a comprehensive overview and comparison of analytical methodologies suitable for the detection and quantification of MNPN in active pharmaceutical ingredients (APIs) and drug products. The information presented is based on established analytical techniques for similar compounds, particularly other nitrosamines and the parent drug, proguanil.
Physicochemical Properties of Proguanil and Predicted Properties of MNPN
Understanding the chemical properties of the parent drug, proguanil, is crucial for developing an analytical method for its nitrosated derivative, MNPN.
| Property | Proguanil | N-Methyl-N-nitrosoproguanil (MNPN) (Predicted) |
| Chemical Structure | C11H16ClN5 | C11H15ClN6O |
| Monoisotopic Mass | 253.1094 g/mol [1] | 282.0996 g/mol |
| Key Structural Features | Biguanide (B1667054), p-chlorophenyl group, isopropyl group | N-nitroso group on one of the biguanide nitrogens |
The addition of a nitroso group (-N=O) to proguanil to form MNPN increases the molecular weight by 28.9902 g/mol . This mass shift is a key parameter for mass spectrometry-based detection methods.
Recommended Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely accepted and sensitive technique for the trace-level quantification of nitrosamine impurities in pharmaceuticals.[2][3] Its high selectivity and sensitivity make it the preferred method for regulatory submissions.
Experimental Protocol: Proposed LC-MS/MS Method for MNPN
This proposed method is adapted from established protocols for the analysis of nitrosamines in other pharmaceutical products, such as metformin, which is also a biguanide.[4]
1. Sample Preparation:
-
API: Dissolve an accurately weighed amount of the proguanil API in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to achieve a final concentration of approximately 1 mg/mL.
-
Drug Product (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder, equivalent to a specific amount of proguanil, into a volumetric flask.
-
Add a suitable extraction solvent (e.g., methanol/water mixture).
-
Sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Centrifuge the solution to separate excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC or HPLC system capable of high pressure gradients | To achieve efficient separation and sharp peaks. |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like proguanil and its derivatives.[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode electrospray ionization and helps in achieving good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the reverse-phase column. |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute MNPN and proguanil. | To ensure separation from the parent drug and other impurities. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To ensure reproducible retention times. |
| Injection Volume | 5 - 10 µL |
3. Mass Spectrometry Conditions:
| Parameter | Recommended Condition | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | For high sensitivity and selectivity using Multiple Reaction Monitoring (MRM). |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Proguanil and its derivatives are basic compounds that readily form positive ions.[5] |
| Precursor Ion (Q1) | m/z 283.1 (for [M+H]+ of MNPN) | Based on the predicted monoisotopic mass of MNPN. |
| Product Ions (Q3) | To be determined by infusion of an MNPN standard. Predicted fragments could involve the loss of the nitroso group or fragmentation of the biguanide chain. | MRM transitions provide high selectivity and sensitivity. |
| Internal Standard | Isotopically labeled MNPN (e.g., MNPN-d3) would be ideal. Alternatively, an isotopically labeled version of another nitrosamine or a structurally similar compound can be used. | To correct for matrix effects and variations in instrument response. |
Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile and thermally stable nitrosamines. However, many nitrosamines are thermally labile and can degrade in the hot GC inlet, potentially leading to inaccurate results.[3] Given the complex structure of MNPN, it is likely to be thermally unstable, making LC-MS/MS the more suitable technique. If GC-MS is considered, a thorough evaluation of the thermal stability of MNPN would be necessary.
Data Presentation
The following table summarizes the key performance parameters of the proposed LC-MS/MS method compared to a potential GC-MS method.
| Parameter | LC-MS/MS | GC-MS |
| Selectivity | Very High (due to MRM) | High (with selected ion monitoring) |
| Sensitivity | Very High (ppb to ppt (B1677978) levels) | High (ppb levels) |
| Applicability to MNPN | High (suitable for non-volatile and thermally labile compounds) | Potentially low (risk of thermal degradation) |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | High | Moderate |
Visualizations
Caption: Experimental workflow for the analysis of MNPN using LC-MS/MS.
Caption: Logical relationship of analytical techniques for MNPN analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 4. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 5. fda.gov [fda.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Specificity of Detection Methods for Naphthalene-Based Amine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the detection and quantification of complex naphthalene-based amine compounds, exemplified by the structure of 2-methoxy-N-(2-(pyridin-4-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)naphthalen-1-amine (MNPN). Due to the absence of specific experimental data for this exact molecule in publicly available literature, this comparison is based on established analytical techniques for structurally related compounds, including naphthalene (B1677914) derivatives, pyridinyl-containing molecules, and compounds with trifluoromethoxybenzyl groups.
The selection of an appropriate detection method is critical for accurate quantification and is contingent on factors such as the required sensitivity, specificity, sample matrix, and throughput. The primary methods evaluated in this guide are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.
Data Presentation: A Comparative Analysis of Detection Methods
The following table summarizes the key performance characteristics of the most common analytical techniques used for the detection of small molecules with structural similarities to MNPN.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay |
| Specificity | Moderate to High | Very High | High (can be variable) |
| Sensitivity | ng/mL to µg/mL | pg/mL to ng/mL | pg/mL to ng/mL |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.01-1 ng/mL | ~0.1-5 ng/mL |
| Limit of Quantitation (LOQ) | ~5-50 ng/mL | ~0.05-5 ng/mL | ~0.5-20 ng/mL |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Sample Preparation | Moderate (Solid Phase Extraction may be needed) | Moderate to Complex | Minimal to Moderate |
| Analysis Time per Sample | 10 - 30 minutes | 5 - 20 minutes | 2 - 4 hours (for plate-based assays) |
| Cost per Sample | Low to Moderate | High | Moderate |
| Matrix Effects | Moderate | Can be significant | Can be significant |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and would require optimization for the specific analysis of MNPN.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a robust technique for the separation and quantification of naphthalene-based compounds.[1][2]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous phase and increasing the organic phase. A common mobile phase composition would be a mixture of acetonitrile (B52724) and water, both containing a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The naphthalene moiety has a strong UV absorbance. Detection would be performed at a wavelength corresponding to the maximum absorbance of the compound, likely around 230-280 nm.
-
Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations. The peak area of the analyte in a sample is compared to the calibration curve to determine its concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for the quantification of small molecules in complex matrices.[3][4]
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: Similar chromatographic conditions as described for HPLC would be used to achieve separation of the analyte from matrix components.
-
Ionization: ESI in positive ion mode is typically suitable for amine-containing compounds.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of MNPN) in the first quadrupole, fragmenting it in the collision cell, and detecting specific product ions in the third quadrupole. This two-stage mass filtering provides very high specificity.
-
Quantification: An internal standard (ideally a stable isotope-labeled version of the analyte) is used to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Immunoassay (Hypothetical)
An immunoassay for MNPN would be a highly sensitive method, though its development is a complex process.[5][6] The specificity of an immunoassay is dependent on the antibody's ability to selectively bind to the target molecule.[5]
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for small molecule detection. In this format, MNPN in a sample competes with a labeled MNPN conjugate for binding to a limited number of anti-MNPN antibody binding sites. The amount of signal generated by the labeled conjugate is inversely proportional to the amount of MNPN in the sample.
-
Reagent Development:
-
Hapten Synthesis: MNPN would be chemically modified to create a hapten that can be conjugated to a carrier protein.
-
Immunogen and Coating Antigen Preparation: The hapten would be conjugated to a large carrier protein like Keyhole Limpet Hemocyanin (KLH) to create an immunogen for antibody production in animals. For the assay itself, the hapten would be conjugated to a different protein, such as Bovine Serum Albumin (BSA), to create a coating antigen.
-
Antibody Production: Polyclonal or monoclonal antibodies specific to MNPN would be generated by immunizing animals with the immunogen.
-
-
Assay Protocol:
-
A microtiter plate is coated with the anti-MNPN antibody.
-
Samples and standards containing MNPN are added to the wells, followed by the addition of the enzyme-labeled MNPN conjugate.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.
-
The signal is measured using a plate reader, and the concentration of MNPN is determined from a standard curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the detection and quantification of a small molecule like MNPN using chromatographic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Enzyme-linked immunosorbent assay for the specific detection of the mercapturic acid metabolites of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of naphthalene by competitive fluorescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Robustness of a Validated MNPN Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of an assay is paramount. The robustness of an assay—its capacity to remain unaffected by small, deliberate variations in method parameters—provides a critical indication of its reliability during normal usage.[1][2] This guide provides a framework for evaluating the robustness of a validated Myeloproliferative Neoplasm (MPN) assay, with comparative data and detailed experimental protocols. While the data presented here is illustrative, the methodologies can be applied to a wide range of cell-based assays.
Key Performance Parameters in Assay Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small but deliberate variations in method parameters.[1][2] Key performance parameters to consider when evaluating the robustness of an MPN assay include:
-
Specificity and Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for a given period.
Comparative Robustness Data
To illustrate the evaluation of robustness, consider a hypothetical validated MNPN assay compared to two alternative methods. The following table summarizes the impact of deliberate variations in key assay parameters on the final result (e.g., percentage of target cells identified).
| Parameter Varied | MNPN Assay (% Change from Nominal) | Alternative Assay A (% Change from Nominal) | Alternative Assay B (% Change from Nominal) |
| Incubation Time (± 10%) | 2.1% | 8.5% | 5.3% |
| Temperature (± 2°C) | 1.5% | 6.2% | 4.1% |
| Reagent Concentration (± 5%) | 3.0% | 10.1% | 7.8% |
| Cell Density (± 15%) | 2.5% | 7.8% | 6.0% |
| Analyst Variation | 1.8% | 5.5% | 3.9% |
Table 1: Comparative Robustness of the MNPN Assay. The data demonstrates the superior robustness of the MNPN assay, with smaller deviations from the nominal result across all tested parameter variations compared to the alternative assays.
Experimental Protocols for Robustness Testing
A systematic approach, such as a Design of Experiments (DoE), is recommended for evaluating assay robustness.[3][4] This allows for the efficient assessment of multiple parameters and their potential interactions.
Parameter Screening (Plackett-Burman Design)
A Plackett-Burman design can be used to screen for the most influential factors from a larger list of potential variables.
-
Objective: To identify the method parameters that have the most significant impact on the assay results.
-
Procedure:
-
Define a list of potential parameters to investigate (e.g., incubation time, temperature, reagent concentration, cell density, etc.).
-
Assign a high (+1) and low (-1) level for each parameter, representing the extremes of the expected variation.
-
Run the experiment according to the Plackett-Burman design matrix.
-
Analyze the results to determine the main effect of each parameter.
-
Optimization (Factorial or Response Surface Design)
Once the critical parameters are identified, a factorial or response surface design can be used to quantify their effects and interactions more precisely.[4][5]
-
Objective: To understand the relationship between the critical parameters and the assay response and to define an optimal operating region.
-
Procedure:
-
Select the most significant factors identified from the screening experiment.
-
Define the levels for each factor (typically 2 or 3 levels).
-
Run the experiment according to the chosen factorial design.
-
Analyze the data using ANOVA to determine the main effects, interaction effects, and curvature.
-
Visualizing Assay Workflow and Signaling Pathways
Clear visualization of experimental workflows and biological pathways is essential for understanding and communicating complex processes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Design of experiment in assessing robustness and for qualification of a cell-based potency assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10 Important Tips to Develop a Robust Test Method for GMP Testing of Biopharmaceuticals | Scientist.com [app.scientist.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Extraction of 3-(Methylnitrosamino)propionitrile (MNPN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of extraction techniques for 3-(Methylnitrosamino)propionitrile (MNPN), a potent carcinogen found in the saliva of betel quid chewers. Understanding efficient and reliable extraction methods is crucial for the accurate quantification of MNPN in biological matrices, which is essential for toxicological studies and risk assessment. This document details two primary extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), supported by available experimental data and protocols.
At a Glance: Comparison of Extraction Techniques
While direct comparative studies detailing the extraction efficiencies for MNPN are limited in publicly available literature, a general comparison based on the extraction of other nitrosamines from complex matrices can be informative. Solid-Phase Extraction is often favored for its potential for higher recovery, better reproducibility, and the ability to process larger sample volumes, which is particularly advantageous when dealing with trace levels of analytes.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Partitioning of the analyte between a solid stationary phase and a liquid mobile phase. |
| Selectivity | Generally lower; can be improved by pH adjustment and solvent selection. | Higher; can be finely tuned by selecting specific sorbents and elution solvents. |
| Recovery | Can be variable and may require multiple extractions for quantitative recovery. | Generally high and reproducible with optimized methods. For some nitrosamines, recoveries are in the range of 90-120%.[1] |
| Sample Throughput | Can be laborious and time-consuming for multiple samples. | Amenable to automation, allowing for higher throughput. |
| Solvent Consumption | Typically requires larger volumes of organic solvents. | Uses significantly less solvent, making it a more environmentally friendly option. |
| Matrix Effects | Can be significant, leading to interference in the final analysis. | More effective at removing interfering matrix components, resulting in cleaner extracts. |
Experimental Protocols
Detailed experimental protocols for the extraction of MNPN from saliva are not extensively documented in readily available literature. However, based on established methods for other nitrosamines in similar biological matrices, the following protocols can be adapted and optimized for MNPN analysis.
Liquid-Liquid Extraction (LLE) Protocol (General Approach)
This protocol is a generalized procedure that would require optimization for MNPN.
1. Sample Preparation:
-
Collect saliva samples and store them frozen until analysis.
-
Thaw the saliva sample and centrifuge to remove any particulate matter.
-
Adjust the pH of the saliva sample to optimize the partitioning of MNPN into the organic solvent. The optimal pH would need to be determined experimentally.
2. Extraction:
-
To a known volume of the prepared saliva sample, add a specific volume of an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of MNPN into the organic phase.
-
Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
3. Analyte Recovery:
-
Carefully transfer the organic layer containing the extracted MNPN to a clean tube.
-
Repeat the extraction process with a fresh portion of the organic solvent to improve recovery.
-
Combine the organic extracts.
4. Concentration and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).
Solid-Phase Extraction (SPE) Protocol (Adapted for Saliva)
This protocol is adapted from methods used for the purification of other analytes from saliva and would require validation for MNPN.
1. Sample Pre-treatment:
-
Thaw the saliva sample and centrifuge to remove particulates.
-
Dilute the saliva sample with a solution to adjust the pH and reduce viscosity. For example, a 1:1 dilution with a 2% formic acid solution in a methanol (B129727)/water mixture can be effective for other analytes in saliva.
2. SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge. A strong cation-exchange functionalized polymeric sorbent may be suitable for nitrosamine (B1359907) extraction.
-
Condition the SPE cartridge by passing a specific volume of methanol followed by water or a suitable buffer through the sorbent bed.
3. Sample Loading:
-
Load the pre-treated saliva sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
4. Washing:
-
Wash the cartridge with a weak solvent (e.g., water, followed by a water/methanol mixture) to remove unretained matrix components and interferences.
5. Elution:
-
Elute the retained MNPN from the sorbent using a small volume of a strong solvent. For other analytes, a 5% ammonia (B1221849) solution in methanol has been used effectively.
6. Post-Elution Processing:
-
The eluate can be directly analyzed or may require an evaporation and reconstitution step to concentrate the analyte and exchange the solvent for one compatible with the analytical instrument.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and analysis of 3-(Methylnitrosamino)propionitrile from a biological sample.
Caption: General workflow for MNPN extraction and analysis.
Concluding Remarks
The selection of an appropriate extraction technique for 3-(Methylnitrosamino)propionitrile is critical for obtaining reliable and accurate quantitative data. While specific comparative data for MNPN is not abundant, the principles of nitrosamine extraction suggest that Solid-Phase Extraction (SPE) may offer advantages in terms of recovery, selectivity, and throughput over traditional Liquid-Liquid Extraction (LLE). The provided protocols offer a starting point for method development and validation. Researchers are encouraged to optimize these methods for their specific analytical needs and matrix characteristics to ensure the highest quality data for their studies.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Methyl-nitrosoamino)propionitrile-d3
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 3-(Methyl-nitrosoamino)propionitrile-d3, a deuterated N-nitrosamine compound that is recognized as a potent carcinogen.[1] Adherence to these procedures is critical for mitigating health risks and environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to work in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Gloves | Nitrile or latex gloves meeting ASTM standards for chemotherapy gloves. Two pairs should be worn. | Prevents skin contact with the carcinogen. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of the chemical or decontamination solutions. |
| Lab Coat/Gown | A disposable, low-permeability gown with a closed front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization. | Protects against inhalation of the hazardous substance. |
Spill Management
In the event of a small spill, immediate action is required to contain and decontaminate the area.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.
-
Absorb the Spill: Use absorbent paper dampened with 60-70% ethanol (B145695) to gently wipe up the spill. For larger spills, dampen the material with 60-70% ethanol before transferring it to a suitable container.[2]
-
Decontaminate Surfaces: Wash all contaminated surfaces with a 60-70% ethanol solution, followed by a thorough washing with soap and water.[2]
-
Dispose of Contaminated Materials: Seal all contaminated absorbent materials, disposable PPE, and any other waste in a vapor-tight plastic bag for proper disposal as hazardous waste.[2]
Step-by-Step Disposal Procedure
The disposal of this compound involves a multi-step process that includes chemical degradation to reduce its carcinogenicity, followed by collection and disposal as hazardous waste.
Step 1: Chemical Degradation of this compound Waste
Due to its classification as a nitrosamine (B1359907), this compound should be chemically degraded before final disposal. One effective method is reduction using an aluminum-nickel alloy in an alkaline solution. This process converts the nitrosamine to a less toxic amine.
Experimental Protocol for Degradation:
-
Prepare the Reaction Mixture: In a suitable container within a fume hood, dissolve the this compound waste in an appropriate solvent.
-
Add Aluminum-Nickel Alloy: Slowly add aluminum-nickel alloy powder to the solution.
-
Adjust pH: Gradually add an aqueous alkali (e.g., sodium hydroxide (B78521) solution) to the mixture to increase the basicity.
-
Monitor the Reaction: Allow the reaction to proceed, monitoring for the disappearance of the nitrosamine. This can be verified through appropriate analytical techniques such as chromatography if available.
-
Neutralize the Final Mixture: Once the degradation is complete, carefully neutralize the resulting solution.
An alternative method for the degradation of nitrosamines involves treatment with a 1:1 solution of hydrobromic acid and acetic acid.[3] However, this method is highly corrosive and should be handled with extreme caution.
Step 2: Collection and Labeling of Chemical Waste
All waste generated from the handling and degradation of this compound must be collected and managed as hazardous waste.
Waste Collection and Labeling:
-
Use a Compatible Container: Collect all liquid waste, including the products of the degradation process and any solvent rinses, in a sturdy, leak-proof, and chemically compatible container.[4][5]
-
Properly Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE" and a detailed list of its contents, including the chemical names and approximate concentrations of all components.[4] Do not use abbreviations or chemical formulas.[4][6]
-
Keep the Container Sealed: The waste container must be kept tightly sealed at all times, except when adding waste.[4][5]
Step 3: Storage and Final Disposal
Proper storage of the hazardous waste container is crucial while awaiting pickup by a certified waste disposal service.
Storage and Disposal Guidelines:
-
Segregate Incompatible Wastes: Store the container in a designated, well-ventilated area, segregated from incompatible materials. Nitriles are incompatible with strong oxidizing agents, acids, and bases.[2]
-
Use Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of any potential leaks.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.[5][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3-(Methyl-nitrosoamino)propionitrile-d3
Essential Safety and Handling Guide for 3-(Methyl-nitrosoamino)propionitrile-d3
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(Methyl-d3-nitrosoamino)propionitrile-d3. The procedures outlined are designed to minimize risk and ensure safe laboratory operations.
Compound Overview: 3-(Methyl-d3-nitrosoamino)propionitrile is a deuterated, stable isotope-labeled version of 3-(Methyl-nitrosoamino)propionitrile (MNPN). While the deuterium (B1214612) labeling makes it useful for tracer studies in mass spectrometry, it does not alter the compound's fundamental chemical reactivity or toxicity.[1] The unlabeled parent compound, MNPN, is a nitrosoamine and is classified as a potential carcinogen.[2] Therefore, this deuterated analog must be handled with extreme caution as a potent toxin and carcinogen.
Personal Protective Equipment (PPE)
Engineering controls, such as a certified chemical fume hood, are the primary means of exposure control. The following PPE is mandatory as a secondary barrier.
Table 1: Required Personal Protective Equipment
| Body Part | PPE Specification | Purpose |
| Hands | Double-gloving with nitrile rubber gloves (minimum 5 mil thickness).[3][4] | Provides a primary barrier against skin contact. Double-gloving increases breakthrough time.[3] |
| Thicker (e.g., 8-mil) nitrile gloves offer greater protection for short-term splash scenarios.[3] | Increased resistance to chemical permeation. | |
| Eyes | Chemical safety goggles or safety glasses with side shields.[1] | Protects eyes from splashes or aerosols. |
| Body | A buttoned lab coat. | Prevents contamination of personal clothing. |
| Disposable Tyvek-type sleeves taped to gloves, or a full disposable gown for larger quantities.[2] | Provides an additional layer of protection against skin contact. | |
| Respiratory | Not typically required when handling small quantities inside a certified chemical fume hood. | A fume hood provides adequate ventilation and containment.[1] |
| For spill cleanup or work outside a fume hood, a respirator with an appropriate cartridge may be necessary. | Protects against inhalation of aerosols or vapors. |
Health Hazard Information
Table 2: Hazard Identification and First Aid
| Exposure Route | Hazard | First Aid Measures |
| Inhalation | Harmful if inhaled. May cause respiratory tract irritation.[5] | IMMEDIATELY leave the contaminated area and breathe fresh air. Seek immediate medical attention even if no symptoms develop.[2] |
| Skin Contact | Harmful in contact with skin.[5] Causes skin irritation.[5] Readily absorbed through the skin. | IMMEDIATELY flood the affected skin with water while removing all contaminated clothing. Wash the affected area thoroughly with soap and water. Seek immediate medical attention.[2] |
| Eye Contact | Causes serious eye irritation.[5] | IMMEDIATELY flush eyes with water or normal saline for 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[2] |
| Ingestion | Fatal if swallowed. | If the person is conscious, give 1-2 glasses of water to dilute the chemical. DO NOT induce vomiting. Seek immediate medical attention.[2] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
This protocol details the essential steps for safely handling 3-(Methyl-d3-nitrosoamino)propionitrile-d3 in a laboratory setting.
1. Preparation and Planning:
-
Designate Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to prevent cross-contamination.[1]
-
Assemble Materials: Before starting, ensure all necessary equipment (glassware, spatulas, etc.), PPE, and waste containers are inside the fume hood.
-
Review Procedures: Read and understand the entire experimental protocol and this safety guide.
2. Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves over the first, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat or disposable gown.
3. Compound Handling (Inside Chemical Fume Hood):
-
Weighing: If weighing the solid compound, do so within the fume hood on a draft-shielded balance to prevent aerosolization.[1]
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
General Handling: Always handle the compound with care, avoiding actions that could generate dust or aerosols.
4. Post-Handling and Decontamination:
-
Clean Workspace: After completing the work, decontaminate all surfaces and equipment within the fume hood. A 60-70% ethanol (B145695) solution followed by soap and water is effective for the parent compound.[2]
-
PPE Doffing: Remove PPE in the correct order to avoid self-contamination. Remove the outer pair of gloves first. Then remove the lab coat/gown. Finally, remove the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]
Spill and Emergency Plan
-
Small Spills (Inside Fume Hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, dampen the solid spill material with 60-70% ethanol.[2]
-
Carefully transfer the dampened material and any contaminated absorbent paper into a sealed container for hazardous waste disposal.[2]
-
Decontaminate the spill area with 60-70% ethanol, followed by a thorough wash with soap and water.[2]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department for emergency response.
-
If there is an inhalation risk, rescuers must wear appropriate respiratory protection, such as a Self-Contained Breathing Apparatus (SCBA).[2]
-
Waste Disposal Plan
-
Waste Segregation: All waste contaminated with 3-(Methyl-d3-nitrosoamino)propionitrile-d3, including disposable gloves, pipette tips, paper towels, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Regulations: As this is a stable-isotope labeled compound, no special precautions for radioactivity are needed.[1] Disposal procedures are the same as for the unlabeled, toxic chemical and must be conducted in strict accordanceance with local, state, and federal regulations for chemical waste.[1] Contact your institution's EHS department for specific disposal protocols.
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling 3-(Methyl-d3-nitrosoamino)propionitrile-d3.
Caption: Workflow for handling 3-(Methyl-d3-nitrosoamino)propionitrile-d3.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
